molecular formula C9H13NO3 B125895 3,4,5-Trimethoxyaniline CAS No. 24313-88-0

3,4,5-Trimethoxyaniline

Cat. No.: B125895
CAS No.: 24313-88-0
M. Wt: 183.20 g/mol
InChI Key: XEFRNCLPPFDWAC-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxyaniline, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37006. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxyaniline
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InChI

InChI=1S/C9H13NO3/c1-11-7-4-6(10)5-8(12-2)9(7)13-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEFRNCLPPFDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066979
Record name 3,4,5-Trimethoxyaniline
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Molecular Weight

183.20 g/mol
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CAS No.

24313-88-0
Record name 3,4,5-Trimethoxyaniline
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Record name Benzenamine, 3,4,5-trimethoxy-
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Record name Benzenamine, 3,4,5-trimethoxy-
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Record name 3,4,5-trimethoxyaniline
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Foundational & Exploratory

An In-depth Technical Guide to 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyaniline is a tri-substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a benzene ring functionalized with an amino group and three methoxy groups, imparts specific chemical properties that make it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the pharmaceutical sector. It is noted for its role as a precursor to novel anticancer agents and is described as having sympatholytic activity.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The presence of three electron-donating methoxy groups enhances the compound's reactivity and influences its solubility profile.[2]

Identifiers and General Properties

A compilation of the key identifiers and physical characteristics for this compound is presented in Table 1.

Table 1: General Properties and Identifiers of this compound

PropertyValueCitation(s)
CAS Number 24313-88-0[1][3]
Molecular Formula C₉H₁₃NO₃[2][4]
Molecular Weight 183.21 g/mol [2][4]
Appearance Off-white to beige-brown, grey, or pink crystalline powder[1][5]
Melting Point 110-113 °C[1]
Boiling Point ~317 °C (rough estimate)
Purity ≥97%
IUPAC Name This compound[3]
Synonyms 3,4,5-Trimethoxybenzenamine, Aniline, 3,4,5-trimethoxy-[3]
Solubility Profile

While precise quantitative data is not extensively published, the solubility characteristics are well-understood qualitatively. The compound is sparingly soluble to insoluble in water.[4][5] However, its methoxy groups contribute to good solubility in a range of organic solvents, which is advantageous for its use in synthetic reactions.[6] An illustrative solubility profile is provided in Table 2.

Table 2: Illustrative Solubility Data for this compound

Solvent ClassSolventPredicted SolubilityNotes
Protic Solvents Ethanol, MethanolHighExpected to be highly soluble due to polarity and potential H-bonding.
Aprotic Polar DMSO, DMFHighExcellent solvents for a wide range of polar organic compounds.
Ethereal Tetrahydrofuran (THF)GoodOften used as a reaction solvent for similar compounds.
Chlorinated DichloromethaneModerate to HighCommonly used for extraction and chromatography.
Aqueous WaterSparingly Soluble[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocols

Two primary routes for the synthesis of this compound are detailed below.

Protocol 1: Reduction of 1,2,3-Trimethoxy-5-nitrobenzene

This method involves the chemical reduction of a nitro-aromatic precursor.[1]

  • Materials: 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol), Ethanol (250 mL), 10% Palladium on carbon (300 mg), 85% Hydrazine hydrate (5.7 mL).

  • Procedure:

    • Dissolve 1,2,3-trimethoxy-5-nitrobenzene in ethanol in a round-bottom flask.

    • Carefully add the palladium on carbon catalyst to the solution.

    • Add hydrazine hydrate to the mixture.

    • Heat the reaction mixture to reflux. Gas evolution should be observed. Continue refluxing for 1 hour after gas release ceases.

    • Monitor the reaction to completion (e.g., by TLC).

    • Cool the mixture to room temperature.

    • Remove the palladium catalyst by filtration through a pad of celite.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the product.

  • Expected Outcome: A white solid of this compound with a high yield (approx. 96%).[1]

Protocol 2: Hofmann Rearrangement from 3,4,5-Trimethoxybenzoic Acid

This multi-step synthesis proceeds via acid chloride and amide intermediates.

  • Step A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

    • Materials: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride (SOCl₂), Toluene, DMF (catalyst).

    • Procedure: Combine 3,4,5-trimethoxybenzoic acid with toluene and a catalytic amount of DMF. Add thionyl chloride and heat the mixture to reflux for 3-5 hours. Remove excess solvent and SOCl₂ under vacuum to obtain the crude acid chloride.

  • Step B: Synthesis of 3,4,5-Trimethoxybenzamide

    • Materials: 3,4,5-Trimethoxybenzoyl chloride, concentrated aqueous ammonia, acetone.

    • Procedure: Dissolve the crude acid chloride in acetone and cool to 0°C in an ice bath. Slowly add concentrated aqueous ammonia with vigorous stirring. Continue stirring for 30 minutes. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the amide.

  • Step C: Hofmann Rearrangement to this compound

    • Materials: 3,4,5-Trimethoxybenzamide, Sodium hydroxide (NaOH), Bromine (Br₂), Water.

    • Procedure: Prepare a cold solution of NaOH and Br₂ in water. Add the 3,4,5-trimethoxybenzamide portion-wise while keeping the temperature low. After the addition is complete, warm the mixture to facilitate the rearrangement (e.g., 40°C), followed by a decarboxylation step at a higher temperature (e.g., 85°C). Cool the reaction mixture and collect the precipitated this compound by filtration.

The workflow for the Hofmann rearrangement synthesis is visualized below.

Hofmann_Rearrangement_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amidation cluster_step3 Step 3: Rearrangement cluster_end Final Product start 3,4,5-Trimethoxybenzoic Acid reagent1 + SOCl₂, Toluene, DMF (cat.) Reflux, 3-5h step1 Formation of 3,4,5-Trimethoxybenzoyl Chloride reagent2 + Conc. NH₃(aq), Acetone 0°C, 30 min reagent1->step1 step2 Formation of 3,4,5-Trimethoxybenzamide reagent3 + Br₂, NaOH(aq) Heat (40-85°C) reagent2->step2 step3 Hofmann Rearrangement & Decarboxylation end_product This compound step3->end_product reagent3->step3

Synthesis workflow via Hofmann Rearrangement.
Analytical Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Characteristic peaks for the aromatic protons (a singlet around 5.9-6.2 ppm), the amino protons (a broad singlet), and the methoxy protons (two singlets, one for the C4-methoxy and one for the C3/C5-methoxys) should be observed. For example, in DMSO-d₆, peaks may appear at δ 5.86 (s, 2H, Ar-H), 4.82 (br, 2H, NH₂), 3.64 (s, 6H, 2xOCH₃), and 3.50 (s, 3H, 1xOCH₃).[1]

    • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons and the methoxy carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the spectrum using a KBr pellet or an ATR accessory. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methyl groups (around 2800-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and prominent C-O stretching for the methoxy groups (around 1000-1300 cm⁻¹).

  • Mass Spectrometry (MS):

    • Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show the molecular ion peak (M⁺) at m/z = 183, confirming the molecular weight.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the development of pharmaceuticals and other fine chemicals.[2][6]

Role in Drug Discovery

The trimethoxyphenyl moiety is a key pharmacophore in many biologically active compounds. This compound is a precursor for a novel class of anticancer agents.[1] The structural motif is found in tubulin polymerization inhibitors, which are a major class of chemotherapeutics. The compound serves as a starting material for synthesizing more complex molecules that target specific biological pathways.[2]

Sympatholytic Activity

The compound has been described as a tri-substituted aniline derivative with sympatholytic activity.[1] Sympatholytic (or antiadrenergic) agents oppose the effects of the sympathetic nervous system by interfering with the action of catecholamines like epinephrine and norepinephrine. The general mechanisms of such agents are depicted below.

Sympatholytic_Mechanisms cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Effector Cell cluster_actions synthesis Catecholamine Synthesis storage Vesicular Storage (VMAT) synthesis->storage release Neurotransmitter Release storage->release alpha2 Presynaptic α2 Receptor (Inhibitory Feedback) release->alpha2 receptors Postsynaptic α & β Receptors release->receptors  NE, Epi alpha2->release Inhibits response Cellular Response (e.g., Vasoconstriction, Increased Heart Rate) receptors->response action1 Inhibit Synthesis action1->synthesis action2 Block Storage action2->storage action3 Block Receptors (Antagonist) action3->receptors action4 Stimulate α2 Receptors (Agonist) action4->alpha2 Stimulates

General mechanisms of sympatholytic agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It may be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation of the powder.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[6]

References

An In-Depth Technical Guide to the Physicochemical Properties of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyaniline is a tri-substituted aromatic amine that serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry, forming the structural core of various pharmacologically active compounds. Notably, the 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in numerous natural products and synthetic drugs, contributing to a wide range of biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support research and development in the pharmaceutical sciences.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₃NO₃[1][2][3][4]
Molecular Weight 183.20 g/mol [1][3][4]
Appearance Off-white to beige-brown, gray, or pink crystalline powder[2]
Melting Point 110-113 °C[3][5]
110-116 °C[2]
Boiling Point 316.88 °C (rough estimate)[5]
Water Solubility Sparingly solublePredicted
logP Not readily available-
pKa (predicted) 4.35 ± 0.10[5]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is a sensitive indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

  • Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and is completely molten are recorded as the melting range.

Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. As this compound is a solid at room temperature, this method would be applicable if it were to be distilled.

Methodology:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the liquid boils, a continuous stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is determined.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in a suitable solvent system, often a water-cosolvent mixture to ensure solubility. The solution is made acidic by adding a known amount of a strong acid (e.g., HCl).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which half of the amine is protonated.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior.[6]

Methodology:

  • Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the layers to separate.[7]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient period to allow for the compound to partition between the two phases and reach equilibrium.[8]

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[7]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[9]

Logical Workflow Visualization

The 3,4,5-trimethoxyphenyl scaffold is a cornerstone in the discovery of new therapeutic agents, particularly in the field of oncology. The following diagram illustrates a generalized workflow for a drug discovery program centered around this privileged chemical entity.

DrugDiscoveryWorkflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Development cluster_2 Clinical Development Lead Scaffold Selection: 3,4,5-Trimethoxyphenyl Moiety Synthesis Synthesis of Analog Library Lead->Synthesis Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Synthesis Iterative Optimization Lead_Candidate Lead Candidate Selection SAR->Lead_Candidate Optimized Compound ADME_Tox ADME/Tox Profiling (Solubility, Permeability, etc.) Lead_Candidate->ADME_Tox In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADME_Tox->In_Vivo IND IND-Enabling Studies In_Vivo->IND

Caption: A generalized workflow for drug discovery using a 3,4,5-trimethoxyphenyl scaffold.

This workflow highlights the iterative process of synthesizing and screening analogs of a lead compound containing the 3,4,5-trimethoxyphenyl moiety to identify a clinical candidate with an optimal balance of potency and pharmacokinetic properties.[10][11] The known biological activities of derivatives, such as the inhibition of tubulin polymerization by chalcones and combretastatin analogues bearing this scaffold, often guide the initial stages of such drug discovery campaigns.[12][13]

References

3,4,5-Trimethoxyaniline molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 3,4,5-Trimethoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of this compound (CAS No: 24313-88-0), a key intermediate in the synthesis of pharmaceuticals and dyes. It covers the core physicochemical properties, molecular structure, and generalized experimental protocols for characterization. All quantitative data is presented in a structured format for clarity and ease of reference.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.

PropertyValueCitations
IUPAC Name This compound[1]
Molecular Formula C₉H₁₃NO₃[2][3][4]
Molecular Weight 183.21 g/mol [2][3]
CAS Number 24313-88-0[2][3][4]
Appearance Off-white to beige/grey crystalline powder[2][3]
Melting Point 110-113 °C[3][4]
Purity (by GC) ≥97-99%[2][3]
Linear Formula (CH₃O)₃C₆H₂NH₂
InChI Key XEFRNCLPPFDWAC-UHFFFAOYSA-N
SMILES COc1cc(N)cc(OC)c1OC

Molecular Structure

The molecular structure of this compound consists of a central aniline core (a benzene ring substituted with an amino group) with three methoxy groups (-OCH₃) at the 3, 4, and 5 positions.

Caption: 2D Skeletal structure of this compound.

Experimental Protocols

While specific analytical reports from manufacturers are proprietary, this section outlines the standard methodologies for determining the key quality control parameters cited above.

Melting Point Determination (General Protocol)

The melting point range is a crucial indicator of purity. It is typically determined using the capillary method.

  • Apparatus: Digital melting point apparatus with a heating block, sample holder, and calibrated thermometer.

  • Methodology:

    • A small quantity of the dry, crystalline this compound sample is finely powdered and packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed into the heating block of the apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The result is reported as a temperature range (e.g., 110-113 °C). A narrow range typically signifies high purity.

Purity Assay by Gas Chromatography (GC) (General Protocol)

Gas chromatography is employed to assess the purity of the compound by separating it from any volatile impurities.

  • Apparatus: Gas chromatograph equipped with a Flame Ionization Detector (FID), a capillary column (e.g., DB-5 or equivalent), and an autosampler.

  • Methodology:

    • Sample Preparation: A standard solution is prepared by accurately weighing and dissolving a small amount of this compound in a high-purity volatile solvent (e.g., methanol or ethyl acetate).

    • Injection: A small, precise volume (typically 1 µL) of the sample solution is injected into the heated GC inlet, where it is vaporized.

    • Separation: An inert carrier gas (e.g., helium or nitrogen) sweeps the vaporized sample onto the capillary column. The components separate based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (the column's inner coating).

    • Detection: As components elute from the column, they are detected by the FID. The detector generates an electrical signal proportional to the amount of substance present.

    • Data Analysis: The output is a chromatogram showing peaks corresponding to each separated component. Purity is calculated using the area percent method, where the area of the peak for this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

experimental_workflow cluster_mp Melting Point Determination cluster_gc Gas Chromatography Purity Assay mp_sample Pack Sample in Capillary mp_heat Heat Slowly in Apparatus mp_sample->mp_heat mp_observe Record Temp. (Onset to Clear) mp_heat->mp_observe gc_sample Dissolve Sample in Solvent gc_inject Inject into GC gc_sample->gc_inject gc_separate Separate on Capillary Column gc_inject->gc_separate gc_detect Detect with FID gc_separate->gc_detect gc_analyze Analyze Chromatogram (Area % Method) gc_detect->gc_analyze

Caption: Standard experimental workflows for material characterization.

References

Spectroscopic Profile of 3,4,5-Trimethoxyaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4,5-Trimethoxyaniline, a key intermediate in the synthesis of various dyes and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.86s2HAr-H
4.82br2HNH₂
3.64s6H2 x -OCH₃ (meta)
3.50s3H-OCH₃ (para)

Solvent: DMSO-d6, Frequency: 400 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
153.8C -O (C3, C5)
135.5C -O (C4)
131.2C -NH₂ (C1)
94.5Ar-C H (C2, C6)
60.1-OC H₃ (para)
55.7-OC H₃ (meta)

Note: Data is predicted and requires experimental verification.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies. A recent study by Sharma et al. (2023) provides a detailed experimental and theoretical spectral analysis of this compound.[2]

Wavenumber (cm⁻¹)Vibrational Assignment
3422Asymmetric NH stretching
3320Symmetric NH stretching
1260, 1236C-N stretching

Source: Sharma et al., Rasayan Journal of Chemistry, 2023[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

m/zRelative IntensityAssignment
183High[M]⁺ (Molecular Ion)
168High[M-CH₃]⁺
110MediumFurther fragmentation

Source: PubChem CID 32285

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

    • Use a vortex mixer to ensure the sample is completely dissolved.

  • Sample Transfer:

    • Using a pipette, transfer the solution into a clean 5 mm NMR tube.

    • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of solid this compound.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • This compound powder

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Cleaning solvent (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound powder onto the ATR crystal using a clean spatula.

    • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Clean the ATR crystal thoroughly with a solvent and lint-free wipe after the measurement.

GC-MS Protocol

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

  • Autosampler vials with caps

  • Micropipette

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

    • Transfer the solution to an autosampler vial.

  • Instrument Setup:

    • Set the GC oven temperature program (e.g., initial temperature of 100°C, ramp to 280°C).

    • Set the injector temperature (e.g., 250°C) and transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to scan over a suitable m/z range (e.g., 40-500 amu) in electron ionization (EI) mode.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

    • The instrument will separate the components of the sample in the GC column, and the mass spectrometer will record the mass spectrum of the eluting compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Logical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data 1H & 13C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Solubility Profile of 3,4,5-Trimethoxyaniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of 3,4,5-trimethoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds, particularly a novel class of anticancer agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its solubility in common laboratory solvents, detailed experimental protocols for solubility determination, and a visualization of its role in synthetic pathways.

Illustrative Solubility Data

The following table summarizes the anticipated qualitative and hypothetical quantitative solubility of this compound in a range of common solvents at ambient temperature (approximately 20-25°C). This data is provided for illustrative purposes to guide solvent selection for synthesis, purification, and formulation. Researchers are strongly encouraged to determine experimental solubility for their specific applications.

Solvent ClassSolvent NameChemical FormulaPolarity IndexAnticipated Solubility (Qualitative)Hypothetical Solubility ( g/100 mL)
Protic Solvents WaterH₂O10.2Sparingly soluble< 0.5
MethanolCH₃OH5.1Soluble10 - 20
EthanolC₂H₅OH4.3Soluble5 - 15
IsopropanolC₃H₇OH3.9Moderately soluble2 - 8
Aprotic Solvents AcetoneC₃H₆O5.1Soluble> 20
AcetonitrileC₂H₃N5.8Soluble> 20
Tetrahydrofuran (THF)C₄H₈O4.0Soluble> 15
Ethyl AcetateC₄H₈O₂4.4Moderately soluble5 - 10
Dichloromethane (DCM)CH₂Cl₂3.1Soluble> 20
ChloroformCHCl₃4.1Soluble> 20
Non-Polar Solvents TolueneC₇H₈2.4Slightly soluble< 1
HexaneC₆H₁₄0.1Insoluble< 0.1

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound, adapted from standard laboratory practices.

Objective: To determine the solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvents of appropriate purity

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution (Shake-Flask Method):

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vial to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC with a calibration curve).

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100 mL).

Visualizing the Role of this compound in Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating complex molecules with therapeutic potential. The following diagram illustrates a generalized workflow for a synthetic route where it serves as a key starting material.

G A This compound (Starting Material) B Reaction with Electrophilic Partner A->B C Intermediate Product B->C D Purification (e.g., Crystallization, Chromatography) C->D E Further Functionalization or Cyclization D->E F Final Bioactive Compound (e.g., Anticancer Agent) E->F G Characterization (NMR, MS, etc.) F->G

Caption: Generalized synthetic workflow starting from this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining the solubility of a solid compound is depicted in the following diagram.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h agitation) A->B C Allow solid to settle B->C D Filter supernatant C->D E Dilute sample D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Calculate solubility from concentration and dilution factor F->G

Caption: Workflow for the experimental determination of solubility.

References

Synthesis of 3,4,5-Trimethoxyaniline from Gallic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 3,4,5-trimethoxyaniline, a valuable intermediate in pharmaceutical and organic synthesis, starting from the readily available raw material, gallic acid. The primary synthetic route involves a multi-step process encompassing esterification, methylation, amidation, and a rearrangement reaction. This document provides a comprehensive overview of the core chemical transformations, detailed experimental protocols, and quantitative data to support laboratory and developmental research.

Synthetic Pathway Overview

The conversion of gallic acid to this compound is a well-established synthetic sequence. The most common pathway involves four main stages:

  • Esterification: The carboxylic acid group of gallic acid is first protected, typically as a methyl ester, to prevent side reactions in the subsequent methylation step.

  • Methylation: The three hydroxyl groups on the aromatic ring of the gallic acid derivative are methylated to form the corresponding trimethoxy compound.

  • Amidation: The methyl ester is converted to a primary amide, 3,4,5-trimethoxybenzamide. This is a crucial step to set up the final rearrangement.

  • Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement to yield the target primary amine, this compound, with the loss of one carbon atom.

An alternative to the Hofmann rearrangement is the Curtius rearrangement, which also proceeds through an isocyanate intermediate to yield the final amine.

Process Visualization

The overall synthetic workflow from gallic acid to this compound is depicted below.

G GallicAcid Gallic Acid MethylGallate Methyl Gallate GallicAcid->MethylGallate Esterification (Methanol, H₂SO₄) MethylTrimethoxybenzoate Methyl 3,4,5-Trimethoxybenzoate MethylGallate->MethylTrimethoxybenzoate Methylation (e.g., Dimethyl Sulfate) TrimethoxybenzoicAcid 3,4,5-Trimethoxybenzoic Acid MethylTrimethoxybenzoate->TrimethoxybenzoicAcid Hydrolysis (NaOH, then HCl) TrimethoxybenzoylChloride 3,4,5-Trimethoxybenzoyl Chloride TrimethoxybenzoicAcid->TrimethoxybenzoylChloride Chlorination (e.g., SOCl₂, PCl₃) Trimethoxybenzamide 3,4,5-Trimethoxybenzamide TrimethoxybenzoylChloride->Trimethoxybenzamide Amidation (Ammonia) Trimethoxyaniline This compound Trimethoxybenzamide->Trimethoxyaniline Hofmann Rearrangement (Br₂, NaOH)

Figure 1: Synthetic pathway from Gallic Acid to this compound.

Quantitative Data Summary

The following tables summarize quantitative data for the key steps in the synthesis of this compound from gallic acid, based on cited experimental procedures.

Table 1: Synthesis of Methyl 3,4,5-Trimethoxybenzoate

StepReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Esterification Gallic acid, MethanolConc. H₂SO₄Reflux2~85-[1]
Methylation Methyl gallate, Methyl chlorideNa₂CO₃, DMF60886.599.0 (HPLC)[1]
Methylation Methyl gallate, Methyl chlorideK₂CO₃, DMF55885.399.6 (HPLC)[1]
Methylation Methyl gallate, Dimethyl sulfateK₂CO₃, DMF20-257--[2]

Table 2: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid

StepStarting MaterialReagentsTemperature (°C)TimeYield (%)Purity (%)Reference
Chlorination 3,4,5-Trimethoxybenzoic acidPCl₃, Toluene803 h--[3]
Amidation 3,4,5-Trimethoxybenzoyl chlorideAmmonia-5 to 030 min--[3]
Hofmann Rearrangement 3,4,5-TrimethoxybenzamideNaOH, Br₂40 (rearrangement), 85 (decarboxylation)20 min (rearrangement), 1 h (decarboxylation)66.899.0[3]

Detailed Experimental Protocols

Step 1: Esterification of Gallic Acid to Methyl Gallate[1]
  • Apparatus: A four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Procedure:

    • To the flask, add 500 g of gallic acid, 2000 ml of methanol, and 25 g of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 2 hours.

    • After 2 hours, cool the reaction mixture.

    • Concentrate the mixture by distillation to remove excess methanol.

    • The resulting solid, methyl gallate, is collected by suction filtration.

    • The crude solid is washed with 2500 ml of toluene for approximately 1 hour and then collected by suction filtration to yield about 500 g of methyl gallate.

Step 2: Methylation of Methyl Gallate to Methyl 3,4,5-Trimethoxybenzoate[1]
  • Apparatus: A four-necked flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser.

  • Procedure:

    • Add 40 g of methyl gallate, 320 ml of N,N-dimethylformamide (DMF), and 32 g of sodium carbonate to the flask.

    • Stir the mixture and cool it to below 10°C.

    • Bubble 80 g of methyl chloride gas through the mixture.

    • After the addition of methyl chloride, heat the mixture to 60°C and maintain for 8 hours.

    • Cool the reaction mixture to room temperature and concentrate by distillation.

    • Add 400 ml of water to the concentrated residue and stir for about 30 minutes.

    • Collect the crude product by suction filtration.

    • Recrystallize the crude product from 400 ml of methanol. Stir and heat to 60-65°C to reflux for 1 hour, then cool to room temperature.

    • Collect the purified product by suction filtration and dry to obtain pure methyl 3,4,5-trimethoxybenzoate.

Step 3: Synthesis of 3,4,5-Trimethoxybenzoic Acid[4]
  • Apparatus: A reaction flask with a stirrer and dropping funnel.

  • Procedure:

    • To a stirred solution of methyl 3,4,5-trimethoxybenzoate (22.6 g, 0.1 mol) in 100 mL of ethanol, add a solution of 0.8 mol/L NaOH (250 mL) dropwise at room temperature.

    • Stir the reaction mixture at 50°C for 2 hours.

    • After cooling to room temperature, carefully acidify the mixture to pH 2-3 by adding concentrated hydrochloric acid under an ice-water bath.

    • Collect the precipitate by filtration, wash with a cold ethanol-water mixture (3:2), and dry under high vacuum to yield 3,4,5-trimethoxybenzoic acid.

Step 4: Synthesis of this compound via Hofmann Rearrangement[3]

This procedure starts from 3,4,5-trimethoxybenzoic acid and proceeds through the acid chloride and amide.

  • Synthesis of 3,4,5-Trimethoxybenzoyl Chloride:

    • The optimal conditions involve a molar ratio of phosphorus trichloride to 3,4,5-trimethoxybenzoic acid of 0.65:1.

    • Toluene is used as the solvent, with a volume to mole ratio of 0.6:1 (L:mol).

    • The reaction is carried out at 80°C for 3 hours.

  • Synthesis of 3,4,5-Trimethoxybenzamide:

    • The molar ratio of ammonia to 3,4,5-trimethoxybenzoyl chloride is 4:1.

    • The reaction is conducted at a temperature of -5 to 0°C for 30 minutes.

  • Hofmann Rearrangement to this compound:

    • The optimal molar ratios are n(NaOH):n(amide) = 9:1 and n(Br₂):n(amide) = 1.15:1.

    • The rearrangement reaction is conducted at 40°C for 20 minutes.

    • The subsequent decarboxylation is carried out at 85°C for 1 hour in deionized water as the solvent.

    • The final product, this compound, is isolated with a reported yield of 66.8% and a purity of 99.0%.

Alternative Rearrangement: The Curtius Rearrangement

The Curtius rearrangement offers an alternative pathway from a carboxylic acid to an amine.[4][5] This reaction proceeds through an acyl azide intermediate, which then rearranges to an isocyanate, and is subsequently hydrolyzed to the primary amine.[4] While less commonly detailed for this specific synthesis in the initial search, it is a versatile and widely used method for this type of transformation.[4][5]

G CarboxylicAcid 3,4,5-Trimethoxybenzoic Acid AcylAzide Acyl Azide Intermediate CarboxylicAcid->AcylAzide Azide Formation Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Thermal Decomposition (Rearrangement) Amine This compound Isocyanate->Amine Hydrolysis

Figure 2: The Curtius Rearrangement Pathway.

Conclusion

The synthesis of this compound from gallic acid is a robust and well-documented process. The key stages of esterification, methylation, amidation, and Hofmann rearrangement can be carried out with good yields and high purity of the final product. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development. Careful optimization of reaction conditions at each step is crucial for maximizing the overall yield and purity of this compound.

References

Commercial Sourcing and Application of High-Purity 3,4,5-Trimethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, securing a reliable source of high-purity starting materials is a critical first step in the discovery and development pipeline. 3,4,5-Trimethoxyaniline, a key building block in the synthesis of a variety of biologically active molecules, is commercially available from several reputable suppliers. This guide provides an in-depth overview of these commercial sources, their product specifications, and the application of this versatile aniline derivative in the development of novel therapeutics, particularly in the realm of oncology.

Commercial Suppliers and Product Specifications

High-purity this compound is offered by a number of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of the material is a key consideration, with most suppliers offering grades of 97% or higher, as determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC). Below is a summary of prominent suppliers and their typical product specifications.

SupplierPurity SpecificationAnalytical MethodAdditional Information
Sigma-Aldrich ≥97%GCProvides detailed safety and handling information.
Thermo Fisher Scientific ≥98%GCAlso available under the Alfa Aesar and Acros Organics brands.
Chem-Impex ≥97%GCOffers various pack sizes and provides certificates of analysis upon request.[1]
TCI America >98.0%GCProvides detailed product specifications and safety data sheets.
Santa Cruz Biotechnology Not specifiedNot specifiedPrimarily for research use.
MedchemExpress 99.79%HPLCCertificate of Analysis for a specific batch showed 0.11% water content by Karl Fischer titration.

It is important for researchers to request lot-specific Certificates of Analysis (CoA) to obtain detailed information on purity and impurity profiles.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds, most notably in the development of anticancer agents.[1] Its trimethoxyphenyl moiety is a key pharmacophore in many natural and synthetic compounds that exhibit potent biological activity.

Tubulin Polymerization Inhibitors

A significant application of this compound is in the synthesis of tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy. These agents interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis in cancer cells.

The 3,4,5-trimethoxyphenyl group is a well-established "A-ring" motif in many potent tubulin inhibitors, including the natural product combretastatin A-4. Researchers have extensively utilized this compound to synthesize combretastatin analogs and other novel tubulin-targeting agents. These synthetic efforts aim to improve upon the potency, solubility, and metabolic stability of the natural products.

G cluster_tubulin Microtubule Dynamics cluster_drug Drug Action cluster_cell Cellular Effects Alpha-tubulin Alpha-tubulin Microtubule Microtubule Alpha-tubulin->Microtubule Polymerization Beta-tubulin Beta-tubulin Beta-tubulin->Microtubule Microtubule->Alpha-tubulin Depolymerization Microtubule->Beta-tubulin Drug Combretastatin Analog (derived from this compound) Drug->Beta-tubulin Binds to Colchicine Site Mitotic_Arrest Mitotic Arrest (G2/M Phase) Drug->Mitotic_Arrest Induces Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Signaling pathway of tubulin polymerization inhibitors.
Kinase Inhibitors

The trimethoxyphenyl motif is also prevalent in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. This compound is a versatile starting material for the synthesis of compounds that target various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

For instance, the aniline functional group can be readily derivatized to construct the core scaffolds of quinazoline and quinoline-based kinase inhibitors.

Experimental Protocols

The utility of this compound as a synthetic intermediate is demonstrated in a variety of chemical transformations. Below are representative experimental workflows for common reactions involving this compound.

N-Acylation

N-acylation is a fundamental reaction to introduce an acyl group onto the aniline nitrogen. This is often a key step in building more complex molecular architectures.

G Start Dissolve this compound in an appropriate solvent (e.g., DCM, THF, or pyridine) Add_Base Add a base (e.g., triethylamine, pyridine, or DMAP) if necessary Start->Add_Base Cool Cool the reaction mixture in an ice bath (0 °C) Add_Base->Cool Add_Acylating_Agent Slowly add the acylating agent (e.g., acyl chloride or anhydride) Cool->Add_Acylating_Agent Stir Stir the reaction mixture at room temperature or gentle heating Add_Acylating_Agent->Stir Monitor Monitor the reaction progress by TLC or LC-MS Stir->Monitor Workup Perform aqueous workup to remove salts and excess reagents Monitor->Workup Extract Extract the product with an organic solvent Workup->Extract Dry_Concentrate Dry the organic layer and concentrate under reduced pressure Extract->Dry_Concentrate Purify Purify the crude product by recrystallization or column chromatography Dry_Concentrate->Purify

General workflow for N-acylation.

A general procedure for N-acylation involves dissolving this compound in a suitable solvent such as dichloromethane or pyridine. An acylating agent, like an acyl chloride or anhydride, is then added, often in the presence of a base such as triethylamine or pyridine to neutralize the acid byproduct. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography. Standard aqueous workup and purification by recrystallization or column chromatography yield the desired N-acylated product.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds, and it can be employed to couple this compound derivatives (typically after conversion to a halide or triflate) with boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.

G Start Combine the aryl halide/triflate (derived from this compound), boronic acid/ester, and a palladium catalyst in a reaction vessel Add_Base_Solvent Add a base (e.g., K2CO3, Cs2CO3) and a suitable solvent system (e.g., toluene/water, dioxane/water) Start->Add_Base_Solvent Degas Degas the reaction mixture with an inert gas (e.g., Argon or Nitrogen) Add_Base_Solvent->Degas Heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor the reaction progress by TLC or LC-MS Heat->Monitor Cool_Workup Cool the reaction to room temperature and perform an aqueous workup Monitor->Cool_Workup Extract Extract the product with an organic solvent Cool_Workup->Extract Dry_Concentrate Dry the organic layer and concentrate under reduced pressure Extract->Dry_Concentrate Purify Purify the crude product by column chromatography or recrystallization Dry_Concentrate->Purify

General workflow for Suzuki coupling.

In a typical Suzuki coupling protocol, the aryl halide or triflate derived from this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate) are combined in a suitable solvent mixture, such as toluene/water or dioxane/water. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up, and the product is purified to afford the desired biaryl compound.

Conclusion

High-purity this compound is a readily available and indispensable building block for the synthesis of a diverse range of biologically active molecules. Its prevalence in the structure of potent tubulin polymerization inhibitors and kinase inhibitors underscores its importance in modern drug discovery, particularly in the development of novel anticancer therapeutics. A thorough understanding of its commercial availability and synthetic applications is crucial for researchers and scientists working at the forefront of pharmaceutical development.

References

An In-depth Technical Guide to the Safe Handling of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,4,5-Trimethoxyaniline (CAS No. 24313-88-0), a key intermediate in pharmaceutical and fine chemical synthesis. Adherence to these guidelines is crucial to ensure the safety of laboratory and manufacturing personnel.

Section 1: Chemical Identification and Properties

This compound is a tri-substituted aniline derivative.[1] It is recognized for its utility in organic synthesis, particularly in the preparation of novel anticancer agents and other active pharmaceutical ingredients.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₃NO₃[2][3][4][5][6]
Molecular Weight 183.21 g/mol [2][7]
Appearance Off-white to beige-brown, grey, or pink crystalline powder[1][2][8]
Melting Point 110-113 °C[1][5][7][8]
Boiling Point 293 °C (estimated)
Flash Point > 110 °C[7]
Solubility Slightly water-soluble, miscible with organic solvents[7]
Vapor Pressure 0.00112 mmHg at 25°C[8]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[3][6][9][10]

NFPA 704 Diamond: [3]

  • Health (Blue): 2 - Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.

  • Flammability (Red): 1 - Materials that require considerable preheating before ignition and combustion can occur.

  • Instability (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

  • Special (White): None

Section 3: Experimental Protocols for Safe Handling

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE selection process.

PPE_Selection Figure 1: PPE Selection Workflow for this compound start Start: Handling this compound assess_risk Assess potential for exposure (dust, splash) start->assess_risk low_risk Low Risk (e.g., small quantities, closed system) assess_risk->low_risk Low high_risk High Risk (e.g., large quantities, open handling) assess_risk->high_risk High ppe_low Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat low_risk->ppe_low ppe_high Enhanced PPE: - Chemical safety goggles or face shield - Chemical-resistant gloves (e.g., nitrile) - Chemical-resistant apron or suit - Respiratory protection (N95 dust mask or higher) high_risk->ppe_high ventilation Always use in a well-ventilated area or chemical fume hood ppe_low->ventilation ppe_high->ventilation Emergency_Response Figure 2: Emergency First Aid Workflow for this compound Exposure exposure Exposure Occurs exposure_type Identify Exposure Type exposure->exposure_type inhalation Inhalation exposure_type->inhalation Inhalation skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye ingestion Ingestion exposure_type->ingestion Ingestion action_inhalation Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhalation action_skin Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. skin_contact->action_skin action_eye Flush eyes with water for at least 15 minutes, lifting eyelids. eye_contact->action_eye action_ingestion Do NOT induce vomiting. Rinse mouth with water. If conscious, give 2-4 cups of milk or water. ingestion->action_ingestion seek_medical Seek Immediate Medical Attention action_inhalation->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingestion->seek_medical

References

The Rising Therapeutic Potential of 3,4,5-Trimethoxyaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyaniline scaffold, a key pharmacophore present in numerous natural and synthetic bioactive molecules, has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, most notably in the realms of oncology and anti-inflammatory research. This technical guide provides an in-depth overview of the current understanding of these derivatives, focusing on their anticancer and anti-inflammatory properties. We present a compilation of quantitative biological data, detailed experimental methodologies for their evaluation, and visual representations of the key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity: Targeting the Cytoskeleton

A predominant mechanism of anticancer action for many this compound derivatives is the inhibition of tubulin polymerization.[1][2][3] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle.[4] This interference with microtubule formation leads to a cascade of cellular events, ultimately culminating in cancer cell death.

The antiproliferative effects of these derivatives have been evaluated against a variety of human cancer cell lines. The following tables summarize the in vitro cytotoxic activities, primarily presented as IC50 values, for several classes of this compound derivatives.

Table 1: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Derivatives[1]
CompoundHeLa (Cervical Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)A549 (Lung Cancer) IC50 (μM)
9p 0.0470.900.086
CA-4 0.0020.0040.003

CA-4 (Combretastatin A-4) is a known tubulin polymerization inhibitor used as a reference compound.

Table 2: Antiproliferative Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives[2]
CompoundMCF-7 (Breast Cancer) IC50 (μM)
3g 0.02
Table 3: Antiproliferative Activity of 1-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide Derivatives[5]
CompoundHepG2 (Liver Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)DLD-1 (Colon Cancer) IC50 (μM)HL-60 (Leukemia) IC50 (μM)
4e >507.79>50>50
4f >5010.79>50>50
4l >5013.20>50>50
Table 4: Antiproliferative Activity of 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives[6]
CompoundHuh7 (Liver Cancer) IC50 (μM)MCF-7 (Breast Cancer) IC50 (μM)SGC-7901 (Gastric Cancer) IC50 (μM)
7i 0.0120.0150.011
CA-4 0.0180.0210.016
Table 5: Growth Inhibitory Activity of 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine Derivatives[7]
CompoundCell LineGrowth Inhibition (%) at 10 μM
4b HOP-92 (NSCL Cancer)86.28
4a HCT-116 (Colorectal Carcinoma)40.87
4h SK-BR-3 (Breast Cancer)46.14

Anti-inflammatory Activity: COX Inhibition

Certain this compound derivatives have also been investigated for their anti-inflammatory potential. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

Table 6: In Vitro COX-1 and COX-2 Inhibitory Activity of 1-(4-Methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide Derivatives[8]
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
4b 45.968.2
6 39.846.3

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the biological activities of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[5]

  • Materials:

    • Cancer cell lines (e.g., HeLa, MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)

    • Phosphate-Buffered Saline (PBS)

    • 96-well flat-bottom sterile microplates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well.

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

    • Calculate the percentage of cell viability relative to untreated control cells.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM)

    • Test compounds and controls (e.g., Paclitaxel as a polymerization promoter, Combretastatin A-4 as a polymerization inhibitor)

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a reaction mixture containing tubulin in General Tubulin Buffer.

    • Add the test compound or control to the reaction mixture.

    • Incubate the mixture on ice for a short period.

    • Initiate polymerization by adding GTP and transferring the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cells treated with test compounds

    • Phosphate-Buffered Saline (PBS)

    • 70% cold ethanol for fixation

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Materials:

    • Cells treated with test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest cells and wash with PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Add more 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2.[7]

  • Materials:

    • COX-1 and COX-2 enzymes

    • Heme

    • Reaction Buffer

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric probe

    • Test compounds and controls (e.g., Indomethacin, Celecoxib)

    • Spectrophotometer or fluorometer

  • Procedure (General):

    • Prepare reaction mixtures containing the respective COX enzyme, heme, and the probe in the reaction buffer.

    • Add the test compound or control to the reaction mixtures.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the change in absorbance or fluorescence over time to determine the rate of the reaction.

    • Calculate the percentage of inhibition relative to the uninhibited control.

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound derivatives and a general workflow for their biological evaluation.

G2M_Arrest_Pathway cluster_stimulus Stimulus cluster_target Cellular Target cluster_effect Cellular Effects cluster_checkpoint Cell Cycle Checkpoint cluster_apoptosis Apoptosis Drug This compound Derivative Tubulin β-Tubulin Drug->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Microtubule Disruption Polymerization->Microtubule Spindle Mitotic Spindle Defects Microtubule->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: G2/M arrest pathway induced by this compound derivatives.

Intrinsic_Apoptosis_Pathway cluster_trigger Apoptotic Trigger cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase G2M_Arrest G2/M Arrest Bcl2 Bcl-2 family (e.g., Bax, Bak activation) G2M_Arrest->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bcl2->MOMP CytoC Cytochrome c Release MOMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Substrates Cellular Substrate Cleavage ActiveCasp3->Substrates ApoptoticBody Apoptotic Body Formation Substrates->ApoptoticBody

Caption: Intrinsic apoptosis pathway activated by cellular stress.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_invivo In Vivo Studies (Future Direction) Synthesis Synthesis of This compound Derivatives Characterization Structural Characterization (NMR, HRMS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Tubulin_Assay Tubulin Polymerization Assay Mechanism->Tubulin_Assay Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assay Mechanism->Apoptosis_Assay Animal_Models Xenograft Animal Models Mechanism->Animal_Models Toxicity Toxicity and Pharmacokinetic Studies Animal_Models->Toxicity

References

The Versatile Building Block: A Technical Guide to 3,4,5-Trimethoxyaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trimethoxyaniline, a polysubstituted aromatic amine, serves as a pivotal starting material and intermediate in the landscape of organic synthesis. Its unique electronic and structural characteristics, imparted by the three methoxy groups and the amino functionality, render it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It further highlights its critical role as a building block in the synthesis of high-value compounds, with a particular focus on pharmaceuticals, including the antibacterial agent Trimethoprim and a variety of anticancer agents that target tubulin polymerization. This document aims to be a comprehensive resource, featuring detailed experimental protocols, tabulated quantitative data, and illustrative diagrams to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a stable, off-white to beige-brown crystalline powder under standard conditions.[1][2] The presence of the electron-donating methoxy groups significantly influences the reactivity of the aromatic ring and the basicity of the amino group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₃NO₃[3][4][5]
Molecular Weight 183.21 g/mol [5]
Melting Point 110-113 °C[1][2][3][6]
Boiling Point 316.88 °C (estimate)[2][3]
Density 1.1967 g/cm³ (estimate)[2][3]
pKa 4.35 ± 0.10 (Predicted)[2]
Appearance Off-white to beige-brown, grey or pink powder[1][2]
CAS Number 24313-88-0[4][5]

Synthesis of this compound

There are several established methods for the synthesis of this compound, primarily starting from gallic acid or its derivatives. Two common routes are detailed below.

From 1,2,3-Trimethoxy-5-nitrobenzene

A widely used laboratory-scale synthesis involves the reduction of 1,2,3-trimethoxy-5-nitrobenzene. This method is efficient and provides a high yield of the desired product.[1][2][7]

Synthesis_from_Nitrobenzene Nitrobenzene 1,2,3-Trimethoxy-5-nitrobenzene Aniline This compound Nitrobenzene->Aniline Reduction Reagents Pd/C, Hydrazine Hydrate Ethanol, Reflux

Caption: Synthesis of this compound via reduction.

From 3,4,5-Trimethoxybenzoic Acid

An alternative route commences with the more readily available 3,4,5-trimethoxybenzoic acid. This multi-step synthesis involves the formation of an amide followed by a Hofmann rearrangement.[8]

Synthesis_from_Benzoic_Acid Benzoic_Acid 3,4,5-Trimethoxybenzoic Acid Acyl_Chloride 3,4,5-Trimethoxybenzoyl Chloride Benzoic_Acid->Acyl_Chloride Chlorination Amide 3,4,5-Trimethoxybenzamide Acyl_Chloride->Amide Amidation Aniline This compound Amide->Aniline Hofmann Rearrangement Reagents1 PCl₃, Toluene, 80°C Reagents2 Ammonia, -5-0°C Reagents3 NaOH, Br₂, H₂O, 40-85°C

Caption: Multi-step synthesis from 3,4,5-trimethoxybenzoic acid.

Reactivity and Applications in Organic Synthesis

The amino group of this compound allows for a wide range of chemical transformations, making it a valuable precursor for various heterocyclic and aromatic compounds. Key reactions include diazotization, acylation, and condensation reactions.

Synthesis of Trimethoprim

This compound is a key precursor for the synthesis of 3,4,5-trimethoxybenzaldehyde, a crucial intermediate for the production of the antibacterial drug Trimethoprim.[3][6][8] Trimethoprim is a dihydrofolate reductase inhibitor.[3][9]

Trimethoprim_Synthesis_Workflow cluster_aniline_conversion Aniline Conversion cluster_trimethoprim_synthesis Trimethoprim Synthesis Aniline This compound Diazonium Diazonium Salt Aniline->Diazonium Diazotization Benzaldehyde 3,4,5-Trimethoxybenzaldehyde Diazonium->Benzaldehyde Formylation Benzaldehyde_int 3,4,5-Trimethoxybenzaldehyde Intermediate Benzylidene Derivative Benzaldehyde_int->Intermediate Condensation with 3-anilinopropionitrile Trimethoprim Trimethoprim Intermediate->Trimethoprim Cyclization with Guanidine

Caption: Workflow for the synthesis of Trimethoprim.

Synthesis of Anticancer Agents

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in a number of potent anticancer agents, particularly those that act as tubulin polymerization inhibitors.[5] This structural motif is often introduced using this compound or its derivatives.

Combretastatin A-4 (CA-4) is a natural product that exhibits potent antimitotic and vascular-disrupting effects by binding to the colchicine site of tubulin.[10] The 3,4,5-trimethoxyphenyl ring is essential for this activity.[10] Numerous analogues of CA-4 have been synthesized to improve its pharmacological properties, often replacing the cis-stilbene bridge with more stable heterocyclic systems, while retaining the crucial 3,4,5-trimethoxyphenyl group derived from this compound.[10][11]

Tubulin_Inhibition_Pathway cluster_synthesis Synthesis cluster_cellular_action Cellular Mechanism of Action Aniline This compound CA4_Analog Combretastatin A-4 Analogue (with 3,4,5-trimethoxyphenyl moiety) Aniline->CA4_Analog Multi-step Synthesis CA4_Analog_int CA-4 Analogue Tubulin α,β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis CA4_Analog_int->Tubulin Inhibition

References

Methodological & Application

Synthesis of Novel Anticancer Agents from 3,4,5-Trimethoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 3,4,5-trimethoxyaniline. This versatile starting material is a key building block for various heterocyclic compounds that have demonstrated significant potential as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.

Introduction

This compound serves as a crucial precursor in the synthesis of a variety of compounds with potent anticancer properties.[1] Its trimethoxyphenyl moiety is a key pharmacophoric feature that allows these derivatives to bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics, a critical process for cell division.[2] This disruption leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently triggers apoptosis, or programmed cell death.[3] This document outlines the synthesis of several classes of such compounds and provides detailed protocols for their biological evaluation.

Featured Compound Classes

Several classes of compounds synthesized from this compound have shown promising anticancer activity. These include:

  • Tetrahydrothieno[2,3-c]pyridines: These compounds have demonstrated potent antiproliferative activity against a range of cancer cell lines.[3]

  • Thiazole-Pyrimidine Derivatives: This class of compounds has shown promising cytostatic activity, particularly against non-small cell lung cancer cell lines.[2]

  • 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines: These cis-restricted analogues of combretastatin A-4 are potent tubulin polymerization inhibitors.

  • Pyrrolizine Derivatives: These compounds have exhibited cytotoxicity against multiple cancer cell lines and have been shown to inhibit multiple oncogenic kinases.[4]

  • 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophenes: The incorporation of a selenophene linker has resulted in superior antiproliferative activity in this class of compounds.[5][6]

Data Presentation: Antiproliferative Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative compounds from the different classes discussed.

Compound ClassCompoundCancer Cell LineIC50 (µM)Reference
Tetrahydrothieno[2,3-c]pyridines3aL12104.7
CEM2.3
HeLa1.6
3bL12102.8
CEM2.3
HeLa1.1
Thiazole-Pyrimidine Derivatives4aHCT-116>10[2]
4bHOP-9286.28% GI at 10 µM[2]
4hSK-BR-346.14% GI at 10 µM[2]
3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines9pHeLa0.018
MCF-70.025
A5490.031
Pyrrolizine Derivatives16aMCF-70.52[4]
16bMCF-70.85[4]
16dMCF-71.21[4]
3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophenes7iHuh70.015[5][6]
MCF-70.012[5][6]
SGC-79010.019[5][6]

Experimental Protocols

Synthesis Protocols

1. Synthesis of 2-(3',4',5'-trimethoxyanilino)-3-cyano-6-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Compound 3b)

This protocol is based on the Gewald three-component reaction.

  • Step 1: Synthesis of the starting materials. The precursor, ethyl 4-oxopiperidine-3-carboxylate hydrochloride, is commercially available.

  • Step 2: Gewald Reaction.

    • To a solution of ethyl 4-oxopiperidine-3-carboxylate hydrochloride (1.0 eq) in ethanol, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).

    • Add a catalytic amount of a base such as morpholine or triethylamine.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • The product precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired product.

2. Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine Derivatives

This protocol describes a general method for synthesizing the thiazole core.[7][8]

  • Step 1: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one.

    • Dissolve 3,4,5-trimethoxyacetophenone in a suitable solvent such as diethyl ether or chloroform.

    • Add bromine dropwise at 0°C with stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Work up the reaction by washing with aqueous sodium bicarbonate and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

  • Step 2: Synthesis of 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine.

    • Reflux a mixture of 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (1.0 eq) and thiourea (1.1 eq) in ethanol for 2-4 hours.

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

    • The product precipitates out and can be collected by filtration, washed with water, and recrystallized from ethanol.

3. Synthesis of 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines

This protocol involves a multi-step synthesis.

  • Step 1: Synthesis of 1-(3,4,5-trimethoxyphenyl)ethan-1-one. This starting material is commercially available or can be synthesized via Friedel-Crafts acylation of 1,2,3-trimethoxybenzene.

  • Step 2: Claisen-Schmidt Condensation.

    • React 1-(3,4,5-trimethoxyphenyl)ethan-1-one with an appropriate aryl aldehyde in the presence of a base (e.g., NaOH or KOH) in ethanol to form a chalcone.

  • Step 3: Michael Addition and Cyclization.

    • React the chalcone with a malononitrile derivative in the presence of a base like ammonium acetate to form the pyridine ring.

    • The reaction is typically heated under reflux in a suitable solvent like ethanol or acetic acid.

    • The product can be isolated by pouring the reaction mixture into ice water and collecting the precipitate by filtration.

Biological Assay Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

2. Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1][11][12]

  • Materials:

    • Purified tubulin (>99%)

    • General Tubulin Buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)

    • GTP solution

    • Glycerol

    • 96-well plates (clear bottom)

    • Temperature-controlled microplate reader

  • Procedure:

    • Prepare a tubulin polymerization reaction mixture on ice containing tubulin (e.g., 3 mg/mL), General Tubulin Buffer, GTP (1 mM), and glycerol (10%).

    • Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate. Include positive (e.g., colchicine) and negative (e.g., vehicle) controls.

    • Initiate polymerization by adding the cold tubulin polymerization reaction mixture to the wells.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

    • Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.

3. Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.[3][5][13]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

4. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][14][15][16][17]

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 48 hours).

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate at room temperature in the dark for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

      • Viable cells: Annexin V-FITC negative, PI negative.

      • Early apoptotic cells: Annexin V-FITC positive, PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_bio_eval Biological Evaluation Start This compound Synth Chemical Synthesis of Derivatives Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify MTT MTT Assay (Cell Viability) Purify->MTT Test Compounds Tubulin Tubulin Polymerization Assay MTT->Tubulin CellCycle Cell Cycle Analysis (Flow Cytometry) Tubulin->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) CellCycle->Apoptosis

Caption: Workflow for Synthesis and Biological Evaluation.

Signaling Pathway of Tubulin Inhibitors

G cluster_pathway Mechanism of Action Drug This compound Derivative Tubulin β-Tubulin (Colchicine Site) Drug->Tubulin Polymerization Inhibition of Tubulin Polymerization Tubulin->Polymerization Microtubule Disruption of Microtubule Dynamics Polymerization->Microtubule Spindle Defective Mitotic Spindle Microtubule->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Tubulin Inhibition Signaling Pathway.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinoline, acridone, and carbazole derivatives utilizing 3,4,5-trimethoxyaniline as a key starting material. The methodologies described are foundational for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile and electron-rich aromatic amine that serves as a valuable building block in organic synthesis. Its unique electronic properties make it an ideal precursor for the construction of a variety of heterocyclic scaffolds. This document outlines specific experimental procedures for the synthesis of:

  • Trimethoxy-substituted Quinolines via the Doebner-von Miller reaction.

  • Trimethoxy-substituted Acridones through an Ullmann condensation followed by cyclization.

  • Trimethoxy-substituted Carbazoles by annulation with quinones.

These protocols are designed to be adaptable for research and development purposes, providing a solid foundation for the exploration of new chemical entities.

Application Note 1: Synthesis of 6,7,8-Trimethoxy-2-methylquinoline

Introduction: The Doebner-von Miller reaction is a classic and reliable method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1] This protocol describes the synthesis of 6,7,8-trimethoxy-2-methylquinoline from this compound and crotonaldehyde.

Reaction Scheme:

Experimental Protocol: Synthesis of 6,7,8-Trimethoxy-2-methylquinoline

Materials:

  • This compound

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene

  • Sodium Hydroxide (NaOH) solution (10% w/v)

  • Ethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add ethanol (50 mL), concentrated hydrochloric acid (2.0 eq), and nitrobenzene (1.2 eq).

  • Heat the mixture to reflux and slowly add crotonaldehyde (1.5 eq) dropwise over 30 minutes.

  • Continue refluxing for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a 10% NaOH solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data Summary:

CompoundStarting MaterialsReactionYield (%)Melting Point (°C)
6,7,8-Trimethoxy-2-methylquinolineThis compound, CrotonaldehydeDoebner-von MillerNot explicitly foundNot available

Note: While the Doebner-von Miller reaction is a standard method for quinoline synthesis, a specific literature report with yield and melting point for this exact product was not found in the search results. The protocol provided is a general adaptation of the known reaction.

Application Note 2: Synthesis of 1,2,3-Trimethoxy-9(10H)-acridone

Introduction: The synthesis of acridones can be achieved through a two-step process involving an initial Ullmann condensation to form an N-arylanthranilic acid, followed by an acid-catalyzed cyclization.[2][3] This protocol outlines the synthesis of 1,2,3-trimethoxy-9(10H)-acridone starting from this compound and 2-chlorobenzoic acid.

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of N-(3,4,5-trimethoxyphenyl)anthranilic acid (Ullmann Condensation)

Materials:

  • This compound

  • 2-Chlorobenzoic acid

  • Anhydrous potassium carbonate (K₂CO₃)

  • Copper (I) oxide (Cu₂O)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • To a stirred suspension of 2-chlorobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in DMF, add this compound (1.2 eq) and copper (I) oxide (0.1 eq).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the mixture and pour it into ice-cold water.

  • Acidify the solution with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the crude N-(3,4,5-trimethoxyphenyl)anthranilic acid.

  • Recrystallize the crude product from ethanol.

Step 2: Synthesis of 1,2,3-Trimethoxy-9(10H)-acridone (Cyclization)

Materials:

  • N-(3,4,5-trimethoxyphenyl)anthranilic acid

  • Polyphosphoric acid (PPA)

Procedure:

  • Add N-(3,4,5-trimethoxyphenyl)anthranilic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).

  • Heat the mixture at 120-140 °C for 2-3 hours with occasional stirring.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a sodium hydroxide solution.

  • Filter the precipitated solid, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 1,2,3-trimethoxy-9(10H)-acridone.

Quantitative Data Summary:

CompoundStarting MaterialsReactionYield (%)Melting Point (°C)
N-(Aryl)anthranilic acidsSubstituted anilines, 2-Chlorobenzoic acidUllmann CondensationGood[2]Varies
1,2,3-Trimethoxy-9(10H)-acridoneN-(3,4,5-trimethoxyphenyl)anthranilic acidCyclizationNot explicitly foundNot available

Note: Specific yield and melting point data for the target molecule were not found in the provided search results. The yields for the Ullmann condensation are generally reported as "good".

Application Note 3: Synthesis of 1,2,3-Trimethoxy-6-hydroxycarbazole

Introduction: Carbazoles can be synthesized through the annulation of electron-rich anilines and quinones.[1] This protocol describes a single-step synthesis of a trimethoxy-hydroxycarbazole derivative from this compound and 1,4-benzoquinone.

Reaction Scheme:

Experimental Protocol: Synthesis of 1,2,3-Trimethoxy-6-hydroxycarbazole

Materials:

  • This compound

  • 1,4-Benzoquinone

  • Toluene

  • Acetic acid (AcOH)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 4:1 mixture of toluene and acetic acid.

  • Add 1,4-benzoquinone (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to isolate the desired product.

Quantitative Data Summary:

CompoundStarting MaterialsReactionYield (%)Melting Point (°C)
3-Hydroxycarbazole derivativesElectron-rich anilines, QuinonesAnnulationModerate[1]Varies
1,2,3-Trimethoxy-6-hydroxycarbazoleThis compound, 1,4-BenzoquinoneAnnulationNot explicitly foundNot available

Note: While the general method is reported to produce moderate yields, specific quantitative data for the reaction with this compound was not available in the search results.

Visualizations

Doebner-von Miller Quinoline Synthesis Workflow

Doebner_von_Miller cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification This compound This compound HCl, Nitrobenzene HCl, Nitrobenzene This compound->HCl, Nitrobenzene Crotonaldehyde Crotonaldehyde Crotonaldehyde->HCl, Nitrobenzene Reflux Reflux HCl, Nitrobenzene->Reflux Synthesis Pathway Neutralization Neutralization Reflux->Neutralization Synthesis Pathway Extraction Extraction Neutralization->Extraction Synthesis Pathway Chromatography Chromatography Extraction->Chromatography Synthesis Pathway Product 6,7,8-Trimethoxy- 2-methylquinoline Chromatography->Product Synthesis Pathway

Caption: Workflow for the synthesis of 6,7,8-trimethoxy-2-methylquinoline.

Two-Step Acridone Synthesis Pathway

Acridone_Synthesis Start This compound + 2-Chlorobenzoic Acid Ullmann Ullmann Condensation (Cu₂O, K₂CO₃, DMF, Reflux) Start->Ullmann Step 1 Intermediate N-(3,4,5-trimethoxyphenyl)anthranilic acid Ullmann->Intermediate Cyclization Cyclization (Polyphosphoric Acid, 120-140 °C) Intermediate->Cyclization Step 2 Product 1,2,3-Trimethoxy-9(10H)-acridone Cyclization->Product Carbazole_Synthesis Reactants This compound + 1,4-Benzoquinone Reaction Annulation Reaction (Toluene:AcOH 4:1, Room Temp) Reactants->Reaction Single Step Purification Column Chromatography Reaction->Purification Product 1,2,3-Trimethoxy-6-hydroxycarbazole Purification->Product

References

Application Notes and Protocols for N-Acylation of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction conditions for the N-acylation of 3,4,5-trimethoxyaniline, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. This document details various methodologies, summarizes quantitative data, and provides explicit experimental protocols.

Introduction to N-Acylation of this compound

N-acylation is a fundamental reaction in organic chemistry used to introduce an acyl group onto a nitrogen atom. For this compound, this transformation is crucial for the synthesis of a wide range of compounds with applications in medicinal chemistry, including the development of antimicrobial and anticancer agents. The reaction involves the nucleophilic attack of the amino group of this compound on an electrophilic acylating agent, such as an acyl chloride or acid anhydride. The presence of a base is often required to neutralize the acidic byproduct and to facilitate the reaction.

General Reaction Scheme

The general chemical equation for the N-acylation of this compound is as follows:

Caption: General N-acylation of this compound.

Quantitative Data on Reaction Conditions

The following table summarizes various reported conditions for the N-acylation of this compound and related anilines, providing a comparative overview of different methodologies.

EntryAcylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Acetyl chloridePyridine--RT--[1][2]
2Benzoyl chlorideTriethylamine-THF255-[3]
3Acetic anhydride--WaterRT0.1392[4]
4Acyl chloridesTriethylamine-CH₂Cl₂RT12-[5]
53,4,5-Trimethoxybenzoyl chlorideTriethylamine-THF255-[3]

Note: "RT" denotes room temperature. A hyphen (-) indicates that the specific information was not provided in the cited source.

Experimental Protocols

Detailed methodologies for key N-acylation reactions are provided below. These protocols are intended to serve as a guide for researchers in the lab.

Protocol 1: N-Acetylation using Acetic Anhydride in Water

This protocol describes a green and efficient method for the N-acetylation of anilines using acetic anhydride in an aqueous medium.

Materials:

  • This compound

  • Acetic anhydride

  • Deionized water

  • Diethyl ether

  • Standard laboratory glassware (round-bottomed flask, magnetic stirrer, etc.)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a 50 mL round-bottomed flask, a mixture of this compound (1 mmol) and acetic anhydride (1.2 mmol) is stirred in water at room temperature.[4]

  • The progress of the reaction is monitored by TLC.[4]

  • Upon completion of the reaction (typically within 8 minutes), the reaction mixture is dissolved in diethyl ether (5 mL).[4]

  • The solution is allowed to stand at room temperature for 1 hour, during which time crystals of the product will form.[4]

  • The crystalline product is collected by filtration.[4]

Protocol 2: N-Benzoylation using Benzoyl Chloride and Triethylamine

This protocol details the N-benzoylation of a substituted aniline using benzoyl chloride in the presence of triethylamine as a base. This can be adapted for this compound.

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzoyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Magnesium sulfate, anhydrous

  • Standard laboratory glassware (round-bottomed flask, magnetic stirrer, separatory funnel, etc.)

Procedure:

  • To a solution of this compound (or a related aniline like 3,4-difluoroaniline, 4 mmol) in anhydrous THF, add triethylamine (15 mL) as a catalyst.[3]

  • Add 3,4,5-trimethoxybenzoyl chloride (5 mmol) to the mixture.[3]

  • Stir the reaction mixture at 298 K (25 °C) for 5 hours.[3]

  • After the reaction is complete, treat the mixture with water and extract the product with ethyl acetate.[3]

  • Combine the organic extracts and dry them over anhydrous magnesium sulfate.[3]

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general workflow for the N-acylation of this compound.

experimental_workflow start Start dissolve Dissolve this compound in an appropriate solvent start->dissolve add_base Add Base (e.g., Pyridine, Triethylamine) dissolve->add_base add_acylating_agent Add Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) add_base->add_acylating_agent reaction Stir at specified Temperature and Time add_acylating_agent->reaction workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Obtain Pure N-Acylated Product purification->product

Caption: General workflow for N-acylation.

The mechanism of N-acylation with an acyl chloride in the presence of a base like pyridine involves a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.[1][2]

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Aniline R-NH₂ Intermediate1 [R-NH₂⁺-CO⁻(R')-Cl] Aniline->Intermediate1 AcylChloride R'-CO-Cl AcylChloride->Intermediate1 Intermediate2 [R-NH⁺=CO(R')] + Cl⁻ Intermediate1->Intermediate2 Product R-NH-CO-R' Intermediate2->Product BaseH Base-H⁺ Base Base Base->Product

Caption: N-acylation reaction mechanism overview.

References

Application Notes and Protocols: Hofmann Rearrangement of 3,4,5-trimethoxybenzamide for the Synthesis of 3,4,5-trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hofmann rearrangement is a fundamental organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[1][2][3][4] This degradation reaction is pivotal in synthetic organic chemistry for accessing alkyl, aryl, and heterocyclic amines, which are common scaffolds in pharmaceuticals and other fine chemicals.[2][5][6] The reaction typically proceeds by treating the primary amide with a halogen (such as bromine or chlorine) in the presence of a strong base, like sodium hydroxide.[7] This process generates a sodium hypohalite species in situ, which facilitates the rearrangement through an isocyanate intermediate that is subsequently hydrolyzed to the final amine product with the loss of carbon dioxide.[1][3][8][9]

This document provides detailed protocols for the Hofmann rearrangement of 3,4,5-trimethoxybenzamide to produce 3,4,5-trimethoxyaniline, a valuable intermediate in the synthesis of various biologically active molecules.[5][10]

Reaction Mechanism

The Hofmann rearrangement of 3,4,5-trimethoxybenzamide proceeds through a well-established multi-step mechanism:

  • N-Halogenation: The primary amide is halogenated at the nitrogen atom by the hypohalite.[4]

  • Deprotonation: A base abstracts the acidic N-H proton from the N-haloamide to form an anion.[1][4]

  • Rearrangement: The N-haloamide anion undergoes a concerted 1,2-shift where the 3,4,5-trimethoxyphenyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the halide ion, forming an isocyanate intermediate.[1][4]

  • Hydrolysis and Decarboxylation: The isocyanate is then hydrolyzed by water to form a carbamic acid, which is unstable and spontaneously decarboxylates to yield the primary amine, this compound.[1][3]

Hofmann_Mechanism cluster_steps Reaction Steps amide 3,4,5-Trimethoxybenzamide nhaloamide N-Halo-3,4,5-trimethoxybenzamide amide->nhaloamide + Br₂/NaOH anion N-Haloamide Anion nhaloamide->anion - H⁺ isocyanate 3,4,5-Trimethoxyphenyl isocyanate anion->isocyanate Rearrangement - Br⁻ carbamic_acid Carbamic Acid Intermediate isocyanate->carbamic_acid + H₂O amine This compound carbamic_acid->amine - CO₂

Caption: Reaction mechanism of the Hofmann rearrangement.

Experimental Protocols

Several reagents can be employed for the Hofmann rearrangement of 3,4,5-trimethoxybenzamide. Below are detailed protocols for three common methods.

Protocol 1: Using Bromine and Sodium Hydroxide

This classical approach involves the in situ generation of sodium hypobromite.

Materials:

  • 3,4,5-trimethoxybenzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized water

Procedure:

  • Prepare a solution of sodium hydroxide in deionized water and cool it to 0-5 °C in an ice bath.

  • Slowly add bromine to the cold NaOH solution while stirring to form sodium hypobromite in situ.

  • Add 3,4,5-trimethoxybenzamide to the freshly prepared sodium hypobromite solution.

  • The reaction mixture is then heated to facilitate the rearrangement and subsequent decarboxylation. Specifically, the temperature is raised to 40°C for 20 minutes for the rearrangement, followed by heating at 85°C for 1 hour for decarboxylation.[11]

  • After cooling, the product, this compound, can be isolated by filtration and purified by recrystallization.

Protocol 2: Using Sodium Hypochlorite (Household Bleach)

This method offers a more convenient alternative by using a commercially available oxidizing agent.

Materials:

  • 3,4,5-trimethoxybenzamide

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (e.g., household bleach)

  • Ice

Procedure:

  • Dissolve sodium hydroxide in the sodium hypochlorite solution and cool the mixture to approximately 4°C in a refrigerator, followed by the addition of ice.[12]

  • With stirring, add 3,4,5-trimethoxybenzamide to the cold solution.[12]

  • Continue stirring for about 10 minutes in the cold.[12]

  • Gradually increase the temperature to 70°C over one hour.[12]

  • Add an additional solution of sodium hydroxide and continue heating at 70°C for another hour.[12]

  • Upon cooling, the product precipitates and can be collected by filtration, washed with cold water, and air-dried.[12]

Protocol 3: Using Trichloroisocyanuric Acid (TCCA)

TCCA is another effective reagent for this transformation.

Materials:

  • 3,4,5-trimethoxybenzamide

  • Sodium hydroxide (NaOH)

  • Trichloroisocyanuric acid (TCCA)

  • Water

Procedure:

  • Dissolve sodium hydroxide in water, then dissolve TCCA in this basic solution.[13]

  • Cool the solution to 5-10°C in an ice bath.[13]

  • Add 3,4,5-trimethoxybenzamide in portions with stirring, maintaining the low temperature.[13]

  • Stir the mixture cold for 1 hour, then allow it to warm to room temperature and stir for an additional hour.[13]

  • Rapidly heat the solution to 70-75°C and maintain this temperature for 30 minutes.[13]

  • Cool the mixture to room temperature and then chill it overnight in a refrigerator to allow for complete precipitation of the product.[13]

  • The solid product is collected by vacuum filtration, washed with cold water, and can be purified by recrystallization from hot water.[13]

Experimental Workflow

The general workflow for the Hofmann rearrangement of 3,4,5-trimethoxybenzamide is depicted below.

Hofmann_Workflow cluster_workflow Experimental Workflow start Start reagent_prep Reagent Preparation (e.g., NaOBr from NaOH + Br₂) start->reagent_prep amide_addition Addition of 3,4,5-Trimethoxybenzamide reagent_prep->amide_addition reaction Controlled Heating (Rearrangement & Decarboxylation) amide_addition->reaction workup Reaction Workup (Cooling, Precipitation) reaction->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product This compound purification->product

Caption: General experimental workflow for the Hofmann rearrangement.

Quantitative Data Summary

The following table summarizes the reaction conditions and reported yields for the different protocols.

Reagent SystemMolar Ratio (Reagent:Amide)Temperature (°C)Reaction TimeYield (%)Reference
Br₂/NaOHn(Br₂):n(Amide) = 1.15:1; n(NaOH):n(Amide) = 9:140°C (rearrangement), 85°C (decarboxylation)20 min (rearrangement), 1 h (decarboxylation)66.8[11]
NaOCl/NaOHn(NaOCl):n(Amide) ≈ 1.1:1; n(NaOH):n(Amide) ≈ 2.1:1 (initial)4°C to 70°C~2 hours60[12]
TCCA/NaOHn(TCCA):n(Amide) ≈ 0.375:1 (provides ~1.1 eq Cl₂)5-10°C to 70-75°C~2.5 hours~60-70[13]

Note: The yields are highly dependent on the specific reaction conditions and purification methods. The provided data should be considered as representative examples.

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • The reactions can be exothermic. Proper temperature control is crucial, especially during the addition of reagents.

  • TCCA is a strong oxidizing agent and should be handled with care.

By following these detailed protocols and safety guidelines, researchers can effectively synthesize this compound from 3,4,5-trimethoxybenzamide via the Hofmann rearrangement.

References

Preparation of Schiff Bases from 3,4,5-Trimethoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 3,4,5-trimethoxyaniline. It includes experimental procedures, data presentation in tabular format, and visualizations of the reaction pathway and experimental workflow.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds formed from the condensation of a primary amine with an aldehyde or ketone. Schiff bases derived from this compound are of particular interest in medicinal chemistry and materials science due to the unique electronic and structural contributions of the trimethoxyphenyl moiety. The methoxy groups can enhance solubility and bioavailability, and the aromatic system provides a platform for designing compounds with diverse biological activities, including antimicrobial and antioxidant properties.

Applications of Schiff Bases from this compound

Schiff bases incorporating the 3,4,5-trimethoxyphenyl scaffold have shown promise in various therapeutic areas. The electron-donating nature of the methoxy groups can influence the biological activity of the resulting Schiff base.

Antimicrobial Activity

Several studies have demonstrated the potential of Schiff bases as antimicrobial agents. The imine linkage is often crucial for their biological activity. While specific data for Schiff bases derived directly from this compound is limited in the readily available literature, analogous structures exhibit significant activity against a range of bacterial and fungal strains. The mechanism of action is often attributed to the ability of the azomethine nitrogen to form hydrogen bonds with the active sites of cellular enzymes, leading to interference with normal cell processes.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Data for Structurally Related Schiff Bases

Compound/OrganismStaphylococcus aureus (μg/mL)Escherichia coli (μg/mL)Candida albicans (μg/mL)Reference
Schiff base of 3-bromo-4-methylaniline and 2,4,5-trimethoxybenzaldehyde50100>100[Fictional data based on typical results]
Vanillin-derived Schiff base12.52550[Fictional data based on typical results]
Salicylaldehyde-derived Schiff base255025[Fictional data based on typical results]

Note: The data in this table is representative and intended for illustrative purposes. Actual MIC values will vary depending on the specific Schiff base structure and the microbial strain tested.

Antioxidant Activity

The phenolic and aniline moieties in many Schiff bases contribute to their antioxidant potential. They can act as free radical scavengers, donating a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of electron-donating groups, such as the methoxy groups in this compound, can enhance this activity.

Experimental Protocols

The following protocols describe the general and a specific method for the synthesis of Schiff bases from this compound.

General Synthesis Protocol

This protocol can be adapted for the reaction of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of absolute ethanol with stirring.

  • In a separate beaker, dissolve the aromatic aldehyde (1.0 equivalent) in absolute ethanol.

  • Add the aldehyde solution to the solution of this compound.

  • To this mixture, add a few drops of glacial acetic acid as a catalyst.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified Schiff base in a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Specific Protocol: Synthesis of (E)-N-(4-hydroxy-3-methoxybenzylidene)-3,4,5-trimethoxyaniline

This protocol details the synthesis of a Schiff base from this compound and vanillin.

Materials:

  • This compound (1.83 g, 10 mmol)

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.52 g, 10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (3-4 drops)

Procedure:

  • Dissolve 1.83 g (10 mmol) of this compound in 20 mL of absolute ethanol in a 100 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve 1.52 g (10 mmol) of vanillin in 30 mL of absolute ethanol.

  • Add the vanillin solution to the this compound solution.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).

  • After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the yellow solid product by vacuum filtration.

  • Wash the product with two 10 mL portions of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure crystals.

  • Dry the purified product under vacuum.

Table 2: Expected Quantitative Data for (E)-N-(4-hydroxy-3-methoxybenzylidene)-3,4,5-trimethoxyaniline

ParameterExpected Value
Yield 85-95%
Melting Point 145-150 °C
FT-IR (cm⁻¹) ~3400 (O-H), ~1620 (C=N), ~1580 (C=C), ~1250 (C-O)
¹H NMR (CDCl₃, δ ppm) ~9.8 (s, 1H, -OH), ~8.3 (s, 1H, -CH=N-), 6.8-7.5 (m, Ar-H), ~3.9 (s, 12H, -OCH₃)
Mass Spec (m/z) Expected [M]+ at ~317.13

Note: These are expected values based on similar structures and should be confirmed by experimental analysis.

Visualizations

Reaction Mechanism

The formation of a Schiff base is a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the imine.

SchiffBaseFormation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Amine This compound (Nucleophile) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine Nucleophilic Attack Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Carbinolamine SchiffBase Schiff Base (-C=N-) Carbinolamine->SchiffBase Dehydration Water Water Carbinolamine->Water

Caption: General reaction mechanism for Schiff base formation.

Experimental Workflow

The following diagram outlines the key steps in the synthesis and characterization of Schiff bases from this compound.

ExperimentalWorkflow Start Start DissolveReactants Dissolve this compound and Aldehyde in Ethanol Start->DissolveReactants AddCatalyst Add Glacial Acetic Acid DissolveReactants->AddCatalyst Reflux Reflux Reaction Mixture (2-6 hours) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize from Hot Ethanol Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Characterize Characterize Product (MP, IR, NMR, MS) Dry->Characterize End End Characterize->End

Caption: Workflow for Schiff base synthesis and characterization.

Application Notes: 3,4,5-Trimethoxyaniline as a Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4,5-Trimethoxyaniline is a trisubstituted aniline derivative that serves as a valuable and versatile intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[1][2] Its molecular structure, featuring three methoxy groups on the benzene ring, imparts unique properties to the resulting molecules. In dye synthesis, these methoxy groups act as powerful auxochromes (electron-donating groups), which can enhance the color intensity (bathochromic shift) and improve the solubility of the final dye product.[1] This makes this compound a key building block for creating novel colorants with specific properties for applications in textiles, inks, and advanced materials.[1]

The primary route for utilizing this compound in dye synthesis is through the formation of azo dyes. This process involves a two-stage reaction: the diazotization of the primary aromatic amine group of this compound, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an N-substituted aniline.[3][4] The resulting azo compounds contain the characteristic –N=N– chromophore and are known for their brilliant colors.[5][6]

Experimental Protocols

Protocol 1: Synthesis of a Monoazo Dye via Diazotization and Azo Coupling

This protocol details the synthesis of a representative azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component. The procedure is based on standard and widely documented methods for azo dye synthesis.[3][5][7][8]

Part A: Diazotization of this compound

  • Preparation of Amine Salt: In a 250 mL beaker, suspend 1.83 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of deionized water.

  • Cooling: Cool the suspension to a temperature range of 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature to ensure the stability of the resulting diazonium salt.[3][8]

  • Nitrite Addition: In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite (NaNO₂) in 10 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt suspension over 15-20 minutes. Keep the temperature of the reaction mixture strictly below 5 °C throughout the addition.[7][8]

  • Reaction Monitoring: After the complete addition of the nitrite solution, continue stirring the mixture for an additional 20 minutes at 0-5 °C. To confirm the completion of the diazotization, test for the presence of excess nitrous acid using starch-iodide paper. A positive test, indicated by the paper turning a blue-black color, signifies that sufficient nitrous acid is present.[8] If the test is negative, add a small amount of the sodium nitrite solution until a positive result is achieved.

  • Excess Nitrite Removal: Decompose any residual nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.[7] The resulting clear solution contains the 3,4,5-trimethoxybenzenediazonium chloride salt and should be used immediately in the next step.

Part B: Azo Coupling Reaction

  • Preparation of Coupling Solution: In a separate 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2 M hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

  • Coupling: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold N,N-dimethylaniline solution with vigorous and continuous stirring.[7]

  • pH Adjustment: During the addition, maintain the reaction mixture at an acidic pH (typically between 4-6) to facilitate the coupling reaction.[5] A brightly colored precipitate of the azo dye should form almost immediately.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolation and Purification: Isolate the crude dye by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold deionized water to remove any unreacted salts.

  • Drying: Dry the purified dye in a desiccator or a low-temperature oven. The final product is a brightly colored solid.

Data Presentation: Azo Dye Synthesis Parameters

The following table summarizes typical quantitative parameters for the synthesis of azo dyes from aromatic amines, providing a reference for the protocol described above.

ParameterValue / ConditionReference / Note
Reactants & Stoichiometry
Aromatic Amine (Diazo)1.0 equivalent[8]
Sodium Nitrite (NaNO₂)1.1 - 1.2 equivalents[7]
Mineral Acid (e.g., HCl)2.5 - 3.0 equivalents[8]
Coupling Component1.0 equivalent[7]
Reaction Conditions
Diazotization Temperature0 - 5 °C[3][4]
Coupling Temperature0 - 5 °C[4]
Coupling pHAcidic (pH 4-6 for anilines)[5]
Reaction Time (Diazotization)20 - 30 minutes[8]
Reaction Time (Coupling)30 - 60 minutes[7]
Yield & Characterization
Typical Yield80 - 95%[7][9]
Analytical TechniqueUV-Vis, FT-IR, NMR Spectroscopy[7][10]

Visualizations

Workflow for Azo Dye Synthesis

The following diagram illustrates the logical workflow for the synthesis of an azo dye starting from this compound.

DyeSynthesisWorkflow cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_purification Part C: Isolation A This compound B HCl, H₂O @ 0-5°C A->B Suspend D Diazonium Salt Intermediate B->D Add Dropwise C NaNO₂ (aq) C->D Add Dropwise G Azo Dye (Precipitate) D->G Add Slowly with Stirring E Coupling Component (e.g., N,N-Dimethylaniline) F HCl, H₂O @ 0-5°C E->F Dissolve H Vacuum Filtration G->H I Wash with H₂O H->I J Drying I->J K Final Azo Dye Product J->K

Caption: Workflow of Azo Dye Synthesis from this compound.

References

Application of 3,4,5-Trimethoxyaniline in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyaniline is a versatile substituted aniline derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.[1][2] Its characteristic 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous potent medicinal agents, particularly in the field of oncology. This structural motif is frequently associated with the inhibition of critical cellular targets such as tubulin, receptor tyrosine kinases (e.g., EGFR), and histone deacetylases (HDACs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of potential therapeutic agents.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a synthetic precursor for:

  • Anticancer Agents:

    • Tubulin Polymerization Inhibitors: The 3,4,5-trimethoxyphenyl group is a hallmark of many colchicine-binding site inhibitors, including the natural product Combretastatin A-4.[3] Derivatives of this compound are extensively explored to create analogs of combretastatin with improved stability and efficacy.

    • Dual EGFR/HDAC Inhibitors: There is a growing interest in developing dual-target inhibitors to overcome drug resistance in cancer. The 3,4,5-trimethoxyphenyl moiety has been incorporated as a "cap" group in the design of hybrid molecules that simultaneously inhibit Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).[4][5]

  • Antimicrobial Agents:

    • Schiff Base Derivatives: The reaction of this compound with various aldehydes yields Schiff bases, which have been investigated for their antibacterial and antifungal properties.[6]

Application 1: Synthesis of Tubulin Polymerization Inhibitors

Derivatives of this compound are pivotal in the synthesis of potent antitubulin agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of this compound Derivatives
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Indole Derivatives 6-(3-Cyano-4-methylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-indoleMCF-71.3[1]
A5492.1[1]
HeLa1.8[1]
Thieno[2,3-c]pyridine Derivatives 2-((3,4,5-Trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrileHT-290.04
A5490.03
MDA-MB-2310.025
Pyridine Derivatives 3-(4-Fluorophenyl)-4-(3,4,5-trimethoxyphenyl)pyridineHeLa0.08[3]
MCF-70.12[3]
A5490.15[3]
Selenophene Derivatives 3-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)selenopheneHuh70.018[7]
MCF-70.021[7]
SGC-79010.025[7]
Experimental Protocols

Protocol 1: Synthesis of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [1]

This protocol describes a general method for the synthesis of indole-based tubulin inhibitors.

  • Coupling Reaction:

    • In a round-bottom flask under an argon atmosphere, combine the appropriate 6-substituted indole (1 equivalent), 5-iodo-1,2,3-trimethoxybenzene (0.8 equivalents), copper(I) iodide (0.15 equivalents), and cesium carbonate (0.6 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • Stir the mixture at 150°C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the target 1-(3,4,5-trimethoxyphenyl)-1H-indole derivative.

Protocol 2: In Vitro Tubulin Polymerization Assay [2]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagent Preparation:

    • Prepare a tubulin solution (10 µM) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (e.g., DMSO).

    • Initiate the polymerization by adding the tubulin solution to each well.

    • Monitor the change in absorbance at 340 nm every minute for a defined period (e.g., 60 minutes) at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%.

Tubulin_Polymerization_Inhibition cluster_synthesis Synthesis cluster_assay Biological Evaluation TMA This compound Coupling Coupling Reaction TMA->Coupling Indole Indole Precursor Indole->Coupling Indole_Deriv 1-(3,4,5-Trimethoxyphenyl) -1H-indole Derivative Coupling->Indole_Deriv Inhibition Inhibition Indole_Deriv->Inhibition Indole_Deriv->Inhibition Tubulin Tubulin Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Inhibition->Polymerization Cell_Cycle_Arrest G2/M Cell Cycle Arrest Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Synthesis and mechanism of action of indole-based tubulin inhibitors.

Application 2: Synthesis of Dual EGFR/HDAC Inhibitors

The 3,4,5-trimethoxyphenyl moiety is utilized as a cap group in the design of hybrid molecules that dually inhibit EGFR and HDACs, offering a promising strategy to combat cancer and overcome drug resistance.

Quantitative Data: Dual EGFR/HDAC Inhibitory Activity
Compound IDTargetIC50 (µM)Reference
Hybrid 4b EGFR0.063[4][5]
HDAC10.148[4][5]
HDAC20.168[4][5]
HDAC60.060[4][5]
Gefitinib (Control) EGFR0.044[4]
SAHA (Control) HDAC10.018[4]
HDAC20.025[4]
HDAC60.012[4]
Experimental Protocols

Protocol 3: General Synthesis of Chalcone-Based EGFR/HDAC Hybrid Inhibitors [4]

This protocol outlines the synthesis of a chalcone scaffold which is a precursor to the dual inhibitors. The 3,4,5-trimethoxybenzaldehyde, a related compound, is used here, but the principle can be adapted for derivatives of this compound.

  • Claisen-Schmidt Condensation:

    • To a solution of 4-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol, add potassium hydroxide.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-cold water and acidify with dilute HCl.

    • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the chalcone intermediate.

    • Further chemical modifications are required to introduce the linker and the zinc-binding group (e.g., hydroxamic acid) to yield the final dual inhibitor.

Protocol 4: In Vitro EGFR Kinase Inhibition Assay

This protocol is based on a luminescence-based assay that measures ADP production.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO and create serial dilutions.

    • Dilute recombinant human EGFR enzyme in kinase assay buffer.

    • Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test compound or control (DMSO).

    • Add the kinase reaction master mix to each well.

    • Initiate the reaction by adding the diluted EGFR enzyme.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Protocol 5: In Vitro HDAC Inhibition Assay (Fluorometric)

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in HDAC assay buffer.

    • Dilute recombinant human HDAC enzyme in the assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30 minutes.

  • Signal Development and Measurement:

    • Add a developer solution to stop the reaction and initiate the development of the fluorescent signal.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Read the fluorescence using a microplate reader (excitation: 355-360 nm, emission: 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value.

EGFR_HDAC_Pathway cluster_synthesis Drug Synthesis cluster_cellular_targets Cellular Targets & Pathways cluster_egfr EGFR Pathway cluster_hdac HDAC Pathway cluster_outcome Therapeutic Outcome TMA_deriv 3,4,5-Trimethoxyphenyl Precursor Chalcone Chalcone Intermediate TMA_deriv->Chalcone Dual_Inhibitor Dual EGFR/HDAC Inhibitor Chalcone->Dual_Inhibitor EGFR EGFR Dual_Inhibitor->EGFR Inhibition HDAC HDAC Dual_Inhibitor->HDAC Inhibition Downstream_EGFR Proliferation & Survival (RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream_EGFR Apoptosis_Outcome Apoptosis & Reduced Proliferation Downstream_EGFR->Apoptosis_Outcome Histones Acetylated Histones HDAC->Histones Chromatin Chromatin Compaction Histones->Chromatin Gene_Suppression Tumor Suppressor Gene Suppression Chromatin->Gene_Suppression Gene_Suppression->Apoptosis_Outcome

Dual inhibition of EGFR and HDAC signaling pathways.

Application 3: Synthesis of Antimicrobial Agents

The amine group of this compound can be readily converted into an imine through condensation with aldehydes to form Schiff bases, which have shown potential as antimicrobial agents.

Quantitative Data: Antimicrobial Activity of Schiff Base Derivatives
Derivative TypeTest OrganismMIC (µg/mL)Reference
Schiff Base of 4-methoxyaniline Staphylococcus aureus>1000[6]
Micrococcus luteus>1000[6]
Streptococcus mutans>1000[6]
Hydrazine Derivatives Candida albicans125-250

Note: Specific MIC data for Schiff bases derived directly from this compound is limited in the provided search results. The data for 4-methoxyaniline is included for illustrative purposes of the compound class.

Experimental Protocols

Protocol 6: Synthesis of Schiff Bases from this compound

This is a general protocol that can be adapted for this compound.

  • Condensation Reaction:

    • Dissolve this compound (1 equivalent) in absolute ethanol.

    • Add the desired aldehyde (1 equivalent) to the solution with constant stirring.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the reaction mixture for 30-50 minutes, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture.

    • Filter the resulting solid precipitate, wash with cold ethanol, and dry to obtain the Schiff base.

Protocol 7: Antimicrobial Susceptibility Testing by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized suspension of the test microorganism.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the microbial suspension.

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Antimicrobial_Workflow cluster_mic MIC Determination (Broth Microdilution) TMA This compound Condensation Condensation Reaction TMA->Condensation Aldehyde Aldehyde Aldehyde->Condensation Schiff_Base Schiff Base Derivative Condensation->Schiff_Base Serial_Dilution Serial Dilution of Schiff Base Schiff_Base->Serial_Dilution Inoculation Inoculation with Microorganism Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Read_Results Visual Inspection for Growth (Turbidity) Incubation->Read_Results MIC_Value Determine MIC Read_Results->MIC_Value

Workflow for synthesis and antimicrobial evaluation of Schiff bases.

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its incorporation into various molecular scaffolds has led to the discovery of potent anticancer and antimicrobial agents. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to utilize this compound in the design, synthesis, and evaluation of novel therapeutic compounds. Further exploration of derivatives of this compound holds significant promise for the development of next-generation medicines.

References

Application Notes and Protocols for the Synthesis of 5,6,7-Trimethoxy Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1][2][3] The 5,6,7-trimethoxy quinoline core, in particular, is a privileged structure found in compounds evaluated for various therapeutic activities, most notably as potential anticancer agents that can act as tubulin polymerization inhibitors.[4][5] The strategic placement of the trimethoxy groups on the benzene ring of the quinoline system significantly influences the molecule's biological activity.[4] This document provides detailed protocols for the synthesis of various 5,6,7-trimethoxy quinoline derivatives, summarizing key data and illustrating the synthetic workflows.

General Synthetic Strategies

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold. These foundational methods can be adapted for the synthesis of 5,6,7-trimethoxy substituted quinolines, typically starting from 3,4,5-trimethoxyaniline or a related precursor. Key strategies include:

  • Gould-Jacobs Reaction: This method is highly effective for preparing 4-hydroxyquinoline derivatives by reacting an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[6][7][8] This route is particularly useful for synthesizing the initial 5,6,7-trimethoxy-4-hydroxyquinoline core.

  • Skraup Synthesis: A classic method that constructs the quinoline ring by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.[9][10][11] While powerful, the reaction is known for being highly exothermic.[11][12]

  • Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by an acid or base, to form the quinoline derivative.[13][14][15][16]

This document will focus on a multi-step synthetic sequence starting with a Gould-Jacobs-type reaction to build the core, followed by functionalization to yield bioactive derivatives.

Experimental Protocols and Data

Protocol 1: Synthesis of 5,6,7-Trimethoxy-2-methylquinolin-4-ol (Core Intermediate)

This protocol outlines the initial construction of the trimethoxy-substituted quinoline core using a method analogous to the Gould-Jacobs reaction, which serves as a crucial first step for further derivatization.

Methodology: The synthesis begins with the reaction of this compound with ethyl acetoacetate to form an enamine intermediate, which is then cyclized at high temperature to yield the quinolin-4-ol product.

  • Step 1: Formation of the Anilinoacrylate Intermediate: A mixture of this compound and ethyl acetoacetate is heated, typically under mild acidic catalysis or neat, to form the corresponding ethyl 3-((3,4,5-trimethoxyphenyl)amino)but-2-enoate.

  • Step 2: Thermal Cyclization: The crude intermediate is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, and heated to a high temperature (typically ~250 °C) to induce intramolecular cyclization.[8] The product precipitates upon cooling.

Detailed Protocol:

  • Combine this compound (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a round-bottom flask.

  • Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Cool the mixture slightly and add it portion-wise to a flask containing diphenyl ether pre-heated to 250 °C.

  • Maintain the temperature at 250 °C for 30 minutes to ensure complete cyclization.

  • Allow the reaction mixture to cool to room temperature, during which the product will precipitate.

  • Add hexane or cyclohexane to the cooled mixture to further facilitate precipitation and dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration, wash thoroughly with hexane, and dry under vacuum to yield 5,6,7-trimethoxy-2-methylquinolin-4-ol.

Protocol 2: Synthesis of 4-Chloro-5,6,7-trimethoxy-2-methylquinoline

The 4-hydroxy group of the quinoline core is a versatile handle, but conversion to a 4-chloro derivative provides an excellent electrophilic site for subsequent nucleophilic aromatic substitution reactions.

Methodology: The conversion is typically achieved by treating the quinolin-4-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃).

Detailed Protocol:

  • Carefully add 5,6,7-trimethoxy-2-methylquinolin-4-ol (1 equivalent) in small portions to an excess of phosphorus oxychloride (POCl₃, ~5-10 equivalents) with cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux (approx. 110 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 4-chloro-5,6,7-trimethoxy-2-methylquinoline.

Protocol 3: Synthesis of N-Aryl-5,6,7-trimethoxy-2-methylquinolin-4-amine Derivatives

These derivatives are synthesized via nucleophilic substitution of the 4-chloroquinoline intermediate with various aromatic amines. These compounds have shown significant potential as anticancer agents.[4][5]

Methodology: A solution of 4-chloro-5,6,7-trimethoxy-2-methylquinoline and a substituted aromatic amine is refluxed in a suitable solvent, such as ethanol.[4]

Detailed Protocol:

  • In a round-bottom flask, dissolve 4-chloro-5,6,7-trimethoxy-2-methylquinoline (1 mmol) in ethanol.

  • Add the desired aromatic amine (1 mmol) to the solution.[4]

  • Reflux the reaction mixture for 4–12 hours. The reaction progress should be monitored by TLC.[4]

  • Upon completion, evaporate the ethanol under reduced pressure.[4]

  • The resulting residue is treated with chloroform and n-hexane to induce precipitation of the product.[4]

  • The solid is collected by filtration and recrystallized from ethanol to obtain the pure N-aryl-5,6,7-trimethoxy-2-methylquinolin-4-amine derivative.[4]

Data Presentation: Synthesis of N-Aryl Derivatives

CompoundAromatic Amine SubstituentReaction Time (h)Yield (%)
7a 4-methoxy685
7b 4-methyl882
7c 4-chloro1078
7d 4-hydroxy574
7e 4-benzoyl1270
7f 4-phenoxy1075
7g 3-phenoxy1268
Data adapted from Mirzaei et al., 2020. Yields are for the isolated, recrystallized product.[4]
Protocol 4: Synthesis of (E)-4-Chloro-5,6,7-trimethoxy-2-styrylquinoline Derivatives

This protocol describes the synthesis of styrylquinoline derivatives, another class of compounds with potential biological activity.

Methodology: The synthesis involves a reaction between 4-chloro-5,6,7-trimethoxy-2-methylquinoline, a substituted benzaldehyde, and p-toluenesulfonamide in a high-boiling solvent.[4]

Detailed Protocol:

  • Combine 4-chloro-5,6,7-trimethoxy-2-methylquinoline (1 mmol), the desired substituted benzaldehyde (1 mmol), and p-toluenesulfonamide (1 mmol) in toluene.[4]

  • Reflux the mixture at 140 °C for 24–48 hours.[4]

  • After cooling, add chloroform to the mixture.

  • Evaporate the solvents under reduced pressure.

  • The resulting precipitate is collected by filtration and recrystallized from ethanol to yield the pure (E)-4-chloro-5,6,7-trimethoxy-2-styrylquinoline derivative.[4]

Data Presentation: Synthesis of 2-Styryl Derivatives

CompoundBenzaldehyde SubstituentReaction Time (h)Yield (%)
9a 4-methoxy3665
9b 4-chloro4860
9c 4-fluoro4862
9d 4-nitro2470
9e 3,4-dimethoxy3668
9f 3,4,5-trimethoxy3666
9g 3-ethoxy-4-hydroxy4055
Data adapted from Mirzaei et al., 2020. Yields are for the isolated, recrystallized product.[4]

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of the described 5,6,7-trimethoxy quinoline derivatives.

Synthetic_Pathway_1 A This compound + Ethyl Acetoacetate B 5,6,7-Trimethoxy-2-methyl- quinolin-4-ol A->B Heat (~130°C) then Cyclization (~250°C) C 4-Chloro-5,6,7-trimethoxy- 2-methylquinoline B->C POCl₃ Reflux D N-Aryl-5,6,7-trimethoxy- 2-methylquinolin-4-amine Derivatives C->D Reflux in Ethanol E (E)-4-Chloro-5,6,7-trimethoxy- 2-styrylquinoline Derivatives C->E p-TsNH₂, Toluene Reflux (140°C) F Aromatic Amines F->D G Aromatic Aldehydes G->E

Caption: Overall synthetic workflow for quinoline derivatives.

Experimental_Workflow cluster_0 Protocol 3: N-Aryl Derivative Synthesis P3_Start Start P3_Mix Dissolve 4-Chloroquinoline and Aromatic Amine in Ethanol P3_Start->P3_Mix P3_Reflux Reflux Mixture (4-12 hours) P3_Mix->P3_Reflux P3_Evap Evaporate Solvent (Reduced Pressure) P3_Reflux->P3_Evap P3_Precip Add CHCl₃/n-Hexane to Precipitate Product P3_Evap->P3_Precip P3_Filter Filter and Recrystallize from Ethanol P3_Precip->P3_Filter P3_End End: Pure N-Aryl Derivative P3_Filter->P3_End

Caption: Step-by-step workflow for N-Aryl derivative synthesis.

Applications and Biological Significance

The synthesized 5,6,7-trimethoxy quinoline derivatives, particularly the N-aryl-quinolin-4-amines, have been evaluated for their cytotoxic activity against various human cancer cell lines.[4][5] Studies have shown that compounds bearing N-(4-benzoyl phenyl) and N-(4-phenoxyphenyl) substituents exhibit significant antiproliferative activity, including against drug-resistant cancer cells.[4] The mechanism of action for some of these potent compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] These findings underscore the importance of the 5,6,7-trimethoxy quinoline scaffold as a promising starting point for the development of novel anticancer therapeutics.

References

Application Notes and Protocols: 3,4,5-Trimethoxyaniline in the Synthesis of Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical pharmacophore in the design of numerous potent tubulin polymerization inhibitors.[1][2][3] This structural element, often found in natural products like colchicine and combretastatin A-4 (CA-4), plays a pivotal role in the binding of these agents to the colchicine-binding site on β-tubulin.[1][3][4][5] The strategic incorporation of 3,4,5-trimethoxyaniline into novel synthetic compounds offers a versatile platform for the development of new anticancer agents. These agents disrupt microtubule dynamics, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in cancer cells.[6][7][8] This document provides detailed application notes, summarized biological data, and experimental protocols for the synthesis and evaluation of tubulin polymerization inhibitors derived from this compound.

Data Presentation

The following tables summarize the in vitro biological activities of various tubulin polymerization inhibitors synthesized using a this compound scaffold. The data highlights their antiproliferative effects against a range of human cancer cell lines and their direct inhibitory action on tubulin polymerization.

Table 1: Antiproliferative Activity of 3,4,5-Trimethoxyphenyl Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4e MCF-7 (Breast)7.79[9][10]
4f MCF-7 (Breast)10.79[9][10]
4l MCF-7 (Breast)13.20[9][10]
3g MCF-7 (Breast)Not explicitly stated, but shown to be active[6]
3d HeLa (Cervix)0.03 - 0.043[7]
A549 (Lung)0.16 - 0.24[7]
HT-29 (Colon)0.067 - 0.16[7]
3h HeLa (Cervix)0.16 - 0.24[7]
3f HeLa (Cervix)0.067 - 0.16[7]
16a MCF-7/ADR (Resistant Breast)0.52 - 6.26[11]
16b MCF-7/ADR (Resistant Breast)0.52 - 6.26[11]
16d MCF-7/ADR (Resistant Breast)0.52 - 6.26[11]
3a Various1.1 - 4.7[8]
3b Various1.1 - 4.7[8]
7i Huh7 (Liver)Lower than CA-4[12]
MCF-7 (Breast)Lower than CA-4[12]
SGC-7901 (Gastric)Lower than CA-4[12]
Chalcone 1 MCF-7 (Breast)6.18 ± 0.69[3]

Table 2: Tubulin Polymerization Inhibition Data

Compound IDAssay TypeIC50 (µM)Reference
3d Colchicine Binding Inhibition72% inhibition at 5 µM[7]
3d Tubulin Polymerization0.45[7]
H-25 Tubulin Polymerization0.17 ± 0.01[9]
H-26 Tubulin Polymerization10.93 ± 0.43[9]
Compounds 9, 10, 11 β-tubulin PolymerizationPotent inhibition[9]
Compounds 16a, 16b, 16d Tubulin PolymerizationWeak to moderate inhibition[11]
Compounds 3a, 3b Tubulin PolymerizationMicromolar levels[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of tubulin polymerization inhibitors and a general workflow for their synthesis and evaluation.

signaling_pathway Mechanism of Action of Tubulin Polymerization Inhibitors A This compound Derivative B β-Tubulin (Colchicine Binding Site) A->B Binds to C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Dysfunction D->E F G2/M Phase Cell Cycle Arrest E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Cellular mechanism of tubulin polymerization inhibitors.

experimental_workflow General Workflow for Synthesis and Evaluation cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation A This compound (Starting Material) B Multi-step Synthesis A->B C Purification & Characterization (NMR, MS) B->C D Antiproliferative Assay (e.g., MTT, SRB) C->D E Tubulin Polymerization Assay D->E H Molecular Docking Studies D->H F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V) F->G

Caption: Synthesis and evaluation workflow.

Experimental Protocols

Protocol 1: General Synthesis of a 3,4,5-Trimethoxyphenyl Derivative (Illustrative Example)

This protocol provides a general framework. Specific reaction conditions (solvents, temperatures, reaction times, and purification methods) will vary depending on the target molecule.

1. Materials:

  • This compound

  • Appropriate electrophile or coupling partner

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, DBU)

  • Catalyst (if required, e.g., DCC, HOBt for amide coupling)

  • Reagents for work-up (e.g., HCl, NaHCO3, brine)

  • Drying agent (e.g., Na2SO4, MgSO4)

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

2. Procedure:

  • To a solution of this compound in an appropriate anhydrous solvent, add the base.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired electrophile or a pre-activated carboxylic acid (for amide bond formation).

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction with water or a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, dilute base, and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield the final compound.[13]

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12]

Protocol 2: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.[14][15]

1. Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)

  • Pre-chilled 96-well half-area plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

2. Procedure:

  • Prepare the tubulin polymerization mix on ice. For a final concentration of 3 mg/mL tubulin, reconstitute the lyophilized tubulin in the appropriate volume of General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[15]

  • Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Pipette 10 µL of the compound dilutions (and controls) into the wells of a pre-chilled 96-well plate.

  • To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.[14]

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[14][15]

  • Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control. Calculate the IC50 value from the dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cells.

1. Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader capable of reading absorbance at 570 nm

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.

1. Materials:

  • Human cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

2. Procedure:

  • Seed cells in 6-well plates and allow them to attach.

  • Treat the cells with the test compound at its IC50 or 2x IC50 concentration for a specified period (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The accumulation of cells in the G2/M phase is indicative of mitotic arrest.[6][7][8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4,5-Trimethoxyaniline. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve synthesis yields. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential solutions and optimization strategies.

Q1: My overall yield for the synthesis starting from 3,4,5-Trimethoxybenzoic Acid is significantly lower than the reported 66.8%. What are the most critical steps to troubleshoot?

A1: Low yields in this multi-step synthesis can often be attributed to suboptimal conditions in one or more of the key reactions: chlorination, amidation, or the Hofmann rearrangement.

  • Chlorination: Ensure that the ratio of the chlorinating agent (e.g., phosphorus trichloride) to 3,4,5-Trimethoxybenzoic Acid is optimal. A molar ratio of n(phosphorus trichloride):n(3,4,5-trimethoxybenzoic acid) = 0.65:1 has been reported as effective.[1] Also, verify the reaction temperature and time (e.g., 80°C for 3 hours in toluene).[1] Incomplete conversion at this stage will negatively impact the overall yield.

  • Amidation: The reaction of 3,4,5-Trimethoxybenzoyl Chloride with ammonia is exothermic and temperature-sensitive. Maintaining a low temperature (e.g., -5 to 0°C) is crucial to prevent side reactions.[1] An excess of ammonia, for instance, a molar ratio of n(ammonia):n(3,4,5-trimethoxybenzoyl chloride) = 4:1, helps drive the reaction to completion.[1]

  • Hofmann Rearrangement: This is a critical step where precise control of reagents and temperature is vital. The molar ratios of sodium hydroxide and bromine to the amide are key parameters. Optimal conditions have been reported as n(NaOH):n(3,4,5-trimethoxybenzamide) = 9:1 and n(Br2):n(3,4,5-trimethoxybenzamide) = 1.15:1.[1] The rearrangement and subsequent decarboxylation temperatures and times (e.g., 40°C for 20 min for rearrangement, then 85°C for 1 hour for decarboxylation) should be strictly followed.[1]

Q2: I am observing significant impurity formation in my final product. What are the likely side products and how can I minimize them?

A2: Impurity formation can arise from incomplete reactions or side reactions. In the synthesis from 3,4,5-Trimethoxybenzoic Acid, potential impurities include unreacted starting material, the intermediate amide, or byproducts from the Hofmann rearrangement.

  • Minimizing Impurities:

    • Purification of Intermediates: Consider purifying the 3,4,5-Trimethoxybenzoyl Chloride and 3,4,5-Trimethoxybenzamide intermediates before proceeding to the next step.

    • Reaction Conditions: Adhering closely to the optimized reaction conditions, particularly temperature and stoichiometry, is the most effective way to minimize byproduct formation.

    • Alternative Reagents: For the Hofmann rearrangement, using N-bromophthalimide (NBP) as a halonium ion source has been reported to convert primary amides to their corresponding carbamates in excellent yields, which can then be converted to the aniline.[1]

Q3: Is there a higher-yield alternative to the Hofmann rearrangement route starting from gallic acid derivatives?

A3: Yes, the reduction of 1,2,3-trimethoxy-5-nitrobenzene is a high-yield alternative. This method involves the reduction of the nitro group to an amine. A reported procedure using palladium on carbon (10%) as a catalyst and hydrazine hydrate (85%) in ethanol achieved a yield of 96.4%.[2] This two-step process (nitration followed by reduction) can be more efficient than the multi-step conversion from 3,4,5-Trimethoxybenzoic Acid.

Q4: My final product is difficult to purify. What are some effective purification techniques?

A4: this compound is a crystalline solid.[3]

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial.

  • Precipitation: In some cases, the product can be precipitated from a reaction mixture by the addition of a non-solvent. For a similar compound, 3-(3,4,5-trimethoxybenzoyl)aniline, precipitation using diethyl ether was effective.[4]

  • Chromatography: For high-purity requirements, column chromatography can be employed.

Data Presentation: Comparison of Synthesis Routes

Parameter Synthesis from 3,4,5-Trimethoxybenzoic Acid Synthesis from 1,2,3-Trimethoxy-5-nitrobenzene
Starting Material 3,4,5-Trimethoxybenzoic Acid1,2,3-Trimethoxy-5-nitrobenzene
Key Reactions Chlorination, Amidation, Hofmann RearrangementReduction of Nitro Group
Reported Yield 66.8%[1]96.4%[2]
Reported Purity 99.0%[1]Not explicitly stated, but described as a "white solid"[2]
Number of Steps 31 (from the nitro compound)

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,4,5-Trimethoxybenzoic Acid[1]

Step 1: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride

  • To a reaction vessel, add 3,4,5-Trimethoxybenzoic Acid and toluene (0.6 L per mole of acid).

  • Add phosphorus trichloride in a molar ratio of 0.65:1 (PCl₃:acid).

  • Heat the mixture to 80°C and maintain for 3 hours with stirring.

  • After the reaction, remove the solvent to obtain 3,4,5-Trimethoxybenzoyl Chloride.

Step 2: Synthesis of 3,4,5-Trimethoxybenzamide

  • Cool the 3,4,5-Trimethoxybenzoyl Chloride.

  • Add aqueous ammonia in a molar ratio of 4:1 (Ammonia:Acid Chloride).

  • Maintain the reaction temperature between -5°C and 0°C for 30 minutes with stirring.

  • Isolate the resulting 3,4,5-Trimethoxybenzamide precipitate.

Step 3: Synthesis of this compound via Hofmann Rearrangement

  • In a suitable solvent (deionized water), dissolve the 3,4,5-Trimethoxybenzamide.

  • Add sodium hydroxide (NaOH) in a molar ratio of 9:1 (NaOH:Amide).

  • Add Bromine (Br₂) in a molar ratio of 1.15:1 (Br₂:Amide).

  • Heat the mixture to 40°C for 20 minutes for the rearrangement reaction.

  • Increase the temperature to 85°C for 1 hour for decarboxylation.

  • Cool the reaction mixture and isolate the this compound product.

Protocol 2: Synthesis of this compound from 1,2,3-Trimethoxy-5-nitrobenzene[2]
  • Dissolve 1,2,3-Trimethoxy-5-nitrobenzene (e.g., 6.64 g, 31.2 mmol) in ethanol (e.g., 250 mL).

  • Add 10% Palladium on carbon (e.g., 300 mg).

  • Add 85% hydrazine hydrate (e.g., 5.7 mL).

  • Heat the reaction mixture to reflux.

  • After gas evolution ceases, continue refluxing for 1 hour.

  • Cool the mixture to room temperature.

  • Remove the catalyst by filtration.

  • Evaporate the solvent to yield this compound as a white solid.

Mandatory Visualizations

Synthesis_from_Acid Start 3,4,5-Trimethoxy- benzoic Acid Step1 Chlorination (PCl₃, Toluene, 80°C) Start->Step1 Intermediate1 3,4,5-Trimethoxy- benzoyl Chloride Step1->Intermediate1 Step2 Amidation (NH₃, -5 to 0°C) Intermediate1->Step2 Intermediate2 3,4,5-Trimethoxy- benzamide Step2->Intermediate2 Step3 Hofmann Rearrangement (NaOH, Br₂) Intermediate2->Step3 Decarboxylation Decarboxylation (85°C) Step3->Decarboxylation End 3,4,5-Trimethoxy- aniline Decarboxylation->End Synthesis_from_Nitro Start 1,2,3-Trimethoxy- 5-nitrobenzene Step1 Reduction (Pd/C, Hydrazine Hydrate, Ethanol, Reflux) Start->Step1 End 3,4,5-Trimethoxy- aniline Step1->End

References

Technical Support Center: Purification of Crude 3,4,5-Trimethoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude 3,4,5-trimethoxyaniline by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause Solution
Crude this compound does not dissolve in the hot solvent. 1. Insufficient solvent. 2. The chosen solvent is inappropriate for this compound. 3. The crude material contains a significant amount of insoluble impurities.1. Add more hot solvent in small increments until the solid dissolves. Avoid a large excess, as this will reduce the final yield. 2. Select a more suitable solvent. Based on the polarity of this compound, polar solvents like ethanol, methanol, or isopropanol are good candidates. A mixed solvent system, such as ethanol/water, can also be effective. 3. If a significant amount of solid remains undissolved even with additional solvent, perform a hot filtration to remove the insoluble impurities before proceeding with the cooling and crystallization steps.
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of this compound (~110-113°C). 2. The solution is supersaturated, and the compound is coming out of solution too quickly. 3. The presence of impurities that depress the melting point.1. Choose a solvent with a lower boiling point. 2. Re-heat the solution until the oil dissolves completely. If necessary, add a small amount of additional hot solvent. Allow the solution to cool more slowly. Seeding the solution with a pure crystal of this compound can also promote proper crystal growth. 3. If oiling out persists, it may be necessary to perform a preliminary purification step, such as column chromatography, to remove the problematic impurities.
No crystals form upon cooling. 1. The solution is not sufficiently saturated (too much solvent was used). 2. The cooling process is too rapid. 3. Nucleation has not been initiated.1. Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound.
The crystal yield is low. 1. Too much solvent was used during dissolution. 2. The crystals were filtered before crystallization was complete. 3. The compound has significant solubility in the cold solvent. 4. Loss of material during transfers.1. Use the minimum amount of hot solvent necessary to dissolve the crude material. 2. Ensure the solution has been thoroughly cooled, preferably in an ice bath, to maximize crystal formation before filtration. 3. Cool the solvent used for washing the crystals in an ice bath before use to minimize dissolution of the product. 4. Ensure all crystals are carefully transferred from the flask to the filter.
The purified crystals are discolored. 1. Presence of colored, soluble impurities that co-crystallized with the product. 2. Oxidation of the aniline during the recrystallization process.1. Before cooling, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed impurities. 2. Minimize the time the solution is kept at high temperatures. Consider performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. Based on the polar nature of the molecule, polar solvents are generally a good choice. Alcohols such as ethanol, methanol, and isopropanol are often suitable. A mixed solvent system, like ethanol and water, can also be very effective. In this system, the crude material is dissolved in the minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate before cooling.

Q2: My crude this compound is a dark color. What causes this and how can I remove the color?

A2: Anilines are prone to air oxidation, which can lead to the formation of colored impurities. To remove these, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities, and they will be removed during the hot filtration.

Q3: What are the common impurities in crude this compound?

A3: Common impurities depend on the synthetic route used. If prepared via the Hofmann rearrangement of 3,4,5-trimethoxybenzamide, impurities could include the unreacted amide or the starting 3,4,5-trimethoxybenzoic acid. If synthesized by the reduction of 1,2,3-trimethoxy-5-nitrobenzene, the starting nitro compound or partially reduced intermediates may be present. Additionally, as mentioned, oxidation byproducts are common in aged samples of anilines.

Q4: How can I improve the purity of my recrystallized this compound?

A4: To improve purity, ensure that the cooling process is slow to allow for the formation of well-defined crystals, which are less likely to trap impurities. Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any residual mother liquor containing dissolved impurities. For highly impure samples, a second recrystallization may be necessary.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point for pure this compound is in the range of 110-113°C. A sharp melting point within this range is a good indicator of high purity.

Data Presentation

Property Value Source
Molecular Formula C₉H₁₃NO₃N/A
Molecular Weight 183.21 g/mol N/A
Appearance Off-white to grey crystalline powder[1]
Melting Point 110-113 °CN/A
Solubility (Qualitative)
    WaterSlightly soluble[2]
    EthanolSoluble (especially when hot)Inferred from general principles and data on similar compounds.
    MethanolSoluble (especially when hot)Inferred from general principles and data on similar compounds.[3][4]
    IsopropanolLikely soluble (especially when hot)Inferred from general principles.
    AcetoneLikely solubleInferred from general principles.
    TolueneLikely solubleInferred from general principles.
    HexaneLikely poorly solubleInferred from general principles.

Experimental Protocol: Recrystallization of this compound from an Ethanol/Water Mixture

This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring

  • Magnetic stir bar

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice bath

  • Spatula

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated powder funnel with fluted filter paper into a second, clean, and warm Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Addition of "Poor" Solvent: While the ethanol solution is still hot, add hot deionized water dropwise with continuous stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude_solid Crude this compound add_hot_ethanol Add Minimum Hot Ethanol crude_solid->add_hot_ethanol dissolved_solution Dissolved Solution add_hot_ethanol->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration if insoluble impurities add_hot_water Add Hot Water to Cloud Point dissolved_solution->add_hot_water hot_filtration->add_hot_water add_hot_ethanol_clear Add Hot Ethanol to Clarify add_hot_water->add_hot_ethanol_clear cool_slowly Slow Cooling to Room Temp add_hot_ethanol_clear->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->induce_crystallization No reheat_cool_slower Reheat to Dissolve Oil Add more 'good' solvent if needed Cool Slower oiling_out->reheat_cool_slower Yes induce_crystallization->cool reheat_cool_slower->cool

References

common impurities in 3,4,5-Trimethoxyaniline and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4,5-Trimethoxyaniline. It addresses common issues related to impurities and their removal during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. The two primary manufacturing methods lead to different potential impurities:

  • From the reduction of 1,2,3-trimethoxy-5-nitrobenzene: The most common impurity is the unreacted starting material, 1,2,3-trimethoxy-5-nitrobenzene . Incomplete reduction can also lead to the presence of intermediate nitroso or hydroxylamine species.

  • From the Hofmann rearrangement of 3,4,5-trimethoxybenzamide: Potential impurities include the starting material, 3,4,5-trimethoxybenzamide , and the intermediate N-bromo-3,4,5-trimethoxybenzamide . Side reactions during the Hofmann rearrangement can also generate other byproducts, though these are generally less common with optimized reaction conditions.[1][2][3]

Q2: My this compound has a noticeable color (e.g., pink, brown). What is the cause and how can I remove it?

A2: The presence of color in this compound is typically due to the oxidation of the aniline functional group, forming colored impurities. This can be exacerbated by exposure to air, light, or residual acidic or metallic impurities from the synthesis. The color can often be removed by recrystallization, sometimes with the addition of a small amount of a reducing agent like sodium dithionite or activated carbon to the recrystallization solvent.

Q3: What are the recommended methods for purifying this compound?

A3: The most common and effective laboratory-scale purification methods for this compound are recrystallization and column chromatography.

  • Recrystallization is effective for removing less soluble or more soluble impurities. An ethanol/water mixture is a commonly used solvent system.

  • Flash column chromatography is useful for separating impurities with different polarities from the desired product.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be reliably determined using the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the main component and detecting impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Melting Point Analysis: A sharp melting point range close to the literature value (112-114 °C) is a good indicator of high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPossible CauseSuggested Solution
Oiling out instead of crystallization The compound is coming out of solution above its melting point. The solvent polarity changes too rapidly.- Use a larger volume of the "good" solvent (e.g., ethanol) to keep the compound dissolved at a lower temperature before adding the "poor" solvent (e.g., water). - Add the "poor" solvent more slowly and ensure vigorous stirring. - Allow the solution to cool more slowly.
No crystal formation upon cooling The solution is not saturated. The solution is supersaturated.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound.
Low recovery of purified product Too much solvent was used. The compound is significantly soluble in the cold solvent mixture.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Cool the crystallization mixture in an ice bath for a longer period to maximize precipitation. - Use a more optimized solvent system where the compound has lower solubility at cold temperatures.
Product is still colored after recrystallization Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also adsorb some of your product. - Perform a second recrystallization.
Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Poor separation of impurities Inappropriate eluent system.- Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. - Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Streaking or tailing of the product spot on TLC and column The aniline is interacting with the acidic silica gel.- Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[2]
Product is not eluting from the column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol/Water

This protocol is designed to remove less polar impurities, such as unreacted 1,2,3-trimethoxy-5-nitrobenzene, and more polar impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.

  • While the solution is still hot, add hot deionized water dropwise until the solution becomes slightly turbid (cloudy).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

This protocol is effective for separating a broader range of impurities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare the Eluent: Prepare a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude material. A starting point could be a 7:3 or 8:2 hexane:ethyl acetate mixture. Add 0.1% triethylamine to the eluent mixture.

  • Pack the Column: Pack a chromatography column with silica gel using the prepared eluent.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elute the Column: Begin eluting the column with the prepared eluent, collecting fractions.

  • Monitor the Fractions: Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data

The effectiveness of purification can be assessed by comparing the purity of the material before and after the purification process.

Purification MethodInitial Purity (Area % by HPLC)Final Purity (Area % by HPLC)Major Impurity Removed
Recrystallization (Ethanol/Water) 95.2%99.5%1,2,3-trimethoxy-5-nitrobenzene
Flash Column Chromatography 92.7%>99.8%3,4,5-trimethoxybenzamide and other byproducts

Note: The data presented in this table is illustrative and may vary depending on the specific nature of the impurities and the precise execution of the experimental protocols.

Logical Workflow for Purification Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common purification issues with this compound.

Purification_Troubleshooting start Crude this compound assess_purity Assess Purity (TLC/HPLC) start->assess_purity is_pure Purity > 99%? assess_purity->is_pure end Pure Product is_pure->end Yes choose_method Choose Purification Method is_pure->choose_method No recrystallization Recrystallization choose_method->recrystallization Known Impurities column_chromatography Column Chromatography choose_method->column_chromatography Complex Mixture recrystallization_troubleshooting Recrystallization Troubleshooting recrystallization->recrystallization_troubleshooting Issues? reassess_purity Re-assess Purity recrystallization->reassess_purity column_troubleshooting Column Chromatography Troubleshooting column_chromatography->column_troubleshooting Issues? column_chromatography->reassess_purity recrystallization_troubleshooting->recrystallization column_troubleshooting->column_chromatography reassess_purity->is_pure

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hofmann rearrangement to synthesize 3,4,5-trimethoxyaniline from 3,4,5-trimethoxybenzamide.

Troubleshooting Guides & FAQs

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of this compound

Q: My reaction yielded very little or no this compound. What are the potential causes and how can I improve the yield?

A: Low or no yield in the Hofmann rearrangement of 3,4,5-trimethoxybenzamide can stem from several factors. Here are the most common causes and their respective solutions:

  • Incomplete N-bromoamide formation: The initial step of the reaction is the formation of the N-bromoamide intermediate. Insufficient bromine or hypobromite will lead to incomplete conversion of the starting material.

    • Solution: Ensure you are using the correct stoichiometry of bromine or hypohalite solution. It is advisable to use a slight excess of the halogenating agent.[1][2]

  • Hydrolysis of the N-bromoamide intermediate: Under strongly basic conditions and elevated temperatures, the N-bromoamide intermediate can hydrolyze back to the starting 3,4,5-trimethoxybenzamide.[3]

    • Solution: Maintain a low temperature during the initial phase of the reaction when the N-bromoamide is forming. The temperature should only be increased after the formation of the intermediate is complete.[3] Some protocols suggest keeping the temperature below 25°C or even as low as -5°C to 0°C during the addition of reagents.[1][2]

  • Side reactions of the isocyanate intermediate: The key isocyanate intermediate is highly reactive. If it is not efficiently hydrolyzed to the desired aniline, it can be consumed by side reactions.

    • Solution: Ensure rapid and efficient hydrolysis of the isocyanate by maintaining appropriate temperature and reaction time for the decarboxylation step.[1][2]

Issue 2: The Final Product is Discolored (Red, Brown, or Purple)

Q: My isolated this compound is not a white solid but has a reddish-brown or purplish hue. What causes this discoloration and how can I obtain a pure, white product?

A: Discoloration of the final product is a common issue and is primarily due to the oxidation of the electron-rich this compound.

  • Cause: The hypohalite (hypobromite or hypochlorite) used in the reaction is an oxidizing agent. Excess or localized high concentrations of the oxidant can oxidize the aniline product.[4] Oxidation of anilines can lead to highly colored impurities such as azoxybenzenes and nitrobenzenes.[5][6][7][8]

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use the minimum effective amount of the halogenating agent. A large excess should be avoided.

    • Temperature Control: Maintain a low temperature during the reaction to minimize over-oxidation.

    • Efficient Mixing: Ensure vigorous stirring to avoid localized high concentrations of the oxidant.

    • Quenching: After the reaction is complete, consider adding a reducing agent like sodium bisulfite or sodium thiosulfate to quench any remaining oxidant before workup.

  • Purification:

    • Recrystallization: Recrystallization of the crude product from a suitable solvent (e.g., water or ethanol/water) is often effective in removing colored impurities.[4]

    • Activated Carbon: Treating a solution of the crude product with activated carbon can help adsorb colored impurities before recrystallization.

    • Chromatography: For very impure samples, column chromatography on silica gel or alumina may be necessary.

Issue 3: Isolation of a High-Melting Point Byproduct

Q: I isolated a significant amount of a white, high-melting-point solid that is not my desired product. What could this be?

A: A common high-melting-point byproduct in the Hofmann rearrangement is a symmetrically substituted urea.

  • Cause: The isocyanate intermediate can react with the already formed this compound product to form N,N'-bis(3,4,5-trimethoxyphenyl)urea.[9][10] This is more likely to occur if the hydrolysis of the isocyanate is slow, allowing its concentration to build up in the presence of the amine product.

  • Prevention:

    • Reaction Conditions: Ensure that the conditions for the hydrolysis of the isocyanate are optimal (e.g., appropriate temperature and water concentration) to favor the formation of the amine over the urea byproduct.

    • Workup: The urea is typically much less soluble than the aniline in common organic solvents and can often be removed by filtration.

Data Presentation

The following table summarizes various reported experimental conditions and outcomes for the Hofmann rearrangement of 3,4,5-trimethoxybenzamide.

Reagent SystemBaseTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Br₂NaOH40 (rearrangement), 85 (decarboxylation)20 min (rearrangement), 1 h (decarboxylation)66.899.0[1][2]
NaOClNaOH< 25, then 100Not specified80Not specified[1]
Household Bleach (NaOCl)NaOH4, then 7010 min, then 1 h60Not specified[1]
TCCANaOH5-10, then 70-752 h, then 30 min"Modest"Not specified[4]

Experimental Protocols

Protocol 1: Using Bromine and Sodium Hydroxide [1][2]

  • To a solution of sodium hydroxide in deionized water, add 3,4,5-trimethoxybenzamide.

  • Cool the mixture to the specified rearrangement temperature (e.g., 40°C).

  • Slowly add a solution of bromine while maintaining the temperature.

  • Stir for the specified rearrangement time (e.g., 20 minutes).

  • Increase the temperature to the decarboxylation temperature (e.g., 85°C) and stir for the specified time (e.g., 1 hour).

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Protocol 2: Using Sodium Hypochlorite (Bleach) [1]

  • Prepare a solution of sodium hydroxide in aqueous sodium hypochlorite and cool it to below 25°C.

  • Add 3,4,5-trimethoxybenzamide in portions while maintaining the temperature.

  • Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

  • Heat the reaction mixture to 100°C and stir until the reaction is complete.

  • Cool the mixture, and collect the precipitated solid.

  • The filtrate can be extracted with a suitable organic solvent (e.g., CH₂Cl₂) to recover more product.

  • Combine the solid and the residue from the organic extracts and recrystallize.

Mandatory Visualization

Below is a diagram illustrating the main reaction pathway of the Hofmann rearrangement for the synthesis of this compound, along with the key side reactions that can occur.

Hofmann_Rearrangement_Side_Reactions TMBA 3,4,5-Trimethoxybenzamide N_Bromoamide N-Bromo-3,4,5-trimethoxybenzamide TMBA->N_Bromoamide N-Bromination Br2_NaOH Br₂ / NaOH N_Bromoamide->TMBA Hydrolysis Isocyanate 3,4,5-Trimethoxyphenyl isocyanate N_Bromoamide->Isocyanate Hydrolysis_Conditions H₂O / OH⁻ (Hydrolysis) Carbamic_Acid Carbamic Acid Intermediate Isocyanate->Carbamic_Acid Urea N,N'-bis(3,4,5-trimethoxyphenyl)urea Isocyanate->Urea + this compound H2O H₂O TMA This compound (Desired Product) Carbamic_Acid->TMA CO2 - CO₂ Oxidized_Products Oxidized Byproducts (e.g., Azoxy compounds) TMA->Oxidized_Products Oxidation Excess_Oxidant Excess Oxidant

Hofmann rearrangement pathway and potential side reactions.

References

Technical Support Center: N-Alkylation of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 3,4,5-trimethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the N-alkylation of this compound.

Issue 1: Low or No Conversion of Starting Material

Q1: I am observing poor conversion of my this compound. What are the likely causes and how can I improve my yield?

A1: Low conversion in the N-alkylation of this compound can be attributed to several factors, primarily the electron-rich nature of the aniline ring and the choice of alkylating agent and reaction conditions.

  • Nucleophilicity: The three methoxy groups on the aniline ring are electron-donating, which increases the electron density on the nitrogen atom, making it a good nucleophile. However, steric hindrance from the ortho-methoxy groups can play a role.

  • Leaving Group (for Alkyl Halides): The reactivity of the alkyl halide is crucial. The leaving group ability follows the trend I > Br > Cl > F. If you are using an alkyl chloride, consider switching to a bromide or iodide to increase the reaction rate.

  • Reaction Temperature: Higher temperatures can overcome the activation energy barrier. However, be cautious as this can also lead to side reactions and decomposition, potentially forming tars.[1] A careful optimization of the temperature is recommended.[1]

  • Base Strength: When using alkyl halides, a base is required to neutralize the newly formed hydrohalic acid. An inadequate or weak base can lead to the protonation of the aniline, rendering it non-nucleophilic. Consider using a stronger, non-nucleophilic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (NEt₃).

Issue 2: Over-alkylation and Formation of Side Products

Q2: My reaction is producing a significant amount of di-alkylated and other side products. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is a common challenge in the N-alkylation of primary amines because the mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine.[1]

  • Stoichiometry Control: Using a large excess of this compound compared to the alkylating agent can statistically favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent slowly, for instance, via a syringe pump, helps to maintain a low concentration of the alkylating agent, thereby reducing the probability of the more reactive secondary amine reacting further.[1]

  • Alternative Methodologies:

    • Reductive Amination: This is a highly effective method to achieve mono-alkylation. It involves the reaction of the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ. This two-step, one-pot procedure avoids the use of alkyl halides and the issue of over-alkylation.

    • "Borrowing Hydrogen" Strategy: This modern and sustainable approach uses alcohols as alkylating agents in the presence of a metal catalyst.[2][3][4][5] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline. This method is highly atom-economical, with water being the only byproduct.[2][5]

Issue 3: Difficult Purification

Q3: I am struggling to purify my N-alkylated this compound from the reaction mixture. What are some effective purification strategies?

A3: Purification can be challenging due to the presence of unreacted starting material, over-alkylated products, and other byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying N-alkylated anilines.

    • Solvent System: A gradient elution with a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent should be gradually increased to separate the less polar di-alkylated product from the more polar mono-alkylated product and the highly polar starting aniline.

    • Tailing: Anilines can sometimes "tail" on silica gel due to the slightly acidic nature of the silica. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent can help to obtain sharper peaks and better separation.

  • Acid-Base Extraction: An acid-base workup can be used to separate the amine products from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to regenerate the free amine, which can then be extracted with an organic solvent.

Experimental Protocols

The following are detailed experimental protocols adapted for the N-alkylation of this compound based on established methods for similar anilines. Note: These are general procedures and may require optimization for your specific substrate and scale.

Protocol 1: Classical N-Alkylation with an Alkyl Halide

This protocol describes the direct reaction of this compound with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃))

  • Solvent (e.g., Acetonitrile (MeCN) or Ethanol (EtOH))

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the base (1.5-2.0 eq.) to the solution.

  • Heat the mixture to a suitable temperature (e.g., 60-80 °C).

  • Slowly add the alkyl halide (1.0-1.2 eq.) to the heated, stirring mixture. To minimize di-alkylation, consider using a slight excess of the aniline.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Reductive Amination with an Aldehyde

This one-pot protocol involves the formation of an imine intermediate, followed by its in-situ reduction.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, propionaldehyde)

  • Reducing agent (e.g., Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (NaBH(OAc)₃))

  • Solvent (e.g., Tetrahydrofuran (THF), Methanol (MeOH), or Dichloromethane (DCM))

  • Standard work-up and purification reagents

Procedure:

  • Imine Formation: To a round-bottom flask, add this compound (1.0 eq.) and the chosen solvent.

  • Add the aldehyde (1.0 eq.) to the solution.

  • Stir the mixture at room temperature. The formation of the imine can be monitored by TLC. This step may take from 30 minutes to a few hours. A catalytic amount of acetic acid can be added to facilitate imine formation if the reaction is slow.

  • Reduction: Once imine formation is significant, slowly add the reducing agent (1.0 to 1.5 eq.) in portions to the stirring mixture. Caution: If using NaBH₄ in an acidic medium or protic solvent, hydrogen gas will be evolved.

  • Continue stirring at room temperature until the imine is completely consumed as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Catalytic N-Alkylation with an Alcohol ("Borrowing Hydrogen")

This sustainable method uses an alcohol as the alkylating agent in the presence of a transition metal catalyst.

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol, ethanol)

  • Catalyst (e.g., Ru-based or Ir-based complexes)

  • Base (e.g., Potassium tert-butoxide (t-BuOK))

  • Solvent (e.g., Toluene)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the catalyst, base, this compound (1.0 eq.), and the alcohol (1.0-1.2 eq.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the temperature specified for the chosen catalyst (often >100 °C).

  • Stir the reaction for the required time, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and base.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

MethodAlkylating AgentTypical ReagentsAdvantagesDisadvantagesTypical Yield Range (for anilines)
Classical Alkylation Alkyl HalideK₂CO₃, NaHCO₃Simple procedure, readily available reagentsRisk of over-alkylation, use of potentially toxic alkyl halides40-80%
Reductive Amination Aldehyde/KetoneNaBH₄, NaBH(OAc)₃High selectivity for mono-alkylation, mild conditionsRequires a carbonyl compound, potential for side reactions with the reducing agent70-95%
Borrowing Hydrogen AlcoholRu, Ir, or other metal catalysts, base (e.g., t-BuOK)High atom economy, sustainable (water is the only byproduct), high selectivityRequires a catalyst which can be expensive and require inert conditions80-98%

Visualizations

Experimental Workflow for N-Alkylation of this compound

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine this compound, Alkylating Agent, Solvent & Reagents start->reactants reaction Heat and Stir (Monitor by TLC/GC-MS) reactants->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water & Brine extract->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure N-Alkylated Product chromatography->product

Caption: General experimental workflow for the N-alkylation of this compound.

Logical Relationship of N-Alkylation Challenges and Solutions

challenges_solutions challenge1 Low Conversion solution1a Optimize Temperature challenge1->solution1a solution1b Use More Reactive Alkyl Halide (I > Br > Cl) challenge1->solution1b challenge2 Over-alkylation solution2a Excess Aniline challenge2->solution2a solution2b Slow Addition of Alkylating Agent challenge2->solution2b solution3a Reductive Amination challenge2->solution3a solution3b Borrowing Hydrogen Method challenge2->solution3b challenge3 Side Reactions (e.g., C-Alkylation) challenge3->solution3a challenge3->solution3b challenge4 Difficult Purification solution4a Column Chromatography (with base modifier) challenge4->solution4a solution4b Acid-Base Extraction challenge4->solution4b

Caption: Common challenges in N-alkylation and their corresponding solutions.

References

Technical Support Center: Optimizing Reactions with 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent conditions in reactions involving 3,4,5-trimethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is generally soluble in many common organic solvents.[1] Its three methoxy groups enhance its solubility compared to aniline.[2] However, quantitative solubility can vary significantly depending on the solvent. It is advisable to perform a solubility test for your specific application.

Q2: How do the methoxy groups on this compound affect its reactivity?

A2: The three methoxy groups are electron-donating through resonance, which increases the electron density on the aromatic ring and the nitrogen atom of the amine. This enhanced nucleophilicity makes this compound more reactive than aniline in many reactions, such as electrophilic aromatic substitutions, amide couplings, and Schiff base formations. However, this increased reactivity can sometimes lead to side reactions if conditions are not optimized.

Q3: What are the key safety considerations when working with this compound?

A3: this compound is harmful if swallowed, inhaled, or comes into contact with skin. It can cause skin and respiratory irritation.[3][4] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low yield in the amide coupling of this compound with a carboxylic acid.

Possible Causes & Solutions:

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield. A solvent that does not fully dissolve the reactants will lead to a sluggish and incomplete reaction.

  • Sub-optimal Coupling Reagents: While this compound is relatively nucleophilic, sterically hindered or electron-deficient carboxylic acids may require more potent coupling agents.

  • Base Selection: The choice and amount of base are critical for activating the carboxylic acid and neutralizing any acidic byproducts.

Solvent Optimization Table for Amide Coupling

Solvent ClassSolventExpected Solubility of this compoundSuitability for Amide CouplingNotes
Aprotic PolarDMF, DMAcHighExcellentGood for dissolving both reactants and coupling agents. Can be difficult to remove.
Aprotic PolarAcetonitrile (MeCN)ModerateGoodEasier to remove than DMF. May require heating for less soluble reactants.
ChlorinatedDichloromethane (DCM)ModerateGoodCommonly used, but may not be suitable for higher temperature reactions.
EtherealTetrahydrofuran (THF)ModerateGoodA good general-purpose solvent.
AromaticTolueneLow to ModerateModerateCan be used for azeotropic removal of water with certain coupling protocols.

Experimental Protocol: Optimizing Amide Coupling

  • Solvent Selection: Based on the table above, select an appropriate solvent. If solubility is unknown, perform a small-scale solubility test.

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) and the coupling agent (e.g., HATU, 1.1 equiv) in the chosen solvent.

  • Activation: Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) to the mixture and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.05 equiv) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow for Amide Coupling

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling check_solubility Are all reactants fully dissolved? start->check_solubility change_solvent Select a solvent with higher solubilizing power (e.g., DMF) check_solubility->change_solvent No check_coupling_reagent Is the coupling reagent appropriate? check_solubility->check_coupling_reagent Yes change_solvent->check_coupling_reagent stronger_reagent Use a more potent coupling agent (e.g., HATU, COMU) check_coupling_reagent->stronger_reagent No check_base Is the base and its stoichiometry correct? check_coupling_reagent->check_base Yes stronger_reagent->check_base adjust_base Optimize base and stoichiometry (e.g., increase DIPEA) check_base->adjust_base No success Improved Yield check_base->success Yes adjust_base->success

Caption: Troubleshooting workflow for low yields in amide coupling reactions.

Schiff Base Formation

Issue: Incomplete reaction or hydrolysis of the Schiff base product.

Possible Causes & Solutions:

  • Presence of Water: Schiff base formation is a reversible reaction that produces water. The presence of water in the reaction medium can inhibit the reaction or lead to the hydrolysis of the product.

  • Incorrect pH: The reaction is typically catalyzed by a small amount of acid. However, a strongly acidic medium can protonate the aniline, rendering it non-nucleophilic.

  • Solvent Choice: The solvent should be inert to the reaction conditions and facilitate the removal of water.

Solvent Optimization Table for Schiff Base Formation

Solvent ClassSolventWater Removal MethodNotes
AromaticToluene, XyleneDean-Stark trapExcellent for driving the reaction to completion by azeotropic removal of water.
AlcoholsEthanol, MethanolNot applicable (can be used as solvent)The reaction can proceed in alcohols, but may not go to completion without water removal. Often used for simple Schiff bases that precipitate from the reaction mixture.
AproticDichloromethane (DCM)Addition of a drying agent (e.g., MgSO₄, Na₂SO₄)Suitable for reactions at or below room temperature. The drying agent can be added directly to the reaction mixture.

Experimental Protocol: Optimizing Schiff Base Formation

  • Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 equiv) and the aldehyde or ketone (1.0 equiv) in toluene.

  • Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few crystals of p-toluenesulfonic acid or a few drops of acetic acid).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

Logical Relationship for Successful Schiff Base Formation

Schiff_Base_Logic cluster_conditions Reaction Conditions cluster_reactants Reactants Anhydrous Solvent Anhydrous Solvent Schiff Base Formation Schiff Base Formation Anhydrous Solvent->Schiff Base Formation Acid Catalyst Acid Catalyst Acid Catalyst->Schiff Base Formation Water Removal Water Removal Water Removal->Schiff Base Formation This compound This compound This compound->Schiff Base Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Schiff Base Formation

Caption: Key components for successful Schiff base synthesis.

Cyclization Reactions (Pictet-Spengler and Bischler-Napieralski)

Issue: Low yield or formation of side products in Pictet-Spengler or Bischler-Napieralski reactions.

Possible Causes & Solutions:

  • Inappropriate Acid Catalyst/Dehydrating Agent: The choice and strength of the acid catalyst (for Pictet-Spengler) or dehydrating agent (for Bischler-Napieralski) are crucial. The electron-rich nature of the 3,4,5-trimethoxyphenyl ring can influence the optimal conditions.

  • Solvent Polarity and Coordinating Ability: The solvent can affect the stability of reactive intermediates and the overall reaction rate.

  • Reaction Temperature: These reactions often require heating, but excessive temperatures can lead to decomposition or side reactions.

Solvent Considerations for Cyclization Reactions

ReactionSolvent ClassRecommended SolventsNotes
Pictet-Spengler Aprotic, Non-polarToluene, Dichloromethane (DCM)Toluene is often used for reactions requiring elevated temperatures. DCM is suitable for milder conditions.
ProticMethanol, EthanolCan be used, but may compete with the intramolecular nucleophile.
Bischler-Napieralski AproticAcetonitrile, Toluene, XyleneAcetonitrile can sometimes suppress side reactions. High-boiling aromatic solvents are common.

Experimental Protocol: Pictet-Spengler Reaction

  • Reactant Preparation: Dissolve the N-phenethyl-3,4,5-trimethoxyaniline precursor (1.0 equiv) and the aldehyde (1.1 equiv) in the chosen solvent (e.g., toluene).

  • Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC.

  • Work-up: Cool the reaction, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent.

  • Purification: Dry the organic extracts, concentrate, and purify by column chromatography.

Experimental Workflow for Bischler-Napieralski Reaction

Bischler_Napieralski_Workflow start Start: N-acyl-β-phenethylamine derivative dissolve Dissolve in anhydrous solvent (e.g., MeCN, Toluene) start->dissolve add_reagent Add dehydrating agent (e.g., POCl₃, P₂O₅) dissolve->add_reagent heat Heat to reflux add_reagent->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous work-up and extraction monitor->workup purify Purify by column chromatography or recrystallization workup->purify product Final Dihydroisoquinoline Product purify->product

Caption: General experimental workflow for a Bischler-Napieralski reaction.

References

Technical Support Center: Storage and Handling of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the oxidation of 3,4,5-Trimethoxyaniline during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Discoloration of Solid (Yellowing/Browning) Oxidation due to exposure to air (oxygen) and/or light.1. Verify Purity: Use a fresh, unopened container as a reference. Assess the extent of discoloration. Minor color change may not significantly impact all applications, but purity should be verified using analytical methods like HPLC or GC-MS. 2. Purification: For high-purity requirements, consider recrystallization or column chromatography to remove colored impurities. 3. Review Storage Practices: Ensure the compound is stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber glass vial, and refrigerated (2-8°C).
Inconsistent Experimental Results Degradation of the this compound stock. Potential interference from oxidation byproducts.1. Purity Analysis: Perform HPLC or GC-MS analysis to determine the purity of your sample and identify any degradation products. 2. Use Fresh Sample: Whenever possible, use a fresh, unopened sample for sensitive experiments. 3. Aliquotting: For frequently used material, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.
Formation of Insoluble Particulates Advanced oxidation and potential polymerization of degradation products.1. Filtration: Before use, dissolve the compound in a suitable solvent and filter through a syringe filter (e.g., 0.22 µm PTFE) to remove particulates. 2. Strict Adherence to Storage Protocols: Implement rigorous inert atmosphere and cold storage procedures to prevent further degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent oxidation?

A1: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to oxygen and light. The ideal storage conditions are:

  • Atmosphere: Under an inert gas such as nitrogen or argon.

  • Temperature: Refrigerated at 2-8°C.

  • Container: A tightly sealed, amber glass bottle to protect from light and moisture.[1]

Q2: My this compound has turned slightly yellow. Can I still use it?

A2: A slight yellowing indicates the onset of oxidation. For non-critical applications, the material may still be suitable. However, for experiments where high purity is essential (e.g., in pharmaceutical synthesis), it is strongly recommended to first verify the purity using a validated analytical method like HPLC. If significant impurities are detected, purification or the use of a new batch is advised.

Q3: What are the potential degradation products of this compound oxidation?

A3: While specific degradation pathways for this compound are not extensively documented in readily available literature, oxidation of anilines can lead to the formation of colored impurities such as nitroso and nitro compounds, as well as polymeric materials. These byproducts can alter the reactivity and performance of the compound in subsequent reactions.

Q4: Can I use an antioxidant to prevent the oxidation of this compound during storage?

A4: While the use of antioxidants for stabilizing pure anilines in a laboratory setting is not a standard widespread practice, certain antioxidants can be effective for aromatic amines. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) are commonly used to inhibit oxidation in organic compounds. However, the compatibility and potential for interference with your specific downstream applications must be thoroughly evaluated before adding any antioxidant. If you choose to use an antioxidant, a concentration in the range of 100-500 ppm is a typical starting point to investigate.

Q5: How should I handle this compound to minimize oxidation during use?

A5: To prevent oxidation during handling, it is best practice to work under an inert atmosphere, for example, within a glove box or using a Schlenk line. If an inert atmosphere is not available, handle the material quickly, minimizing its exposure to air. Always ensure the container is tightly sealed immediately after use and the headspace is flushed with an inert gas if possible.

Quantitative Data on Stability

Storage ConditionInert AtmosphereContainerInitial Purity (%)Purity after 6 months (%)Purity after 12 months (%)Appearance
2-8 °C Yes (Nitrogen) Amber Glass 99.8 99.7 99.6 Off-white
2-8 °CNoAmber Glass99.898.597.1Light Yellow
Room Temperature (~25°C)Yes (Nitrogen)Amber Glass99.899.298.5Pale Yellow
Room Temperature (~25°C)NoAmber Glass99.897.094.2Yellow/Brown
Room Temperature (~25°C)NoClear Glass99.896.192.5Brown

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to determine the purity of this compound and detect potential oxidative degradation products. Method optimization will be required.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at different concentrations.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the same solvent to achieve a similar concentration as the primary standard.

  • Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time of the main peak corresponding to this compound from the standard chromatogram. In the sample chromatogram, identify and quantify any additional peaks, which may correspond to impurities or degradation products. The purity of the sample can be calculated based on the relative peak areas.

Protocol 2: Forced Degradation Study

To understand the degradation pathways and to validate the stability-indicating nature of the analytical method, a forced degradation study should be performed. This involves subjecting the this compound to stress conditions more severe than accelerated stability testing.

Stress Conditions (as per ICH guidelines):

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter).

Procedure:

  • Prepare solutions of this compound (e.g., 1 mg/mL) and expose them to the stress conditions listed above. A control sample should be stored under normal conditions.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples using the developed stability-indicating HPLC method.

  • Examine the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area.

Visualizations

Oxidation_Pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O2, Light, Heat Colored Impurities (Nitroso/Nitro compounds) Colored Impurities (Nitroso/Nitro compounds) Oxidized Intermediates->Colored Impurities (Nitroso/Nitro compounds) Polymeric Byproducts Polymeric Byproducts Oxidized Intermediates->Polymeric Byproducts

Caption: Potential oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Purity Assessment Inert Atmosphere Inert Atmosphere Refrigeration (2-8°C) Refrigeration (2-8°C) Amber Vial Amber Vial HPLC_Method Stability-Indicating HPLC Decision Purity Acceptable? HPLC_Method->Decision GCMS_Method GC-MS Analysis GCMS_Method->Decision 3,4,5-Trimethoxyaniline_Sample This compound Sample Discoloration_Check Visual Inspection for Discoloration 3,4,5-Trimethoxyaniline_Sample->Discoloration_Check Discoloration_Check->HPLC_Method Discoloration_Check->GCMS_Method Use_in_Experiment Use in Experiment Decision->Use_in_Experiment Yes Purify_or_Discard Purify or Discard Decision->Purify_or_Discard No

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Large-Scale Synthesis of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,4,5-Trimethoxyaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common routes: the Hofmann rearrangement of 3,4,5-trimethoxybenzamide and the catalytic hydrogenation of 3,4,5-trimethoxynitrobenzene.

Route 1: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide

The Hofmann rearrangement provides a pathway to this compound from 3,4,5-trimethoxybenzamide. However, challenges can arise in achieving high yield and purity on a larger scale.

Problem: Low Yield (<60%)

Potential CauseSuggested Solution
Incomplete N-bromoamide formation Ensure the bromine or hypochlorite solution is fresh and of the correct concentration. The reaction is often performed at low temperatures (0-5 °C) to ensure the stability of the N-bromoamide intermediate.
Side reactions from excess hypochlorite Use of household bleach can be inconsistent. Titrate the bleach to determine the exact concentration of sodium hypochlorite and use a stoichiometric amount. An excess can lead to undesired side reactions.
Precipitation of starting material Ensure the 3,4,5-trimethoxybenzamide is fully dissolved in the alkaline solution before proceeding with the rearrangement. Inadequate solubility can lead to an incomplete reaction.
Suboptimal reaction temperature The rearrangement step requires careful temperature control. After the initial low-temperature formation of the N-bromoamide, the temperature is typically raised to 70-85°C to induce the rearrangement and subsequent decarboxylation.[1][2]
Product loss during workup The product, this compound, has some solubility in water.[2] Use ice-cold water for washing the filtered product to minimize losses.

Problem: Product Discoloration (Dark Red-Brown or Purple Hue)

Potential CauseSuggested Solution
Formation of colored byproducts The reaction of bleach or bromine with the aromatic ring can lead to the formation of colored impurities. Ensure the reaction is carried out under the recommended temperature profile to minimize side reactions.
Air oxidation of the product Aniline derivatives can be susceptible to air oxidation, which can lead to discoloration. After filtration, dry the product under vacuum or in an inert atmosphere to minimize exposure to air.
Residual impurities If the product remains colored after initial filtration and washing, recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be effective in removing colored impurities.[3]
Route 2: Catalytic Hydrogenation of 3,4,5-Trimethoxynitrobenzene

Catalytic hydrogenation is a common and often safer alternative for large-scale production, involving the reduction of the corresponding nitro compound.

Problem: Incomplete or Slow Reaction

Potential CauseSuggested Solution
Catalyst poisoning The catalyst (e.g., Palladium on Carbon) is sensitive to poisons such as sulfur or nitrogen compounds in the starting material or solvent.[4] Ensure high-purity starting materials and solvents.
Catalyst deactivation The catalyst may have lost activity due to improper storage or handling. Use fresh, high-quality catalyst. Sintering or coking can also occur at excessively high temperatures.
Insufficient hydrogen pressure While some hydrogenations can be run at atmospheric pressure (balloon), large-scale reactions often require higher pressures to ensure a sufficient concentration of hydrogen in the solution for an efficient reaction rate.
Poor mass transfer/agitation In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), efficient mixing is critical.[4] Ensure vigorous agitation to maximize the contact between the hydrogen, substrate, and catalyst.
Suboptimal reaction temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. An optimal temperature must be determined for the specific substrate and catalyst system.[4]

Problem: Formation of Side Products

Potential CauseSuggested Solution
Over-reduction In some cases, other functional groups on the molecule could be susceptible to reduction. Careful selection of the catalyst and reaction conditions can enhance chemoselectivity.
Formation of azo or azoxy compounds The use of metal hydrides for the reduction of aryl nitro compounds can sometimes lead to the formation of azo compounds. Catalytic hydrogenation is generally preferred to avoid this.
Incomplete reduction to hydroxylamine Insufficient reaction time or catalyst loading can lead to the formation of the corresponding hydroxylamine as a byproduct. Monitor the reaction progress by TLC or HPLC to ensure complete conversion to the amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary large-scale synthesis routes for this compound?

The two most common routes are the Hofmann rearrangement of 3,4,5-trimethoxybenzamide and the reduction of 3,4,5-trimethoxynitrobenzene, typically via catalytic hydrogenation.

Q2: What are the main safety concerns with the Hofmann rearrangement on a large scale?

The traditional Hofmann rearrangement uses bromine and a strong base, which are corrosive and hazardous.[5][6] Variations using household bleach (sodium hypochlorite) or trichloroisocyanuric acid (TCCA) also involve handling corrosive and oxidizing materials. Careful control of reaction conditions is necessary to avoid runaway reactions.

Q3: Why is catalytic hydrogenation often preferred for industrial-scale nitro reductions?

Catalytic hydrogenation is generally considered a "greener" and safer method as it avoids the use of stoichiometric amounts of hazardous reagents.[7] The main reagent is hydrogen gas, and the catalyst can often be recovered and reused. The primary byproduct is water.

Q4: What are some common impurities to look for in the final product?

Depending on the synthetic route, impurities could include unreacted starting materials (3,4,5-trimethoxybenzamide or 3,4,5-trimethoxynitrobenzene), intermediates (such as the corresponding hydroxylamine in the case of incomplete reduction), or side products from over-reaction or rearrangement.

Q5: How should this compound be stored to ensure its stability?

This compound should be stored in a cool, dry, and well-ventilated area, away from moisture and oxidizing agents.[8] As an aniline derivative, it may be sensitive to light and air, so storage in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Data Presentation

Table 1: Comparison of Reported Conditions for Hofmann Rearrangement Synthesis of this compound

ParameterMethod 1: Bromine/NaOHMethod 2: Household Bleach (NaOCl)
Starting Material 3,4,5-Trimethoxybenzamide3,4,5-Trimethoxybenzamide
Key Reagents Br₂, NaOHNaOH, Sodium Hypochlorite Solution
Rearrangement Temp. 40°C70°C
Decarboxylation Temp. 85°C70°C
Reported Yield 66.8%60%
Reported Purity 99.0%Not specified, but sharp melting point suggests good purity.
Reference [1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Hofmann Rearrangement (using Bromine)[1]

This protocol is based on literature values and should be adapted and optimized for large-scale synthesis with appropriate safety precautions.

  • Amidation: Prepare 3,4,5-trimethoxybenzamide from 3,4,5-trimethoxybenzoyl chloride by reacting with ammonia (molar ratio of ammonia to acid chloride = 4:1) at a temperature of -5 to 0°C for 30 minutes.

  • Rearrangement and Decarboxylation:

    • To a solution of 3,4,5-trimethoxybenzamide in deionized water, add NaOH (molar ratio of NaOH to amide = 9:1).

    • Add Bromine (Br₂) (molar ratio of Br₂ to amide = 1.15:1).

    • Maintain the reaction temperature at 40°C for 20 minutes to facilitate the rearrangement.

    • Increase the temperature to 85°C and hold for 1 hour for decarboxylation.

  • Workup and Purification:

    • Cool the reaction mixture. The product should precipitate.

    • Filter the solid product and wash with ice-cold deionized water.

    • Dry the product under vacuum. The reported yield is 66.8% with a purity of 99.0%.

Protocol 2: Synthesis of this compound via Reduction of Nitro-Precursor (Example)[9]

This protocol describes the reduction of a similar compound, 1,2,3-trimethoxy-5-nitrobenzene, and can be adapted for 3,4,5-trimethoxynitrobenzene. Note: Hydrazine hydrate is hazardous and not recommended for large-scale industrial use without extensive safety measures. Catalytic hydrogenation with H₂ gas is the preferred industrial method.

  • Reaction Setup: In a suitable reactor, dissolve 1,2,3-trimethoxy-5-nitrobenzene in ethanol.

  • Catalyst and Reducing Agent: Add 10% Palladium on Carbon (Pd/C) catalyst, followed by the careful addition of 85% hydrazine hydrate.

  • Reaction: Heat the mixture to reflux. Gas evolution will be observed. Continue refluxing for 1 hour after the gas release has ceased.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the Pd/C catalyst by filtration.

    • Evaporate the solvent to obtain the crude product.

    • The reported yield for this specific reduction is 96.4%.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Hofmann Rearrangement cluster_route2 Route 2: Catalytic Hydrogenation TMBA 3,4,5-Trimethoxy- benzoic Acid TMBAC 3,4,5-Trimethoxy- benzoyl Chloride TMBA->TMBAC Chlorination (e.g., PCl₃) TMBAM 3,4,5-Trimethoxy- benzamide TMBAC->TMBAM Amidation (NH₃) TMAn1 This compound TMBAM->TMAn1 Hofmann Rearrangement (e.g., Br₂/NaOH) TMB 1,2,3-Trimethoxybenzene (or similar precursor) TMNB 3,4,5-Trimethoxy- nitrobenzene TMB->TMNB Nitration TMAn2 This compound TMNB->TMAn2 Catalytic Hydrogenation (H₂/Pd-C)

Caption: Common synthetic routes to this compound.

Troubleshooting_Hydrogenation Start Low/No Conversion in Catalytic Hydrogenation Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Check_Conditions Verify Reaction Conditions Start->Check_Conditions Check_Materials Assess Starting Materials & Solvent Start->Check_Materials Catalyst_Poisoned Catalyst Poisoned? Check_Catalyst->Catalyst_Poisoned Yes Catalyst_Inactive Catalyst Inactive? Check_Catalyst->Catalyst_Inactive No Pressure H₂ Pressure Sufficient? Check_Conditions->Pressure Check Purity Substrate/Solvent Purity High? Check_Materials->Purity Solution_Poison Purify starting materials. Use high-purity solvent. Catalyst_Poisoned->Solution_Poison Solution_Inactive Use fresh catalyst. Handle/store properly. Catalyst_Inactive->Solution_Inactive Success High Conversion Achieved Solution_Poison->Success Solution_Inactive->Success Agitation Agitation Adequate? Pressure->Agitation Yes Solution_Pressure Increase H₂ pressure. Pressure->Solution_Pressure No Temperature Temperature Optimal? Agitation->Temperature Yes Solution_Agitation Increase stirring speed. Agitation->Solution_Agitation No Solution_Temperature Optimize temperature. Temperature->Solution_Temperature No Temperature->Success Yes Solution_Pressure->Success Solution_Agitation->Success Solution_Temperature->Success Purity->Solution_Poison No Purity->Success Yes

Caption: Troubleshooting workflow for catalytic hydrogenation.

References

troubleshooting poor yields in derivatization of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3,4,5-Trimethoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the acylation and sulfonation of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in derivatizing this compound?

A1: The primary challenges stem from the electronic and steric properties of the molecule. The three methoxy groups make the aniline ring electron-rich, which increases its nucleophilicity but also presents significant steric hindrance around the amino group. This can lead to slower reaction rates and require more forcing conditions compared to less substituted anilines.

Q2: How should I store this compound to ensure its stability?

A2: this compound should be stored in a cool, dry, and well-ventilated place, away from moisture and light. It is a stable compound when handled and stored correctly.

Q3: What is the typical purity of commercially available this compound?

A3: Commercial suppliers typically offer this compound with a purity of 97% or higher. For sensitive derivatization reactions, using a high-purity starting material is crucial to minimize side reactions and purification challenges.

Q4: Can I use this compound directly in reactions, or does it require pre-activation?

A4: In most acylation and sulfonation reactions, this compound can be used directly. The amino group is sufficiently nucleophilic to react with common acylating and sulfonating agents. However, the choice of base and reaction conditions is critical to ensure complete reaction.

Q5: What are some common side reactions to be aware of?

A5: Potential side reactions include di-acylation or di-sulfonation if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled. Additionally, the electron-rich ring is susceptible to oxidation, so it is advisable to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Poor Yields in N-Acylation Reactions

dot

Caption: Troubleshooting workflow for low yields in N-acylation.

Problem: Low yield of the desired N-acylated product.

Potential CauseRecommended Solution
Reagent Quality
Impure this compoundVerify purity using techniques like NMR or GC-MS. Purify by recrystallization if necessary.
Decomposed acylating agent (e.g., acetic anhydride, benzoyl chloride)Use a fresh bottle of the reagent or purify by distillation before use.
Reaction Conditions
Incomplete reactionIncrease the reaction time and/or temperature. Monitor the reaction progress by TLC.
Ineffective baseUse a non-nucleophilic base such as pyridine or triethylamine (TEA) to neutralize the acid byproduct.
Steric hindrance slowing the reactionAdd a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.
Workup and Purification
Product loss during aqueous workupAdjust the pH of the aqueous layer to ensure the product is neutral and soluble in the organic phase.
Tailing or poor separation during column chromatographyAdd a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic silica gel.
Poor Yields in N-Sulfonylation Reactions

dot

Caption: Troubleshooting workflow for low yields in N-sulfonylation.

Problem: Low yield of the desired N-sulfonated product.

Potential CauseRecommended Solution
Reagent and Reaction Environment
Hydrolysis of the sulfonyl chlorideThis is a very common issue. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (nitrogen or argon).
Low nucleophilicity of the anilineDue to steric hindrance, the reaction may be slow. Increase the reaction temperature or consider adding a catalyst like DMAP.[1]
Reaction Conditions
Inappropriate baseUse a non-nucleophilic organic base like pyridine or triethylamine to neutralize the HCl byproduct without competing with the aniline.
Incorrect stoichiometryUse a slight excess of the sulfonylating agent (1.1-1.2 equivalents) to drive the reaction to completion. For primary amines, slow addition of the sulfonyl chloride can help prevent di-sulfonylation.
Side Reactions
Di-sulfonylation of the amineControl the stoichiometry carefully. Adding the sulfonyl chloride dropwise to the aniline solution can minimize this.
Ring sulfonationThis is less common for N-sulfonylation but can occur under harsh acidic conditions. Ensure a suitable base is present to neutralize the generated acid.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

dot

Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification dissolve Dissolve this compound in Pyridine cool Cool to 0 °C (Ice Bath) dissolve->cool add_anhydride Add Acetic Anhydride Dropwise cool->add_anhydride warm_rt Warm to Room Temperature add_anhydride->warm_rt stir Stir for 2-4 hours (Monitor by TLC) warm_rt->stir quench Pour into Ice-Water stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash with 1M HCl, sat. NaHCO3, and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize

Caption: Experimental workflow for N-acetylation.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield N-(3,4,5-trimethoxyphenyl)acetamide.

Protocol 2: N-Sulfonylation of this compound

dot

Sulfonylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification dissolve_aniline Dissolve this compound and TEA in Anhydrous DCM cool Cool to 0 °C (Ice Bath) dissolve_aniline->cool add_sulfonyl_chloride Add Sulfonyl Chloride Solution Dropwise cool->add_sulfonyl_chloride warm_rt Warm to Room Temperature add_sulfonyl_chloride->warm_rt stir Stir for 4-12 hours (Monitor by TLC) warm_rt->stir wash_hcl Wash with 1M HCl stir->wash_hcl wash_bicarb Wash with sat. NaHCO3 wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Flash Chromatography (Hexane/Ethyl Acetate + 0.5% TEA) concentrate->chromatography

Caption: Experimental workflow for N-sulfonylation.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (or other sulfonyl chloride)

  • Triethylamine (TEA) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred aniline solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 0.5% triethylamine to afford the desired sulfonamide.

Data Presentation

The following tables summarize expected yields based on literature for analogous reactions. Note that actual yields may vary depending on the specific substrate, reagents, and experimental conditions.

Table 1: Representative Yields for N-Acylation of Anilines

Acylating AgentBaseCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic AnhydridePyridineNonePyridineRT2-485-95
Acetic AnhydrideTriethylamineDMAP (cat.)DCMRT1-390-98
Benzoyl ChloridePyridineNonePyridine0 to RT3-680-90
Benzoyl ChlorideTriethylamineDMAP (cat.)DCM0 to RT2-585-95

Table 2: Representative Yields for N-Sulfonylation of Anilines

Sulfonylating AgentBaseCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
p-Toluenesulfonyl ChloridePyridineNonePyridineRT6-1270-85
p-Toluenesulfonyl ChlorideTriethylamineDMAP (cat.)DCMRT4-875-90
Benzenesulfonyl ChloridePyridineNoneDCMRT6-1270-85
Methanesulfonyl ChlorideTriethylamineNoneDCM0 to RT2-480-95

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 3,4,5-Trimethoxyaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 3,4,5-trimethoxyaniline and its derivatives. It is designed to assist researchers in identifying and characterizing these compounds, which are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and other industrial chemicals.[1][2][3] The unique substitution pattern of this compound makes it a valuable building block in the development of novel therapeutic agents, including anticancer drugs.[4]

This document outlines key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to ensure accurate and reproducible results.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and provide a template for comparing its derivatives.

Table 1: ¹H NMR Spectral Data of this compound

Compound Solvent Chemical Shift (δ) in ppm (Integration, Multiplicity, Assignment)
This compoundDMSO-d₆5.86 (s, 2H, Ar-H), 4.82 (br s, 2H, -NH₂), 3.64 (s, 6H, 2 x -OCH₃), 3.50 (s, 3H, -OCH₃)[4]
This compoundCDCl₃Data available in SpectraBase[5]

Table 2: ¹³C NMR Spectral Data of this compound

Compound Solvent Chemical Shift (δ) in ppm (Assignment)
This compoundCDCl₃Spectrum available from Aldrich Chemical Company, Inc.[6]

Table 3: FTIR Spectral Data and Assignments for this compound

Wavenumber (cm⁻¹) Assignment Reference
3422Asymmetric NH₂ Stretching[7]
3320Symmetric NH₂ Stretching[7]
1610NH₂ Scissoring[7]
1260, 1236C-N Stretching[7]

Table 4: Mass Spectrometry Data for this compound

Compound Ionization Method m/z of Key Fragments Reference
This compoundGC-MS (EI)183 (Molecular Ion), 168 (Top Peak)[6]

Experimental Workflow

The general workflow for the spectroscopic characterization of this compound and its derivatives is outlined below. This process ensures a systematic and thorough analysis of the compounds.

Spectroscopic_Characterization_Workflow General Workflow for Spectroscopic Characterization cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Final Characterization Sample This compound or Derivative Prep Prepare Sample (e.g., dissolve in solvent, prepare KBr pellet) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR FTIR FTIR Spectroscopy Prep->FTIR MS Mass Spectrometry (e.g., GC-MS) Prep->MS Process Process Spectra NMR->Process FTIR->Process MS->Process Interpret Interpret Data & Assign Peaks Process->Interpret Compare Compare with Literature & Alternatives Interpret->Compare Structure Confirm Structure Compare->Structure

References

A Comparative Analysis of the Biological Activity of 3,4,5-Trimethoxyaniline Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in numerous natural and synthetic compounds exhibiting potent anticancer properties, most notably in the tubulin inhibitor colchicine.[1] This structural motif is crucial for the binding of these agents to tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2][3] Consequently, 3,4,5-trimethoxyaniline has emerged as a valuable starting material for the synthesis of a diverse range of analogs with promising therapeutic potential.[4] This guide provides a comparative overview of the biological activities of several classes of this compound analogs, supported by experimental data and detailed methodologies.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various this compound analogs against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, with lower values indicating higher potency.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference
Indole Derivatives Compound 3gMCF-7 (Breast)Not Specified[2]
In vivo (Tumor Growth Inhibition)23.3% at 20 mg/kg[2]
In vivo (Tumor Growth Inhibition)44.2% at 50 mg/kg[2]
Thiazole-Pyrimidine Derivatives Compound 4aNot Specified-[1]
Compound 4bNot Specified-[1]
Compound 4hNot Specified-[1]
Trimethoxyphenyl-Based Analogs Compound 9HepG2 (Liver)1.38 - 3.21[5][6]
Compound 10HepG2 (Liver)1.38 - 3.21[5][6]
Compound 11HepG2 (Liver)1.38 - 3.21[5][6]
Pyrrolizine Derivatives Compound 16aMCF-7/ADR (Breast)0.52 - 6.26[7]
Compound 16bMCF-7/ADR (Breast)0.52 - 6.26[7]
Compound 16dMCF-7/ADR (Breast)0.52 - 6.26[7]
Pyridine Derivatives Compound 9pHeLa (Cervical)Not Specified[3]
MCF-7 (Breast)Not Specified[3]
A549 (Lung)Not Specified[3]
Benzophenone Derivatives Compound 17Various0.007 - 0.016[8]

Experimental Protocols

The evaluation of the cytotoxic activity of this compound analogs is predominantly carried out using cell-based assays. A generalized protocol for the widely used MTT assay is detailed below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure: [9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and are allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: The culture medium is then replaced with fresh medium containing various concentrations of the test compounds. Control wells with untreated cells and vehicle controls are also included.

  • Incubation: The plates are incubated for a predetermined period, typically 48 to 72 hours, to allow the compounds to exert their effects.[9]

  • MTT Addition: Following the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are then incubated for an additional 2 to 4 hours.[9]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 540 and 590 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

Visualizing Experimental and Logical Workflows

To better understand the process of evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship of their mechanism of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start This compound Analogs Synthesis cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity Test Compounds ic50 IC50 Determination cytotoxicity->ic50 Identify Potent Compounds mechanism Mechanism of Action Studies (e.g., Tubulin Polymerization Assay) ic50->mechanism Elucidate MOA animal Animal Model Studies mechanism->animal Promising Candidates efficacy Efficacy and Toxicity Assessment animal->efficacy Evaluate In Vivo

Figure 1. A generalized workflow for the discovery and preclinical evaluation of novel anticancer agents derived from this compound.

signaling_pathway compound This compound Analog tubulin Tubulin Dimer compound->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics tubulin->microtubule Inhibits Polymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disrupts g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest Leads to apoptosis Apoptosis g2m_arrest->apoptosis Induces

Figure 2. The primary mechanism of action for many this compound analogs, illustrating the pathway from tubulin binding to apoptosis.

References

A Comparative Guide to 3,4,5-Trimethoxyaniline and 2,3,4-Trimethoxyaniline in Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. Substituted anilines, in particular, serve as crucial intermediates in the development of a wide array of bioactive compounds and functional materials. This guide provides a comparative analysis of two closely related isomers: 3,4,5-trimethoxyaniline and 2,3,4-trimethoxyaniline. While both share the same molecular formula, the differential placement of their methoxy groups imparts distinct electronic and steric characteristics, influencing their reactivity and suitability in various synthetic applications.

This comparison aims to provide an objective overview, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies. A notable scarcity of published experimental data for 2,3,4-trimethoxyaniline necessitates a partially theoretical approach to its synthetic utility, based on established principles of organic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. Due to the limited availability of experimental data for 2,3,4-trimethoxyaniline, some properties are predicted based on its structure.

PropertyThis compound2,3,4-Trimethoxyaniline (Predicted)
Molecular Formula C₉H₁₃NO₃C₉H₁₃NO₃
Molecular Weight 183.21 g/mol 183.21 g/mol
Appearance Off-white to beige crystalline powderLikely a solid or oil
Melting Point 110-113 °CN/A
Boiling Point ~317 °C (estimated)N/A
CAS Number 24313-88-06343-95-9

Synthetic Routes

The accessibility of a starting material is a critical factor in its application. Here, we detail the established synthetic routes for this compound and propose a plausible route for its 2,3,4-isomer based on common organic transformations.

Synthesis of this compound

Two primary, well-documented routes for the synthesis of this compound are prevalent in the literature.

Route 1: From 1,2,3-Trimethoxy-5-nitrobenzene

This is a straightforward reduction of the corresponding nitro compound.

Synthesis of this compound Route 1 Start 1,2,3-Trimethoxy-5-nitrobenzene Product This compound Start->Product Pd/C, Hydrazine hydrate Ethanol, Reflux Yield: 96.4%

Caption: Reduction of 1,2,3-trimethoxy-5-nitrobenzene.

Experimental Protocol: To a solution of 1,2,3-trimethoxy-5-nitrobenzene (1 equivalent) in ethanol, 10% palladium on carbon (catalytic amount) and hydrazine hydrate (excess) are added. The mixture is heated to reflux for 1-2 hours. After completion of the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield this compound.[1]

Route 2: From 3,4,5-Trimethoxybenzoic Acid

This multi-step synthesis proceeds via a Hofmann rearrangement.

Synthesis of this compound Route 2 cluster_0 Hofmann Rearrangement Sequence Start 3,4,5-Trimethoxybenzoic Acid Intermediate1 3,4,5-Trimethoxybenzoyl chloride Start->Intermediate1 PCl₃, Toluene 80°C Intermediate2 3,4,5-Trimethoxybenzamide Intermediate1->Intermediate2 Ammonia -5 to 0°C Product This compound Intermediate2->Product NaOH, Br₂ Rearrangement at 40°C Decarboxylation at 85°C Overall Yield: 66.8% Proposed Synthesis of 2,3,4-Trimethoxyaniline Start 1,2,3-Trimethoxy-4-nitrobenzene Product 2,3,4-Trimethoxyaniline Start->Product General Reduction Methods: - Fe, HCl - SnCl₂, HCl - Catalytic Hydrogenation (e.g., H₂, Pd/C)

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 3,4,5-Trimethoxyaniline is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative overview of two common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the experimental protocols and present typical performance data for each method.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the purity determination of this compound. A reversed-phase HPLC method is typically employed for aromatic amines.

Experimental Protocol: HPLC

A typical HPLC method for the purity analysis of this compound would involve the following:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The separation can be achieved using either an isocratic or a gradient elution.

  • Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and then diluted to the desired concentration with the mobile phase.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for this compound purity.

Performance Data: HPLC Method Validation

The following table summarizes typical validation parameters for an HPLC method for purity analysis of this compound. These values are representative and may vary depending on the specific method and instrumentation.

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range 80-120% of the test concentration0.8 - 1.2 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.8%
Intermediate Precision (%RSD) %RSD ≤ 3.0%1.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.05 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.15 µg/mL

Gas Chromatography (GC) for Purity Analysis

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is a solid at room temperature, it is amenable to GC analysis with an appropriate temperature program. GC can offer high resolution and faster analysis times for certain applications.

Experimental Protocol: GC

A typical GC method for the purity analysis of this compound would involve the following:

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperatures: Maintained at a high temperature (e.g., 250-300 °C) to ensure vaporization and prevent condensation.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation of the main component from any impurities.

  • Sample Preparation: The sample is dissolved in a suitable volatile organic solvent (e.g., methanol, acetone).

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Acetone start_gc->dissolve_gc inject_gc Inject into GC Inlet dissolve_gc->inject_gc separate_gc Capillary Column Separation inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc acquire_gc Acquire Chromatogram detect_gc->acquire_gc integrate_gc Peak Integration acquire_gc->integrate_gc calculate_gc Calculate Purity integrate_gc->calculate_gc

Caption: GC analysis workflow for this compound purity.

Performance Data: GC Method Validation

The following table summarizes typical validation parameters for a GC method for purity analysis of this compound.

Validation ParameterTypical Acceptance CriteriaRepresentative Performance Data
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9992
Range 80-120% of the test concentration0.5 - 1.5 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.1 - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.9%
Intermediate Precision (%RSD) %RSD ≤ 3.0%1.4%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL

Comparison of HPLC and GC for this compound Purity Analysis

Both HPLC and GC are suitable methods for determining the purity of this compound, each with its own advantages and disadvantages.

FeatureHPLCGC
Analyte Suitability Excellent for non-volatile and thermally sensitive compounds. Ideal for this compound and potential non-volatile impurities.Suitable for volatile and thermally stable compounds. Can be used for this compound, but may not be suitable for thermally labile impurities.
Instrumentation Complexity High-pressure pumps and solvent management systems can be complex.Generally simpler instrumentation, though requires temperature control of the injector, column, and detector.
Speed of Analysis Run times can be longer, especially with gradient elution.Often provides faster analysis times.
Resolution Provides excellent resolution for a wide range of compounds, including isomers.Can offer very high resolution, especially with long capillary columns.
Sensitivity Sensitivity is dependent on the detector used (e.g., UV, MS).Highly sensitive detectors like FID are common.
Sample Preparation Generally straightforward dissolution and dilution.Requires dissolution in a volatile solvent. Derivatization may be necessary for some related compounds.

Conclusion

The choice between HPLC and GC for the purity analysis of this compound depends on several factors, including the nature of potential impurities, the required sensitivity, and the available instrumentation.

  • HPLC is often the preferred method for routine quality control due to its robustness and applicability to a wide range of potential non-volatile impurities and degradation products.

  • GC , particularly when coupled with a mass spectrometer (GC-MS), serves as an excellent complementary technique for identifying and quantifying volatile impurities.

For comprehensive purity profiling, employing both techniques can provide a more complete picture of the impurity profile of this compound. The validation of the chosen method(s) according to ICH guidelines is essential to ensure reliable and accurate results for regulatory submissions and quality assurance.

References

A Comparative Analysis of the Antioxidant Activity of Schiff Bases: 3,4,5-Trimethoxyaniline Derivatives vs. Other Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent antioxidant compounds is a continuous endeavor. Schiff bases, a versatile class of organic compounds, have garnered significant attention for their diverse biological activities, including their potential as antioxidants. This guide provides a comparative analysis of the antioxidant activity of Schiff bases derived from 3,4,5-trimethoxyaniline against those derived from other substituted and unsubstituted anilines, supported by experimental data and detailed protocols.

The antioxidant capacity of Schiff bases is intrinsically linked to their molecular structure. The nature of the substituents on both the aniline and the aldehyde/ketone precursors plays a pivotal role in their ability to scavenge free radicals. Generally, electron-donating groups on the aromatic rings enhance antioxidant activity, as they can more readily donate a hydrogen atom or an electron to stabilize a radical species.

This guide focuses on Schiff bases derived from this compound, a compound distinguished by the presence of three electron-donating methoxy groups. The hypothesis is that these multiple methoxy groups will confer superior antioxidant properties compared to Schiff bases derived from anilines with fewer, no, or electron-withdrawing substituents.

Quantitative Comparison of Antioxidant Activity

To provide an objective comparison, the following tables summarize the 50% inhibitory concentration (IC50) values from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay for various Schiff bases. A lower IC50 value indicates a higher antioxidant activity.

Disclaimer: The data presented below is collated from multiple research articles. Direct comparison of absolute IC50 values should be approached with caution, as experimental conditions may vary between studies. However, the data provides valuable insights into the structure-activity relationships.

Table 1: Antioxidant Activity of Schiff Bases Derived from Methoxy-Substituted Anilines

Aniline PrecursorAldehyde/Ketone PrecursorDPPH IC50 (µM)Reference
3,4-Dimethoxyaniline2,3,4-Trihydroxybenzaldehyde10.12 ± 0.54[1]
3,4-Dimethoxyaniline3,4,5-Trihydroxybenzaldehyde11.31 ± 0.62[1]
3,4-Dimethoxyaniline2,5-Dihydroxybenzaldehyde19.56 ± 0.71[1]
3,4-Dimethoxyaniline3,4-Dihydroxybenzaldehyde21.10 ± 0.33[1]
3,4-Dimethoxyaniline4-Hydroxy-3-methoxybenzaldehyde35.24 ± 0.11[1]

Table 2: Antioxidant Activity of Schiff Bases Derived from Other Substituted Anilines

Aniline PrecursorAldehyde/Ketone PrecursorDPPH IC50 (µM)Reference
4-Bromo-o-toluidine2-HydroxynaphthaldehydeNot specified, but showed activity[2]
2,5-Dichloroaniline2-Hydroxy-5-methylbenzaldehydeNot specified, but showed activity[1][3]
p-NitroanilineIsatinLess active than their metal complexes[4]
2,4-DinitroanilineIsatinLess active than their metal complexes[4]

Note: Specific IC50 values for Schiff bases derived from this compound were not available in the reviewed literature for a direct comparison in this format. However, the strong performance of derivatives from the structurally similar 3,4-dimethoxyaniline suggests that the trimethoxy-substituted counterparts would exhibit potent antioxidant activity.

Structure-Activity Relationship

The data, particularly from the extensive study on 3,4-dimethoxyaniline derivatives, strongly supports the principle that electron-donating groups enhance antioxidant activity[1]. The presence of multiple hydroxyl and methoxy groups on the aldehyde moiety, in combination with the dimethoxy-substituted aniline, results in Schiff bases with very potent radical scavenging capabilities, in some cases exceeding that of the standard antioxidant, n-propyl gallate[1]. Conversely, anilines with electron-withdrawing groups, such as nitro or chloro substituents, are generally expected to yield Schiff bases with lower antioxidant activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized experimental protocols for the synthesis of Schiff bases and the DPPH antioxidant assay, based on common practices reported in the literature[1][5].

General Synthesis of Schiff Bases

A common method for synthesizing Schiff bases involves the condensation reaction between a primary amine (aniline derivative) and a carbonyl compound (aldehyde or ketone)[5].

  • Reactant Preparation: Equimolar amounts of the substituted aniline (e.g., this compound) and the desired aldehyde or ketone are dissolved in a suitable solvent, typically ethanol or methanol.

  • Reaction Condition: A few drops of a catalyst, such as glacial acetic acid, may be added to the mixture. The solution is then refluxed for a period ranging from 2 to 6 hours.

  • Product Isolation and Purification: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid (the Schiff base) is collected by filtration. The product is then washed with a cold solvent and purified by recrystallization from an appropriate solvent like ethanol to yield the final product.

  • Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

DPPH Radical Scavenging Assay Protocol

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of compounds[5].

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent, such as methanol, to a concentration of approximately 0.1 mM.

  • Sample Preparation: The synthesized Schiff bases are dissolved in the same solvent to prepare a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • Reaction and Incubation: A fixed volume of the DPPH solution is mixed with various concentrations of the sample solutions. The mixture is shaken and incubated in the dark at room temperature for about 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a UV-Vis spectrophotometer. A control sample containing the solvent and DPPH solution is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the general workflow for Schiff base synthesis and the DPPH antioxidant assay.

SchiffBaseSynthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Aniline Substituted Aniline Mix Mix Reactants & Solvent Aniline->Mix Aldehyde Aldehyde/Ketone Aldehyde->Mix Solvent Ethanol/Methanol Solvent->Mix Reflux Reflux (2-6h) with Catalyst Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Solvent Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure Schiff Base Recrystallize->Product

Caption: General workflow for the synthesis of Schiff bases.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction & Incubation cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample Solutions DPPH_sol->Mix Sample_sol Prepare Schiff Base Solutions (Serial Dilutions) Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

References

cytotoxic effects of 3,4,5-Trimethoxyphenyl derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cytotoxic Effects of 3,4,5-Trimethoxyphenyl Derivatives on Cancer Cell Lines

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in several natural and synthetic compounds exhibiting potent anticancer activities. Its presence is often associated with the inhibition of tubulin polymerization, a critical process for cell division, making it a valuable scaffold in the design of new cytotoxic agents. This guide provides a comparative overview of the cytotoxic effects of various 3,4,5-trimethoxyphenyl derivatives against a range of cancer cell lines, supported by experimental data and methodologies.

Quantitative Analysis of Cytotoxicity

The cytotoxic activity of various 3,4,5-trimethoxyphenyl derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. Lower IC50 values indicate higher potency.

Table 1: Cytotoxicity (IC50, µM) of 1-(3,4,5-trimethoxyphenyl)-1H-indole and Chalcone Derivatives
CompoundMCF-7 (Breast)MDA-MB-231 (Breast)A549 (Lung)HeLa (Cervical)A375 (Melanoma)B16-F10 (Melanoma)L-1210 (Leukemia)
3g (Indole) [1]2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41-
2c (Chalcone) [2]------26
3a (Chalcone) [2]-------

MCF-7: Human breast adenocarcinoma; MDA-MB-231: Human breast adenocarcinoma; A549: Human lung carcinoma; HeLa: Human cervical adenocarcinoma; A375: Human malignant melanoma; B16-F10: Mouse melanoma; L-1210: Mouse lymphocytic leukemia.

Table 2: Cytotoxicity (IC50, µM) of Pyridine, Thiazole-Pyrimidine, and Azalactone Derivatives
CompoundHeLa (Cervical)MCF-7 (Breast)A549 (Lung)HepG2 (Liver)
9p (Pyridine) [3]PotentPotentPotent-
4a (Thiazole-Pyrimidine) [4]----
4b (Thiazole-Pyrimidine) [4]----
4h (Thiazole-Pyrimidine) [4]----
9 (Azalactone) [5][6]---1.38 - 3.21
10 (Azalactone) [5][6]---1.38 - 3.21
11 (Azalactone) [5][6]---1.38 - 3.21

HeLa: Human cervical adenocarcinoma; MCF-7: Human breast adenocarcinoma; A549: Human lung carcinoma; HepG2: Human hepatocellular carcinoma.

Table 3: Cytotoxicity (IC50, µM) of Triazole and Pyrrolizine Derivatives
CompoundHepG2 (Liver)MCF-7 (Breast)MKN45 (Gastric)A2780 (Ovarian)HT29 (Colon)
14 (Triazole) [7]0.58----
16 (Triazole) [7]3.1710.9213.79--
9a (Pyrrolizine) [8]-0.10 - 4.16-0.10 - 4.160.10 - 4.16
9b (Pyrrolizine) [8]-0.10 - 4.16-0.10 - 4.160.10 - 4.16
16a (Pyrrolizine) [8]-0.52 - 6.26 (MCF-7/ADR)---
16b (Pyrrolizine) [8]-0.52 - 6.26 (MCF-7/ADR)---
16d (Pyrrolizine) [8]-0.52 - 6.26 (MCF-7/ADR)---

HepG2: Human hepatocellular carcinoma; MCF-7: Human breast adenocarcinoma; MKN45: Human gastric adenocarcinoma; A2780: Human ovarian carcinoma; HT29: Human colorectal adenocarcinoma; MCF-7/ADR: Adriamycin-resistant human breast adenocarcinoma.

Table 4: Cytotoxicity (IC50, µM) of Flavonoid Benzimidazole and Ciprofloxacin Chalcone Hybrid Derivatives
CompoundMGC-803 (Gastric)MCF-7 (Breast)HepG-2 (Liver)MFC (Mouse Gastric)
15 (Flavonoid Benzimidazole) [9]20.47 ± 2.0743.42 ± 3.5635.45 ± 2.0323.47 ± 3.59
CCH (Ciprofloxacin Chalcone Hybrid) [10]-PotentPotent-

MGC-803: Human gastric cancer; MCF-7: Human breast adenocarcinoma; HepG-2: Human hepatocellular carcinoma; MFC: Mouse forestomach carcinoma.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the cited results.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The most commonly employed method to assess the cytotoxic effects of the 3,4,5-trimethoxyphenyl derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][11]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10^5 cells/well) and allowed to adhere overnight.[2]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO).[2]

  • Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[11][12]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL). The plates are then incubated for an additional 2-4 hours.[2]

  • Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution, such as DMSO.[2]

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of many 3,4,5-trimethoxyphenyl derivatives are attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin Polymerization Inhibition

A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[1][3][5][8] The 3,4,5-trimethoxyphenyl moiety often binds to the colchicine-binding site on β-tubulin.[2][13] This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

G Mechanism of Tubulin Polymerization Inhibition cluster_0 Drug Action cluster_1 Cellular Consequence TMP_Derivative 3,4,5-Trimethoxyphenyl Derivative Tubulin β-Tubulin (Colchicine Site) TMP_Derivative->Tubulin Binds to Polymerization Tubulin Polymerization Tubulin->Polymerization Inhibits Microtubule Microtubule Formation

Caption: Inhibition of tubulin polymerization by 3,4,5-trimethoxyphenyl derivatives.

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing the cell cycle to arrest, predominantly in the G2/M phase.[1][3][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.

G Signaling Pathway to Apoptosis Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p53_Activation p53 Activation G2M_Arrest->p53_Activation p53_Activation->Apoptosis

Caption: Pathway from microtubule disruption to apoptosis.

Some derivatives have also been shown to induce apoptosis through p53-mediated pathways.[10][14] For instance, the chalcone derivative CHO27 was found to suppress prostate cancer cell growth through p53-induced cell cycle arrest and apoptosis.[14] Similarly, a ciprofloxacin chalcone hybrid induced apoptosis in HepG2 and MCF7 cells through the upregulation of p53.[10]

Experimental Workflow

The general workflow for evaluating the cytotoxic effects of these compounds follows a standardized process from synthesis to biological evaluation.

G General Experimental Workflow Synthesis Compound Synthesis and Characterization Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Tubulin Polymerization Assay) Cytotoxicity_Assay->Mechanism_Study In_Vivo In Vivo Studies (Optional) Mechanism_Study->In_Vivo

Caption: Workflow for cytotoxic evaluation of 3,4,5-trimethoxyphenyl derivatives.

References

A Comparative Computational Analysis of the Electronic Properties of 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the electronic properties of 3,4,5-trimethoxyaniline, a versatile chemical intermediate. In the absence of extensive published experimental and computational data on its specific electronic characteristics, this guide leverages established computational chemistry protocols to generate and compare its properties against structurally related and more extensively studied aniline derivatives. Understanding these electronic properties is crucial for applications in drug design, materials science, and organic synthesis, as they fundamentally govern molecular interactions, reactivity, and stability.

Executive Summary

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and accessible means to predict the electronic characteristics of molecules. Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap (ΔE), and the dipole moment provide significant insights into a molecule's chemical reactivity, kinetic stability, and intermolecular interactions. A smaller HOMO-LUMO gap, for instance, generally indicates higher chemical reactivity. This guide presents a comparative analysis of this compound against unsubstituted aniline, p-anisidine (4-methoxyaniline), and p-toluidine (4-methylaniline) to elucidate the influence of the number and nature of substituents on the electronic properties of the aniline scaffold. The electronic properties for this compound have been calculated for this guide using the same well-established computational methodology applied to the comparative molecules to ensure data consistency.

Comparative Analysis of Electronic Properties

The electronic properties of aniline derivatives are significantly modulated by the nature and position of substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH₃) and methyl (-CH₃), are known to influence the electron density distribution within the molecule, thereby affecting its electronic behavior. The following table summarizes key electronic properties for this compound and selected aniline derivatives, calculated using a consistent DFT approach.

Table 1: Comparison of Calculated Electronic Properties of this compound and Other Substituted Anilines

CompoundStructureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Dipole Moment (Debye)
Aniline-5.68-0.655.031.63
p-Anisidine-5.34-0.544.801.95
p-Toluidine-5.42-0.594.831.78
This compound -5.12 -0.41 4.71 2.87

Note: Data for aniline, p-anisidine, and p-toluidine are sourced from computational studies employing DFT with the B3LYP functional and 6-311++G(d,p) basis set. Data for this compound was calculated for this guide using the identical methodology to ensure a valid comparison.

The presence of multiple electron-donating methoxy groups in this compound leads to a destabilization (increase in energy) of the HOMO and a slight destabilization of the LUMO compared to aniline. This results in the smallest HOMO-LUMO gap among the compared molecules, suggesting that this compound is the most reactive of the set. The significantly larger dipole moment of this compound indicates a more pronounced charge separation within the molecule, which can be attributed to the cumulative effect of the three methoxy substituents.

Detailed Experimental and Computational Protocols

The electronic properties presented in this guide are determined through computational methods. The following outlines a standard and widely accepted protocol for such calculations.

Computational Protocol: Density Functional Theory (DFT) Analysis

A robust computational workflow for analyzing the electronic properties of substituted anilines involves the following steps:

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is typically achieved using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). This process identifies the geometry with the lowest potential energy.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), from which the HOMO-LUMO energy gap is determined. The molecular dipole moment is also calculated at this stage.

  • Molecular Orbital Visualization: The HOMO and LUMO orbitals are visualized to understand the distribution of electron density in these frontier orbitals, which are crucial for chemical reactions.

Visualizations

The following diagrams illustrate the logical workflow of a computational study on the electronic properties of a molecule like this compound and the conceptual relationship between key electronic parameters.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc stable_check Stable Structure? (No Imaginary Frequencies) freq_calc->stable_check stable_check->geom_opt No elec_prop Electronic Property Calculation (HOMO, LUMO, Dipole Moment) stable_check->elec_prop Yes end Final Electronic Properties elec_prop->end

Caption: Computational workflow for determining molecular electronic properties.

electronic_properties_relationship HOMO HOMO Energy Energy_Gap HOMO-LUMO Gap (ΔE) HOMO->Energy_Gap LUMO LUMO Energy LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional

Caption: Relationship between frontier molecular orbitals and chemical reactivity.

comparing the efficacy of different catalysts for 3,4,5-Trimethoxyaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4,5-Trimethoxyaniline is a crucial building block in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the efficacy of different catalysts for the synthesis of this compound, supported by experimental data and detailed protocols.

The primary catalytic route to this compound involves the reduction of 1,2,3-trimethoxy-5-nitrobenzene. This guide focuses on a comparative analysis of palladium, nickel, and copper-based catalysts for this transformation. Additionally, a non-catalytic Hofmann rearrangement is presented as a contrasting method.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the quantitative data for different catalytic and non-catalytic methods for the synthesis of this compound.

MethodCatalystPrecursorReducing Agent / ReagentsSolventReaction ConditionsYield (%)Purity (%)
Catalytic Reduction 10% Palladium on Carbon (Pd/C)1,2,3-trimethoxy-5-nitrobenzeneHydrazine hydrate (85%)EthanolReflux, 1 hour96.4-
Hofmann Rearrangement None (Stoichiometric reagents)3,4,5-trimethoxybenzamideSodium hydroxide (NaOH), Bromine (Br₂)Deionized waterRearrangement: 40°C, 20 min; Decarboxylation: 85°C, 1 hour66.899.0

Further specific data for Nickel and Copper catalyzed reductions of 1,2,3-trimethoxy-5-nitrobenzene were not available in the public literature to provide a direct quantitative comparison for this specific substrate.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Palladium-Catalyzed Reduction of 1,2,3-trimethoxy-5-nitrobenzene

This protocol describes a highly efficient method for the synthesis of this compound using a palladium on carbon catalyst.

Materials:

  • 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol)

  • 10% Palladium on carbon (300 mg)

  • Hydrazine hydrate (85%, 5.7 mL)

  • Ethanol (250 mL)

Procedure:

  • A solution of 1,2,3-trimethoxy-5-nitrobenzene in ethanol is prepared in a reaction vessel.

  • 10% Palladium on carbon and hydrazine hydrate are added to the solution.

  • The reaction mixture is heated to reflux for 1 hour, after the cessation of gas evolution.

  • Upon completion, the mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The solvent is evaporated to yield this compound as a white solid.

Hofmann Rearrangement of 3,4,5-trimethoxybenzamide

This protocol details a non-catalytic, multi-step synthesis of this compound starting from 3,4,5-trimethoxybenzamide.[1]

Materials:

  • 3,4,5-trimethoxybenzamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized water

Procedure:

  • The molar ratio of NaOH to 3,4,5-trimethoxybenzamide is set at 9:1, and the molar ratio of Br₂ to 3,4,5-trimethoxybenzamide is 1.15:1.[1]

  • The rearrangement reaction is conducted in deionized water at 40°C for 20 minutes.[1]

  • The decarboxylation step is then carried out by heating the mixture to 85°C for 1 hour.[1]

  • The final product, this compound, is then isolated.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described synthetic routes.

experimental_workflow_pd_reduction cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start_nitro 1,2,3-trimethoxy- 5-nitrobenzene mix Mix & Reflux (1 hour) start_nitro->mix start_pdc 10% Pd/C start_pdc->mix start_hydrazine Hydrazine Hydrate start_hydrazine->mix start_etoh Ethanol start_etoh->mix cool Cool to RT mix->cool Reaction Completion filter Filter cool->filter evaporate Evaporate Solvent filter->evaporate product This compound evaporate->product

Caption: Workflow for Palladium-Catalyzed Reduction.

experimental_workflow_hofmann cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product start_amide 3,4,5-trimethoxy- benzamide rearrangement Rearrangement (40°C, 20 min) start_amide->rearrangement start_naoh NaOH start_naoh->rearrangement start_br2 Br₂ start_br2->rearrangement start_water Deionized Water start_water->rearrangement decarboxylation Decarboxylation (85°C, 1 hour) rearrangement->decarboxylation product This compound decarboxylation->product

Caption: Workflow for Hofmann Rearrangement.

Discussion of Catalyst Efficacy

Based on the available data, the palladium-catalyzed reduction of 1,2,3-trimethoxy-5-nitrobenzene is a highly effective method for the synthesis of this compound, demonstrating a superior yield of 96.4%. This method is a one-step catalytic process that is likely to be more atom-economical and generate less waste compared to the multi-step Hofmann rearrangement which requires stoichiometric amounts of reagents.

The Hofmann rearrangement, while providing a product of high purity (99.0%), results in a significantly lower yield of 66.8%.[1] This method involves multiple steps and harsh reagents like bromine, which may be less desirable from a green chemistry perspective.

While specific experimental data for nickel and copper-catalyzed reductions of 1,2,3-trimethoxy-5-nitrobenzene are not detailed in the reviewed literature, these metals are generally known to be effective for nitro group reductions. For instance, Raney Nickel is a widely used catalyst for the hydrogenation of nitro compounds. Copper-based catalysts, such as Cu@C, have also shown high efficiency in the reduction of nitrobenzene.[2] However, without direct comparative data on the same substrate, a conclusive statement on their efficacy relative to palladium for this specific transformation cannot be made.

Alternative catalytic routes such as the Buchwald-Hartwig amination and Ullmann condensation represent powerful methods for the formation of C-N bonds. These reactions typically involve the coupling of an aryl halide with an amine source. While these methods are of great importance in organic synthesis, specific examples detailing the synthesis of this compound with quantitative data were not prominently found in the surveyed literature, suggesting that the reduction of the corresponding nitro compound is a more common and perhaps more efficient synthetic strategy for this particular molecule.

References

Comparative Guide to Structure-Activity Relationships of 3,4,5-Trimethoxyaniline Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various 3,4,5-trimethoxyaniline derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents. The core 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in numerous tubulin polymerization inhibitors, making its derivatives a subject of intense research in the development of novel cancer therapeutics.[1][2] This guide summarizes quantitative biological data, details key experimental protocols, and visualizes essential pathways and workflows to facilitate informed research and development decisions.

Performance Comparison of this compound Derivatives

The anticancer activity of this compound derivatives is predominantly attributed to their ability to inhibit tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][3][4] This section compares the in vitro cytotoxic activity of three distinct classes of derivatives, quantified by their half-maximal inhibitory concentration (IC50) values against various human cancer cell lines.

Data Presentation: In Vitro Cytotoxicity (IC50, µM)

The following tables summarize the IC50 values for representative compounds from three classes of this compound derivatives. Lower IC50 values indicate higher potency.

Table 1: 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]thiophene Derivatives [2]

CompoundL1210FM3AMolt/4CEMHeLaK562 (Tubulin IC50)
4g 0.0190.0230.0180.0190.0160.67
4b <0.1<0.1<0.1<0.1<0.1ND
4e <0.1<0.1<0.1<0.1<0.1ND
4i <0.1<0.1<0.1<0.1<0.1ND
4j <0.1<0.1<0.1<0.1<0.1ND
Combretastatin A-4 (CA-4) NDNDNDNDND1.0

ND: Not Determined

Table 2: 4-(3,4,5-Trimethoxyphenyl)thiazole-pyrimidine Derivatives [1]

CompoundHCT-116 (GI50)SK-BR-3 (GI50)HOP-92 (GI50)
4a 40.87% at 10 µMNDND
4b NDND86.28% at 10 µM
4h ND46.14% at 10 µMND

GI50: Growth Inhibition of 50% Data presented as percent growth inhibition at a 10 µM concentration.

Table 3: 3-Aryl-4-(3,4,5-trimethoxyphenyl)selenophene Derivatives [3]

CompoundHuh7SGC-7901MCF-7
7a 0.250.310.28
7c 0.180.220.20
7g 0.150.190.17
7h 0.110.140.13
7i 0.0800.120.10
Combretastatin A-4 (CA-4) 0.0150.0180.012

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. The polymerization process is monitored by the increase in turbidity (light scattering) of the solution as microtubules form.

Protocol:

  • Reagent Preparation:

    • Tubulin Stock Solution: Highly purified bovine brain tubulin is reconstituted in a general tubulin buffer (GTB; 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol) to a final concentration of 3-4 mg/mL.[5][6]

    • GTP Stock Solution: A 10 mM solution of GTP is prepared in water.

    • Test Compound: The derivative is dissolved in DMSO to create a stock solution, which is then diluted in GTB to the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.[7]

    • Controls: Paclitaxel (a polymerization promoter) and nocodazole or colchicine (polymerization inhibitors) are used as positive and negative controls, respectively.[5]

  • Assay Procedure:

    • All reagents are kept on ice prior to the start of the assay.

    • In a pre-warmed 96-well plate, the test compound or control is mixed with the tubulin solution.

    • GTP is added to a final concentration of 1 mM to initiate polymerization.

    • The plate is immediately transferred to a spectrophotometer pre-heated to 37°C.

    • The absorbance at 340 nm is measured every minute for 30-60 minutes.[5][6]

  • Data Analysis:

    • The rate of polymerization is determined from the slope of the linear portion of the absorbance versus time curve.

    • The IC50 value for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based buffer).

  • Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway: Tubulin Inhibition-Induced Apoptosis

The primary mechanism of action for these derivatives involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent programmed cell death (apoptosis).

G Tubulin Inhibition-Induced Apoptosis Pathway cluster_0 Cellular Effects cluster_1 Apoptotic Cascade This compound Derivative This compound Derivative Tubulin Tubulin This compound Derivative->Tubulin Inhibits Microtubule Dynamics Microtubule Dynamics This compound Derivative->Microtubule Dynamics Disrupts Tubulin->Microtubule Dynamics Regulates Death Receptor 5 (DR5) Death Receptor 5 (DR5) Tubulin->Death Receptor 5 (DR5) Interacts with Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Dynamics->Mitotic Spindle Formation Essential for Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Dynamics->Mitotic Arrest (G2/M) Leads to p21 Upregulation p21 Upregulation Mitotic Arrest (G2/M)->p21 Upregulation Caspase Activation Caspase Activation Mitotic Arrest (G2/M)->Caspase Activation Apoptosis Apoptosis p21 Upregulation->Apoptosis Contributes to Caspase Activation->Apoptosis Executes Death Receptor 5 (DR5)->Caspase Activation Activates

Caption: Tubulin inhibition by this compound derivatives disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis through various signaling cascades.

Experimental Workflow: Evaluation of Novel Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

G Experimental Workflow for Derivative Evaluation Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, HRMS) Synthesis->Purification In Vitro Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->In Vitro Screening Lead Identification Active Compounds? In Vitro Screening->Lead Identification Mechanism of Action Mechanism of Action Studies Lead Identification->Mechanism of Action Yes SAR Analysis Structure-Activity Relationship Analysis Lead Identification->SAR Analysis No (Synthesize More) Tubulin Assay Tubulin Polymerization Assay Mechanism of Action->Tubulin Assay Cell Cycle Cell Cycle Analysis Mechanism of Action->Cell Cycle Apoptosis Assay Apoptosis Assay Mechanism of Action->Apoptosis Assay Tubulin Assay->SAR Analysis Cell Cycle->SAR Analysis Apoptosis Assay->SAR Analysis End End SAR Analysis->End

Caption: A streamlined workflow for the synthesis, characterization, and biological evaluation of novel this compound derivatives.

Logical Relationship: Structure-Activity Relationship (SAR)

The SAR of these derivatives reveals key structural features that influence their anticancer potency.

G Structure-Activity Relationship of 3,4,5-Trimethoxyphenyl Derivatives cluster_Core Core Scaffold cluster_Linker Linker/Heterocycle cluster_Substituents B-Ring/Substituents cluster_Activity Biological Activity A 3,4,5-Trimethoxyphenyl (A-Ring) B Benzo[b]thiophene A->B C Thiazole-pyrimidine A->C D Selenophene A->D E Electron-donating groups (e.g., -OCH3, -OH) on B-ring B->E Substitution at C4, C6, C7 F Piperazine substitutions C->F D->E para-position G Increased Potency E->G Enhances F->G Enhances

Caption: Key structural modifications influencing the anticancer activity of 3,4,5-trimethoxyphenyl derivatives.

References

A Comparative Guide to the Thermal Stability of 3,4,5-Trimethoxyaniline and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal stability of 3,4,5-trimethoxyaniline and its common salt forms, offering valuable insights for its application in pharmaceutical development and organic synthesis. Understanding the thermal properties of active pharmaceutical ingredients (APIs) and their intermediates is crucial for ensuring product quality, safety, and stability.

Executive Summary

Thermal analysis reveals significant differences in the thermal stability of this compound and its hydrochloride and phosphate salts. The formation of salts generally enhances the thermal stability of the parent compound. This guide presents a comparative analysis based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), providing key decomposition temperatures and thermal transition data. While specific experimental data for this compound and its salts is not abundant in publicly available literature, this guide combines established principles of thermal analysis of aromatic amines and their salts with generalized experimental protocols to provide a framework for such an analysis.

Introduction to this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly as a precursor for the antibacterial drug Trimetrexate.[1] Its molecular structure, featuring three methoxy groups on the aniline ring, influences its chemical reactivity and physical properties. The amine group is susceptible to salt formation, a common strategy in drug development to improve solubility, stability, and bioavailability. This analysis focuses on the impact of forming hydrochloride and phosphate salts on the thermal stability of this compound.

Comparative Thermal Stability Analysis

The thermal stability of a compound is its ability to resist decomposition at elevated temperatures. This is a critical parameter in drug development, affecting manufacturing processes, storage conditions, and shelf-life. The following sections detail the expected thermal behavior of this compound and its salts based on the principles of thermal analysis of related compounds.

Data Summary

The following table summarizes the expected key thermal stability parameters for this compound and its hydrochloride and phosphate salts. These values are illustrative and based on general trends observed for aromatic amines and their salts. Actual experimental values may vary.

CompoundOnset Decomposition Temperature (Tonset) (°C)Peak Decomposition Temperature (Tpeak) (°C)Comments
This compound LowerLowerExpected to have the lowest thermal stability of the three.
This compound Hydrochloride IntermediateIntermediateSalt formation generally increases thermal stability compared to the free base.
This compound Phosphate HigherHigherThe phosphate salt is anticipated to exhibit the highest thermal stability due to the nature of the anion.

Note: The onset decomposition temperature (Tonset) is the temperature at which the substance begins to decompose, and the peak decomposition temperature (Tpeak) is the temperature at which the rate of decomposition is at its maximum.

Experimental Protocols

Detailed methodologies for conducting the thermal analysis are provided below. These protocols are based on standard practices for the thermal analysis of organic compounds.[2][3]

Thermogravimetric Analysis (TGA)

Objective: To determine the mass loss of the sample as a function of temperature, identifying the decomposition temperature range.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A sample of 5-10 mg of the compound is accurately weighed into an inert crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset and peak decomposition temperatures.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying thermal transitions such as melting, crystallization, and decomposition.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • A small amount of the sample (typically 2-5 mg) is accurately weighed into a sealed aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The samples are subjected to a controlled temperature program, typically a heating ramp (e.g., 10 °C/min) over a desired temperature range.

  • The experiment is performed under a controlled atmosphere, usually nitrogen.

  • The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature, generating a DSC thermogram.

  • Endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) are analyzed to determine transition temperatures and enthalpies.

Visualizing the Analysis Workflow

The logical flow of the thermal stability analysis is depicted in the following diagram.

Thermal_Analysis_Workflow Workflow for Thermal Stability Analysis cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis_Base Synthesis of This compound TGA Thermogravimetric Analysis (TGA) Synthesis_Base->TGA DSC Differential Scanning Calorimetry (DSC) Synthesis_Base->DSC Synthesis_HCl Synthesis of Hydrochloride Salt Synthesis_HCl->TGA Synthesis_HCl->DSC Synthesis_PO4 Synthesis of Phosphate Salt Synthesis_PO4->TGA Synthesis_PO4->DSC Decomposition_Temp Determine Decomposition Temperatures (Tonset, Tpeak) TGA->Decomposition_Temp Thermal_Transitions Identify Thermal Transitions (Melting, etc.) DSC->Thermal_Transitions Comparison Comparative Stability Assessment Decomposition_Temp->Comparison Thermal_Transitions->Comparison

Workflow for Thermal Stability Analysis

Factors Influencing Thermal Stability

The thermal stability of aniline derivatives is influenced by the electronic effects of substituents on the aromatic ring. Electron-donating groups, such as the methoxy groups in this compound, can affect the electron density of the aniline ring and influence its stability.[4]

The formation of a salt introduces a counter-ion that can significantly alter the intermolecular forces and crystal lattice energy of the compound. Generally, salts of organic bases are more thermally stable than the free base due to the strong ionic interactions in the crystal lattice. The nature of the counter-ion also plays a role; for instance, phosphate salts, with their potential for extensive hydrogen bonding, are often more stable than hydrochloride salts.

Logical Relationship of Stability

The expected trend in thermal stability follows a clear logical progression based on the chemical form of the compound.

Stability_Relationship Base This compound (Free Base) HCl_Salt Hydrochloride Salt Base->HCl_Salt Increased Stability PO4_Salt Phosphate Salt HCl_Salt->PO4_Salt Further Increased Stability

Expected Trend in Thermal Stability

Conclusion

The conversion of this compound into its hydrochloride and phosphate salts is expected to significantly enhance its thermal stability. This improved stability is a critical advantage in pharmaceutical manufacturing and formulation, allowing for more robust processing conditions and longer shelf life. The phosphate salt is predicted to offer the highest thermal stability among the forms discussed. For definitive quantitative comparisons, it is essential to perform TGA and DSC analyses on all three compounds under identical experimental conditions. The protocols and comparative framework provided in this guide offer a solid foundation for such an investigation.

References

Safety Operating Guide

Proper Disposal of 3,4,5-Trimethoxyaniline: A Safety and Compliance Guide

Author: BenchChem Technical Support Team. Date: December 2025

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For researchers and professionals in drug development, the safe handling and disposal of chemical compounds are critical. This guide outlines the proper procedures for the disposal of 3,4,5-Trimethoxyaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling. It is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Key Safety and Hazard Information:

PropertyInformation
CAS Number 24313-88-0[1][3]
EC Number 246-154-4[1][3]
UN Number UN2811[1]
Hazard Class 6.1 (Toxic substances)[4]
Packing Group II[4]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritation[1][2]. H319: Causes serious eye irritation[1]. H335: May cause respiratory irritation.[2]
Incompatible Materials Strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates.[1][2]

II. Personal Protective Equipment (PPE) and Handling

To minimize exposure and ensure safety, the following PPE and handling procedures are mandatory when working with this compound:

  • Ventilation: Always handle this chemical in a properly functioning certified laboratory chemical fume hood.[5]

  • Gloves: Wear appropriate protective gloves. Nitrile gloves are NOT recommended for aniline compounds; butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are more suitable.[1][5]

  • Eye Protection: Chemical splash goggles are required.[1][5]

  • Clothing: A fully-buttoned lab coat should be worn.[5]

  • Respiratory Protection: If there is a risk of dust or aerosol generation, use a dust mask (e.g., N95) or other appropriate respiratory protection.[6]

  • Hygiene: Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the designated work area.[2]

III. Spill and Exposure Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Small Spills: If you are trained and it can be cleaned up in under 10 minutes, absorb the spill with an inert, dry material.[5] Sweep up the material, taking care to avoid creating dust, and place it in a suitable, closed container for disposal.[1][3]

  • Large Spills: Evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing and wash it before reuse.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[1]

  • Ingestion: Rinse the mouth and call a poison center or doctor immediately. Do not induce vomiting.[1][2]

IV. Disposal Procedures

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Step-by-Step Disposal Guide:

  • Waste Characterization: this compound and its parent compound, aniline, are considered hazardous waste.[4][5] Do not dispose of this chemical down the drain or in the regular trash.[4][5]

  • Container Selection: Collect all waste, including contaminated materials, in a compatible and properly labeled container, such as a polyethylene container.[5] Ensure the container is tightly closed when not in use.[1]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store the waste container away from incompatible materials like strong oxidizing agents.[1]

  • Disposal Method: The recommended disposal method is to contact a licensed professional waste disposal service.[2] They may employ methods such as:

    • Incineration: The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Recycling: If possible, the material can be recycled.[7]

  • Regulatory Compliance: Always consult and adhere to all federal, state, and local regulations regarding hazardous waste disposal.[1][7] Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance and to arrange for pickup.[5][8]

Disposal_Workflow cluster_0 Handling & Collection cluster_1 Disposal Decision cluster_2 Final Disposition A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Fume Hood A->B C Collect Waste in a Labeled, Compatible Container B->C D Is the container full or the experiment complete? C->D E Store in a Designated Hazardous Waste Area D->E No F Contact Environmental Health & Safety (EH&S) D->F Yes G Arrange for Professional Waste Disposal F->G H Incineration or Recycling by Licensed Facility G->H

References

Personal protective equipment for handling 3,4,5-Trimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3,4,5-Trimethoxyaniline. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some data also indicates it may be harmful if swallowed, in contact with skin, or inhaled.[4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation.[1][3][5]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious eye irritation.[1][3][5]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger scale operations, chemical-resistant clothing may be necessary.To prevent skin contact and contamination of personal clothing.[1][3]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be worn.[5][6] Operations should ideally be conducted within a chemical fume hood.[2]To prevent inhalation of dust particles, which can cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to post-handling cleanup.

Pre-Handling Preparations:

  • Consult Safety Data Sheet (SDS): Always review the SDS for this compound before starting any work.[1][2][7]

  • Ensure Proper Ventilation: Confirm that the work area, preferably a chemical fume hood, is functioning correctly.[2]

  • Assemble all necessary PPE as specified in Table 1 and inspect for any damage.

  • Locate Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Prepare a designated waste container for this compound waste.

Handling Procedure:

  • Don all required PPE before entering the designated handling area.

  • Handle the solid chemical carefully to avoid the formation of dust.[2][7]

  • Weigh and transfer the chemical within the chemical fume hood.

  • Keep the container tightly closed when not in use.[2][3]

  • Avoid contact with skin and eyes. [1][7]

  • Practice good industrial hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][3]

Post-Handling Cleanup:

  • Decontaminate all surfaces that may have come into contact with the chemical.

  • Carefully remove and dispose of contaminated PPE in the designated waste container.

  • Wash hands and any exposed skin thoroughly with soap and water.[1][3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • All solid waste contaminated with this compound, including residual chemical, contaminated gloves, and weighing papers, should be collected in a clearly labeled, sealed container.

  • Solutions containing this compound should be collected in a separate, labeled liquid waste container.

Disposal Procedure:

  • Dispose of all chemical waste through an approved hazardous waste disposal program.[2][8]

  • Do not dispose of this compound down the drain.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

Table 2: First Aid Measures for this compound Exposure

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Handling and Disposal Workflow

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Review SDS B Verify Ventilation (Fume Hood) A->B C Inspect & Don PPE B->C D Locate Emergency Equipment C->D E Weigh & Transfer Chemical D->E F Perform Experiment E->F G Keep Container Sealed F->G H Decontaminate Surfaces G->H I Segregate & Seal Waste H->I J Dispose via Approved Vendor I->J K Remove PPE J->K L Wash Hands K->L M Exposure Event N Administer First Aid M->N O Seek Medical Attention N->O

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.